molecular formula C11H7BrF3NS B1273882 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole CAS No. 850375-27-8

5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

Cat. No.: B1273882
CAS No.: 850375-27-8
M. Wt: 322.15 g/mol
InChI Key: BZCIYGNYGIKEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole is a useful research compound. Its molecular formula is C11H7BrF3NS and its molecular weight is 322.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NS/c1-6-9(12)17-10(16-6)7-2-4-8(5-3-7)11(13,14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCIYGNYGIKEEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384971
Record name 5-bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850375-27-8
Record name 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850375-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide on the Physicochemical Properties of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole is a synthetic heterocyclic compound featuring a thiazole core. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by thiazole derivatives, including their roles as kinase inhibitors. This technical guide provides a comprehensive overview of the known physicochemical properties of this specific molecule, a detailed experimental protocol for its synthesis based on established methods, and a discussion of its potential biological relevance.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key computed physicochemical properties for this compound.[1]

PropertyValueSource
Molecular Formula C11H7BrF3NSPubChem[1]
Molecular Weight 338.15 g/mol PubChem[1]
XLogP3 4.8PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 336.9438 g/mol PubChem[1]
Monoisotopic Mass 336.9438 g/mol PubChem[1]
Topological Polar Surface Area 41.9 ŲPubChem[1]
Heavy Atom Count 18PubChem[1]
Formal Charge 0PubChem[1]
Complexity 417PubChem[1]
Isotope Atom Count 0PubChem[1]
Defined Atom Stereocenter Count 0PubChem[1]
Undefined Atom Stereocenter Count 0PubChem[1]
Defined Bond Stereocenter Count 0PubChem[1]
Undefined Bond Stereocenter Count 0PubChem[1]
Covalently-Bonded Unit Count 1PubChem[1]
Compound Is Canonicalized YesPubChem[1]

Experimental Protocols

Synthesis of this compound via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole rings. It involves the reaction of an α-haloketone with a thioamide. For the synthesis of the title compound, the following protocol is proposed based on general Hantzsch synthesis procedures.

Reactants:

  • 3-Bromo-2-butanone (α-haloketone)

  • 4-(Trifluoromethyl)benzothioamide (thioamide)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(trifluoromethyl)benzothioamide (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of α-Haloketone: To the stirred solution, add 3-bromo-2-butanone (1 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.

Hantzsch_Synthesis cluster_reactants Reactants thioamide 4-(Trifluoromethyl)benzothioamide intermediate Thioether Intermediate thioamide->intermediate Nucleophilic Attack haloketone 3-Bromo-2-butanone haloketone->intermediate thiazole This compound intermediate->thiazole Cyclization & Dehydration

Figure 1: Hantzsch Thiazole Synthesis Workflow.

Potential Biological Activity and Signaling Pathways

Thiazole derivatives are known to exhibit a wide range of biological activities and are scaffolds for the development of kinase inhibitors. While specific biological data for this compound is not extensively documented in publicly available literature, its structural features suggest potential interactions with various signaling pathways implicated in diseases such as cancer.

Thiazole-based compounds have been reported as inhibitors of several protein kinases, which are key regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

One of the critical signaling pathways often targeted in cancer therapy is the PI3K/AKT/mTOR pathway. This pathway plays a central role in regulating cell growth, proliferation, survival, and angiogenesis. Dysregulation of this pathway is a common event in human cancers. Thiazole derivatives have been investigated as inhibitors of key kinases within this pathway, such as PI3K and mTOR. Inhibition of this pathway can lead to the suppression of tumor growth and induction of apoptosis.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Thiazole_Derivative 5-Bromo-4-methyl-2- [4-(trifluoromethyl)phenyl] -1,3-thiazole (Potential Inhibitor) Thiazole_Derivative->PI3K Inhibition Thiazole_Derivative->mTORC1 Inhibition

Figure 2: Potential Inhibition of the PI3K/AKT/mTOR Pathway.

Conclusion

This compound is a compound with physicochemical properties that may be of interest to researchers in drug discovery. The well-established Hantzsch synthesis provides a reliable method for its preparation. Based on the activities of structurally related thiazole derivatives, this compound warrants further investigation for its potential as a kinase inhibitor, particularly targeting pathways such as PI3K/AKT/mTOR, which are crucial in cancer progression. Further experimental validation is necessary to elucidate its precise biological functions and therapeutic potential.

References

In-depth Technical Guide on 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole: Elucidation of Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for the compound 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole. While the PubChem database confirms the chemical structure and basic properties of this molecule[1], dedicated studies detailing its biological activity, signaling pathway interactions, and specific molecular targets are not publicly available at this time.

The broader family of thiazole derivatives has been the subject of extensive research, demonstrating a wide array of pharmacological activities.[2][3][4][5] This suggests that this compound holds potential for biological activity, but without direct experimental evidence, any proposed mechanism would be purely speculative.

This guide will, therefore, focus on the known biological activities of structurally related thiazole-containing compounds to provide a foundational context for future research into the specific mechanism of this compound. The information presented is based on studies of analogous compounds and should not be directly extrapolated to the title compound without further experimental validation.

Potential Therapeutic Areas for Thiazole Derivatives

Thiazole-based compounds have been widely investigated for their therapeutic potential across several disease areas. The structural motifs present in this compound, such as the thiazole core, the brominated methyl group, and the trifluoromethylphenyl substituent, are found in various biologically active molecules.

Table 1: Investigated Biological Activities of Thiazole Derivatives

Biological ActivityKey Molecular Targets (Examples)Reference Compounds/DerivativesCitations
Anticancer PI3K/mTOR, p38 MAP Kinase, Various KinasesThiazole-based PI3K/mTOR dual inhibitors, 4-phenyl-5-pyridyl-1,3-thiazoles[6][7][8][9][10]
Antimicrobial Bacterial and Fungal Cellular ComponentsThiazolylamine derivatives, Thiazole-based chalcones[2][4]
Anti-inflammatory p38 MAP Kinase, Enzymes in Inflammatory Pathways4-phenyl-5-pyridyl-1,3-thiazole derivatives[10][11]
Enzyme Inhibition Alkaline Phosphatase, Dipeptidyl Peptidase IV (DPP-IV)Various substituted thiazoles[3][12]

Potential Signaling Pathway Involvement

Based on the activities of related compounds, several signaling pathways could be hypothetically modulated by this compound.

  • PI3K/mTOR Pathway: A number of thiazole derivatives have been synthesized and evaluated as dual inhibitors of PI3Kα and mTOR.[9] These pathways are crucial for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.

  • MAP Kinase Pathway: The p38 MAP kinase pathway is a key regulator of inflammatory responses. Certain 4-phenyl-5-pyridyl-1,3-thiazole derivatives have been shown to inhibit p38 MAP kinase, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α.[10]

Below is a generalized diagram of a potential kinase inhibition pathway that is often targeted by thiazole derivatives.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates p38_MAPK p38 MAPK Receptor->p38_MAPK Activates mTOR mTOR PI3K->mTOR Activates Cell_Proliferation Cell Proliferation, Survival, Inflammation mTOR->Cell_Proliferation p38_MAPK->Cell_Proliferation Thiazole_Derivative Hypothetical Thiazole Inhibitor (e.g., this compound) Thiazole_Derivative->PI3K Thiazole_Derivative->mTOR Thiazole_Derivative->p38_MAPK

Caption: Hypothetical kinase inhibition by a thiazole derivative.

Experimental Protocols for Future Investigation

To elucidate the mechanism of action of this compound, a systematic series of experiments would be required. The following protocols are based on standard methodologies used for characterizing novel chemical entities.

a. In Vitro Cytotoxicity Assays

  • Objective: To determine the cytotoxic effects of the compound on various human cancer cell lines.

  • Method (MTT Assay):

    • Seed cancer cell lines (e.g., MCF-7, HepG-2, HCT-116) in 96-well plates and incubate for 24 hours.

    • Treat the cells with serial dilutions of this compound and a vehicle control.

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

b. Kinase Inhibition Assays

  • Objective: To assess the inhibitory activity of the compound against a panel of kinases.

  • Method (LanthaScreen™ Eu Kinase Binding Assay):

    • Prepare a reaction mixture containing the kinase, a fluorescently labeled ATP tracer, and a europium-labeled anti-tag antibody.

    • Add varying concentrations of this compound to the reaction mixture.

    • Incubate to allow for binding to reach equilibrium.

    • Measure the FRET (Förster Resonance Energy Transfer) signal. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.

    • Determine the IC50 value for each kinase.

c. Western Blot Analysis

  • Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in a signaling pathway.

  • Method:

    • Treat cells with the compound at various concentrations for different time points.

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

The workflow for such an investigation can be visualized as follows:

G Compound 5-Bromo-4-methyl-2- [4-(trifluoromethyl)phenyl]-1,3-thiazole Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT) Compound->Cytotoxicity Kinase_Screening Broad Kinase Panel Screening Cytotoxicity->Kinase_Screening If Active Target_Identification Identification of Potential Kinase Targets Kinase_Screening->Target_Identification Pathway_Analysis Western Blot for Pathway Modulation Target_Identification->Pathway_Analysis Mechanism Elucidation of Mechanism of Action Pathway_Analysis->Mechanism

Caption: Experimental workflow for mechanism of action studies.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be determined, the extensive body of research on related thiazole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. Future research should focus on systematic in vitro and in vivo studies to identify its biological targets and elucidate the signaling pathways through which it exerts its effects. The experimental approaches outlined in this guide provide a clear roadmap for such investigations. The presence of the trifluoromethylphenyl group, a common moiety in modern pharmaceuticals, further enhances the interest in this particular compound for drug discovery and development.[13]

References

An In-depth Technical Guide on the Potential Biological Activity of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct biological activity data for the specific compound 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole is not extensively available in the public domain as of late 2025. This guide provides a comprehensive overview of the anticipated biological activities and mechanistic pathways based on published research on structurally analogous thiazole derivatives. The presented data and protocols are drawn from studies on compounds sharing key structural motifs, such as the 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole core, and various bromo-, methyl-, and phenyl-substituted thiazoles. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this chemical scaffold.

Core Structural Features and Predicted Biological Activities

The molecule this compound integrates several pharmacologically significant moieties:

  • 1,3-Thiazole Core: A versatile heterocyclic scaffold known for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. [1][2][3]* 2-[4-(trifluoromethyl)phenyl] Group: The trifluoromethyl group is a strong electron-withdrawing moiety that can enhance metabolic stability, membrane permeability, and binding affinity of a molecule to its biological target. Phenyl rings with such substitutions are common in compounds investigated for anticancer activity. [4]* 5-Bromo Substitution: The presence of a halogen, such as bromine, can modulate the electronic properties of the thiazole ring and influence the compound's lipophilicity and potential for halogen bonding, which can impact biological activity.

  • 4-Methyl Group: A small alkyl substituent that can influence the steric and electronic properties of the thiazole ring, potentially affecting target interaction.

Based on these structural features and the activities of related compounds, the primary anticipated biological activities for this compound are cytotoxic (anticancer) and antimicrobial activities.

Potential Cytotoxic Activity

Thiazole derivatives, particularly those with substituted phenyl rings, are frequently investigated for their anticancer properties. The presence of a 4-(trifluoromethyl)phenyl group, in particular, has been associated with cytotoxic effects in various cancer cell lines.

Quantitative Data from Analogous Compounds

The following table summarizes the cytotoxic activity of structurally related thiazole derivatives against various human cancer cell lines. This data provides a benchmark for the potential potency of the title compound.

Compound/AnalogCancer Cell LineAssay TypeIC50 (µM)Reference
2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamideA549 (Lung Adenocarcinoma)MTT23.30[5]
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideMDA-MB-231 (Breast Cancer)MTT9[4]
4-(4-Bromophenyl)thiazolyl derivativeMDA-MB-231 (Breast Cancer)Not Specified4.89[6]
Thiazole-phenylalanine hybridA549 (Lung Cancer)Not Specified8.02[7]
Thiazole-phenylalanine hybridHeLa (Cervical Cancer)Not Specified6.51[7]
Thiazole-phenylalanine hybridMCF-7 (Breast Cancer)Not Specified6.84[7]
Postulated Mechanism of Action and Signaling Pathways

The cytotoxic effects of thiazole derivatives are often attributed to the induction of apoptosis. Potential mechanisms could involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

One plausible mechanism is the inhibition of protein kinases, which are frequently dysregulated in cancer. The general structure of the title compound bears some resemblance to known kinase inhibitors.

G Thiazole_Compound This compound Kinase Protein Kinase (e.g., PI3K, mTOR, c-Met) Thiazole_Compound->Kinase Inhibition Caspase_Activation Caspase Activation Thiazole_Compound->Caspase_Activation Induction Downstream_Signal Downstream Signaling (e.g., Akt, MAPK) Kinase->Downstream_Signal Activation Proliferation Cell Proliferation & Survival Downstream_Signal->Proliferation Promotion Apoptosis Apoptosis Caspase_Activation->Apoptosis

Postulated kinase inhibition and apoptosis induction pathway.
Experimental Protocols

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Workflow:

G Start Seed cancer cells in a 96-well plate Incubate1 Incubate for 24h for cell attachment Start->Incubate1 Treat Treat cells with varying concentrations of the thiazole compound Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4h to allow formazan formation Add_MTT->Incubate3 Add_Solvent Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solvent Measure Measure absorbance at ~570 nm Add_Solvent->Measure Calculate Calculate IC50 value Measure->Calculate

Workflow of the MTT assay for cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a further 24 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Potential Antimicrobial Activity

The thiazole nucleus is a key component of many antimicrobial agents. [8][9]The presence of a bromine atom and a lipophilic trifluoromethylphenyl group on the thiazole ring of the title compound suggests a potential for antimicrobial activity against a range of bacterial and fungal pathogens.

Quantitative Data from Analogous Compounds

The following table presents the antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), of related thiazole derivatives.

Compound/AnalogMicroorganismMIC (µg/mL)Reference
2-Phenyl-1,3-thiazole derivativeS. aureus125-150[2]
2-Phenyl-1,3-thiazole derivativeE. coli125-150[2]
2-Phenyl-1,3-thiazole derivativeA. niger125-150[2]
Benzo[d]thiazole derivativeGram-positive & Gram-negative bacteria50-75[2]
2-(Pyrazol-4-yl)-methylylidenehydrazinyl-thiazole derivativeS. aureus1.9-7.8[10]
2-(Pyrazol-4-yl)-methylylidenehydrazinyl-thiazole derivativeE. coli1.9-7.8[10]
Postulated Mechanism of Action

The antimicrobial mechanisms of thiazole derivatives can be diverse. They may involve the inhibition of essential enzymes in microbial metabolic pathways, disruption of cell membrane integrity, or interference with nucleic acid synthesis. For instance, some thiazoles are known to target dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. [10]

G Thiazole_Compound This compound Bacterial_Enzyme Essential Bacterial Enzyme (e.g., DHFR) Thiazole_Compound->Bacterial_Enzyme Inhibition Metabolic_Pathway Metabolic Pathway (e.g., Folate Synthesis) Bacterial_Enzyme->Metabolic_Pathway Catalysis Bacterial_Growth Bacterial Growth & Replication Metabolic_Pathway->Bacterial_Growth Supports

Postulated inhibition of a key bacterial metabolic pathway.
Experimental Protocols

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow:

G Start Prepare serial dilutions of the thiazole compound in a 96-well plate Inoculate Inoculate each well with a standardized microbial suspension Start->Inoculate Controls Include growth and sterility controls Start->Controls Incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24h) Inoculate->Incubate Controls->Incubate Observe Visually inspect for microbial growth (turbidity) Incubate->Observe Determine_MIC MIC is the lowest concentration with no visible growth Observe->Determine_MIC

Workflow for MIC determination by broth microdilution.

Methodology:

  • Compound Dilution: Perform a two-fold serial dilution of the thiazole compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a specified concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in published literature, a strong theoretical and analog-based rationale suggests its potential as a cytotoxic and antimicrobial agent. The structural motifs present in this molecule are well-represented in compounds with established bioactivities.

Future research should focus on the synthesis and in vitro screening of this compound against a panel of cancer cell lines and microbial strains to validate these predictions. Subsequent studies could then elucidate the precise mechanisms of action, identify specific molecular targets, and explore structure-activity relationships through the synthesis of further derivatives. This systematic approach will be crucial in determining the therapeutic potential of this promising thiazole derivative.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of the novel thiazole derivative, 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this document serves as a detailed procedural roadmap for its determination and analysis. By leveraging crystallographic data from structurally related thiazole compounds, we present a complete workflow, from crystal growth to data refinement and interpretation. This guide is intended to equip researchers in medicinal chemistry and drug development with the necessary protocols and conceptual frameworks to elucidate the three-dimensional atomic arrangement of this and similar molecules, a critical step in understanding structure-activity relationships and advancing rational drug design.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of this compound suggests its potential as a targeted therapeutic agent. Elucidating the precise three-dimensional structure of this molecule through single-crystal X-ray diffraction is paramount for understanding its physicochemical properties, predicting its interactions with biological targets, and guiding further optimization efforts.

This whitepaper outlines the essential experimental and computational steps for a thorough crystal structure analysis. While the specific crystallographic data for the title compound is not yet deposited in public databases like the Cambridge Crystallographic Data Centre (CCDC), we will utilize data from closely related structures to illustrate the analytical process and the expected data presentation.

Experimental Protocols

Crystal Growth

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.

Methodology:

  • Synthesis and Purification: The compound is synthesized and purified to the highest possible degree (>98%) to minimize impurities that can hinder crystallization.

  • Solvent Screening: A systematic screening of various solvents (e.g., ethanol, methanol, acetone, acetonitrile, dichloromethane, and mixtures thereof) is conducted to determine optimal solubility and supersaturation conditions.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The gradual diffusion of the precipitant vapor into the drop induces crystallization.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and promoting crystal formation.

  • Crystal Harvesting: Once suitable crystals (typically with dimensions of 0.1-0.3 mm in all directions) are formed, they are carefully harvested using a cryoloop.

Single-Crystal X-ray Diffraction Data Collection

Methodology:

  • Crystal Mounting: A selected crystal is mounted on a goniometer head, typically in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and radiation damage.

  • Diffractometer Setup: Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[1]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (φ and ω scans). The exposure time and scan width are optimized to ensure good signal-to-noise ratio and complete data coverage.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities, correct for experimental factors (e.g., Lorentz and polarization effects), and perform an absorption correction.[2]

Structure Solution and Refinement

Methodology:

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares techniques.[3][4][5] This iterative process involves adjusting atomic coordinates, displacement parameters (isotropic or anisotropic), and site occupancy factors to minimize the difference between the observed and calculated structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Final Model Validation: The quality of the final refined structure is assessed using various metrics, including the R-factor (R1), weighted R-factor (wR2), and goodness-of-fit (GooF).

Data Presentation: Illustrative Crystallographic Data

As the crystal structure of this compound is not available, we present the crystallographic data for a related compound, 2-Bromo-4-phenyl-1,3-thiazole , to exemplify the standard format for data presentation.[2]

Table 1: Crystal Data and Structure Refinement for 2-Bromo-4-phenyl-1,3-thiazole [2]

ParameterValue
Empirical formulaC₉H₆BrNS
Formula weight240.12
Temperature120(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensionsa = 5.8934(3) Å
b = 10.6591(6) Å
c = 13.8697(7) Å
α = 90°
β = 90.812(1)°
γ = 90°
Volume871.18(8) ų
Z4
Density (calculated)1.831 Mg/m³
Absorption coefficient4.89 mm⁻¹
F(000)472
Crystal size0.15 x 0.12 x 0.12 mm
Theta range for data collection2.4 to 31.0°
Reflections collected12144
Independent reflections2780 [R(int) = 0.045]
Completeness to theta = 25.242°100.0 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2780 / 0 / 109
Goodness-of-fit on F²1.03
Final R indices [I>2sigma(I)]R1 = 0.029, wR2 = 0.068
R indices (all data)R1 = 0.045, wR2 = 0.073
Largest diff. peak and hole0.40 and -0.51 e.Å⁻³

Visualization of Workflows and Relationships

Experimental Workflow for Crystal Structure Analysis

experimental_workflow cluster_synthesis Compound Preparation cluster_crystal_growth Crystal Growth cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination & Analysis synthesis Synthesis & Purification solvent_screening Solvent Screening synthesis->solvent_screening crystallization Crystallization (Slow Evaporation, Vapor Diffusion, etc.) solvent_screening->crystallization harvesting Crystal Harvesting crystallization->harvesting mounting Crystal Mounting harvesting->mounting data_collection Data Collection mounting->data_collection data_reduction Data Reduction data_collection->data_reduction solution Structure Solution (Direct/Patterson Methods) data_reduction->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Model Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

A flowchart of the single-crystal X-ray diffraction experimental workflow.
Logical Relationship in Structure-Activity Relationship (SAR) Studies

sar_relationship crystal_structure 3D Crystal Structure (Atomic Coordinates, Conformation) molecular_properties Molecular Properties (Shape, Electrostatic Potential, H-bonding) crystal_structure->molecular_properties in_silico_studies In Silico Studies (Molecular Docking, MD Simulations) molecular_properties->in_silico_studies biological_target Biological Target (Enzyme Active Site, Receptor Binding Pocket) biological_target->in_silico_studies sar Structure-Activity Relationship (SAR) in_silico_studies->sar biological_activity Biological Activity (In Vitro/In Vivo Assays) biological_activity->sar drug_design Rational Drug Design (Lead Optimization) sar->drug_design

The role of crystal structure in guiding rational drug design through SAR.

Potential Signaling Pathways for Thiazole Derivatives

Thiazole-containing compounds are known to interact with a variety of biological targets and signaling pathways. While the specific targets for this compound are yet to be identified, related molecules have shown inhibitory activity against kinases, which are key regulators of cellular signaling pathways. A potential, generalized signaling pathway that could be investigated is the inhibition of a protein kinase cascade.

signaling_pathway ligand External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ligand->receptor kinase1 Kinase 1 (e.g., RAF) receptor->kinase1 Activates kinase2 Kinase 2 (e.g., MEK) kinase1->kinase2 Activates kinase3 Kinase 3 (e.g., ERK) kinase2->kinase3 Activates transcription_factor Transcription Factor kinase3->transcription_factor Activates cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response Leads to inhibitor Thiazole Inhibitor (Hypothetical) inhibitor->kinase2 Inhibits

A hypothetical kinase signaling pathway potentially targeted by thiazole derivatives.

Conclusion

The determination of the single-crystal X-ray structure of this compound is a critical endeavor for advancing its development as a potential therapeutic agent. This technical guide provides a robust framework for achieving this goal, detailing the necessary experimental protocols and data analysis workflows. The insights gained from the three-dimensional atomic arrangement will be invaluable for understanding its structure-activity relationships, facilitating in silico modeling, and guiding the rational design of more potent and selective analogs. The methodologies outlined herein are broadly applicable to the crystallographic analysis of other novel small molecules in drug discovery pipelines.

References

Spectroscopic and Spectrometric Characterization of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data for the compound 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole. Due to the absence of publicly available experimental data for this specific molecule, this guide leverages spectral data from analogous structures and established principles of spectroscopic analysis for halogenated and trifluoromethyl-substituted heterocyclic compounds. The methodologies provided are generalized protocols standardly used for the characterization of novel small molecules in a drug discovery and development context.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the anticipated ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are based on the analysis of similar compounds and general spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 2.5s3H-CH₃
~ 7.7d2HAr-H (ortho to -CF₃)
~ 8.0d2HAr-H (meta to -CF₃)

Note: 's' denotes singlet, 'd' denotes doublet. The aromatic protons are expected to appear as two doublets due to the symmetrical substitution pattern of the phenyl ring.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 15-CH₃
~ 118Thiazole C5
~ 124 (q)-CF₃
~ 126 (q)Ar-C (meta to -CF₃)
~ 128Ar-C (ortho to -CF₃)
~ 132 (q)Ar-C (ipso to -CF₃)
~ 135Ar-C (ipso to thiazole)
~ 150Thiazole C4
~ 165Thiazole C2

Note: 'q' denotes a quartet, a splitting pattern caused by the fluorine atoms of the trifluoromethyl group.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
[M]+•, [M+2]+•Molecular ion peaks, with a characteristic ~1:1 ratio due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).
[M - Br]+Loss of the bromine atom.
[M - CF₃]+Loss of the trifluoromethyl group.
[Ar-CN]+Fragment corresponding to the trifluoromethylbenzonitrile cation.
[Thiazole fragment]+Various fragments arising from the cleavage of the thiazole ring.

Experimental Protocols

Detailed methodologies for the acquisition of NMR and mass spectrometry data are crucial for reproducibility and data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the purified this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Instrumentation : Spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Acquisition :

    • A standard single-pulse experiment is performed.

    • Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

    • A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program (e.g., zgpg30).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • The spectral width is set to encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm).

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. For GC-MS, a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected.

  • Ionization : Electron Ionization (EI) is a common method for the analysis of small, relatively non-polar molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Acquisition : The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum that provides information about the molecular weight and fragmentation pattern of the compound.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel thiazole derivative like this compound.

cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Spectrometric Analysis Starting Materials Starting Materials Chemical Synthesis Chemical Synthesis Starting Materials->Chemical Synthesis Work-up & Crude Product Work-up & Crude Product Chemical Synthesis->Work-up & Crude Product Purification (e.g., Chromatography) Purification (e.g., Chromatography) Work-up & Crude Product->Purification (e.g., Chromatography) Pure Compound Pure Compound Purification (e.g., Chromatography)->Pure Compound NMR Spectroscopy NMR Spectroscopy Pure Compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure Compound->Mass Spectrometry Data Analysis Data Analysis NMR Spectroscopy->Data Analysis Mass Spectrometry->Data Analysis Structure Confirmation Structure Confirmation Data Analysis->Structure Confirmation

Caption: Workflow for the synthesis and structural elucidation of a novel thiazole derivative.

The Thiazole Nucleus: A Cornerstone in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a pivotal scaffold in the landscape of medicinal chemistry. Its unique structural and electronic properties have made it a recurring motif in a multitude of natural products and synthetic compounds with profound biological activities. This technical guide delves into the discovery and rich history of thiazole-based compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to provide a comprehensive resource for professionals in drug discovery and development.

The Dawn of Thiazole Chemistry: Discovery and Early Syntheses

The journey of thiazole chemistry began in the late 19th century. While the parent compound, thiazole, was identified later, its derivatives were being synthesized and studied for their unique properties. A pivotal moment in the history of thiazole synthesis was the development of the Hantzsch thiazole synthesis in 1887 by Arthur Hantzsch. This robust and versatile method, involving the reaction of an α-haloketone with a thioamide, remains a fundamental approach for constructing the thiazole ring system to this day.[1]

Landmark Thiazole-Containing Compounds: A Historical Perspective

The significance of the thiazole nucleus in biological systems became profoundly evident with the discovery and structural elucidation of several key natural and synthetic compounds.

Thiamine (Vitamin B1): The Vital Thiazole

The discovery of thiamine is intrinsically linked to the quest to understand and cure the debilitating disease beriberi. In the late 19th and early 20th centuries, researchers like Christiaan Eijkman and Gerrit Grijns observed that beriberi was linked to the consumption of polished white rice and could be prevented by consuming unpolished brown rice, suggesting the presence of an essential nutrient in the rice bran.[2] This "anti-beriberi factor" was eventually isolated and crystallized in 1926 by Barend Jansen and Willem Donath.[2] The chemical structure of thiamine, containing a pyrimidine ring linked to a thiazole moiety, was elucidated, and its complete synthesis was achieved by Robert R. Williams and his team in 1936.[2] This discovery solidified the importance of thiazole in essential biological processes.

Penicillin: A Paradigm Shift in Medicine

The era of antibiotics was ushered in by Alexander Fleming's accidental discovery of penicillin in 1928, produced by the mold Penicillium notatum.[3] It wasn't until the late 1930s and early 1940s that Howard Florey, Ernst Chain, and their team at Oxford successfully isolated and purified penicillin, demonstrating its remarkable antibacterial properties.[3] The structural elucidation of penicillin, confirmed by Dorothy Hodgkin using X-ray crystallography, revealed a unique β-lactam ring fused to a thiazolidine ring (a reduced form of thiazole).[4] This discovery highlighted the therapeutic potential of thiazole-related structures and spurred extensive research into synthetic and semi-synthetic derivatives.

Sulfathiazole: A Synthetic Antibacterial Agent

Sulfathiazole emerged as one of the most effective and widely used sulfonamide antibacterial agents in the mid-20th century. The synthesis of sulfathiazole involves the condensation of p-acetamidobenzenesulfonyl chloride with 2-aminothiazole, followed by the removal of the acetyl protecting group.[5][6] This development showcased the power of synthetic chemistry to create potent therapeutic agents based on the thiazole scaffold.

Ritonavir: A Key Player in Antiretroviral Therapy

In the fight against HIV/AIDS, the development of protease inhibitors marked a significant turning point. Ritonavir, an antiretroviral drug, was designed to inhibit the HIV protease enzyme, which is crucial for the maturation of the virus.[7] A key feature of ritonavir's structure is the presence of a thiazole ring.[8] Beyond its own antiviral activity, ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[9] This property is strategically utilized in combination therapies to "boost" the levels of other protease inhibitors, enhancing their efficacy.[9]

Quantitative Bioactivity of Thiazole Derivatives

The versatility of the thiazole scaffold has led to the development of a vast array of derivatives with diverse biological activities. The following tables summarize the quantitative bioactivity of selected thiazole-based compounds against various targets.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiazole-naphthalene derivative 5bMCF-7 (Breast)0.48 ± 0.03[10]
2,4-dioxothiazolidine derivative 22MCF-7 (Breast)1.21 ± 0.04[10]
2-[2-[4-Hydroxy-3- substituted benzylidene hydrazinyl]-thiazole-4[5H]- one 4cMCF-7 (Breast)2.57 ± 0.16[10][11]
Thiazole-coumarin hybrid 6aMCF-7 (Breast)2.15 ± 0.12[10]
Thiazolyl-pyrazoline derivative 10bMCF-7 (Breast)1.12 ± 0.07[10]
Compound 18 (Thiazole scaffold)A549 (Lung)0.50[12]
Compound 18 (Thiazole scaffold)MCF-7 (Breast)1.25[12]
Compound 18 (Thiazole scaffold)U-87 MG (Glioblastoma)2.50[12]
Compound 18 (Thiazole scaffold)HCT-116 (Colon)4.75[12]
Compound 23 (Thiazole derivative)HCT-116 (Colon)0.184 ± 0.01[12]
Compound 23 (Thiazole derivative)HepG2 (Liver)0.719 ± 0.04[12]
Compound 23 (Thiazole derivative)MCF-7 (Breast)0.131 ± 0.007[12]

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 3Escherichia coli0.23 - 0.70[13]
Compound 3Staphylococcus aureus0.23 - 0.70[13]
Compound 8Aspergillus niger0.08 - 0.23[13]
Compound 9Trichoderma viride0.08 / 0.11 (MFC)[13]
2-phenyl-1,3-thiazole derivative 12Staphylococcus aureus125 - 150[14]
2-phenyl-1,3-thiazole derivative 12Escherichia coli125 - 150[14]
2-phenyl-1,3-thiazole derivative 12Aspergillus niger125 - 150[14]
Benzo[d]thiazole derivative 13Staphylococcus aureus50 - 75[14]
Benzo[d]thiazole derivative 14Escherichia coli50 - 75[14]
Compound 37cAntibacterial46.9 - 93.7[15]
Compound 37cAntifungal5.8 - 7.8[15]
4-(4-bromophenyl)-thiazol-2-amine derivative 43aStaphylococcus aureus16.1 (µM)[15]
4-(4-bromophenyl)-thiazol-2-amine derivative 43aEscherichia coli16.1 (µM)[15]
2-aminothiazole derivative 44aPseudomonas aeruginosa375[15]
2-aminothiazole derivative 44bStaphylococcus epidermidis250[15]

Table 3: HIV Protease Inhibitory Activity of Thiazole Derivatives

Compound/DerivativeActivityValueReference
Pyridyl-thiazolyl inhibitor 308Ki8.7 nM[16][17]
Pyridyl-thiazolyl inhibitor 308Antiviral Activity580 nM[16][17]
NBD-14189 (7)IC5089 nM[18]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key thiazole-based structures.

Hantzsch Thiazole Synthesis: Synthesis of 2-Amino-4-phenylthiazole

This protocol details a common laboratory procedure for the synthesis of 2-amino-4-phenylthiazole.[19][20]

Materials:

  • Acetophenone

  • Thiourea

  • Iodine

  • Methanol

  • Diethyl ether

  • Ammonium hydroxide solution

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na2CO3) solution (20 mL)

Procedure:

  • In a round-bottom flask or a suitable reaction vessel, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).[21]

  • Alternatively, in a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[19]

  • Add methanol (5 mL) and a stir bar to the vial.[19]

  • Heat the mixture with stirring on a hot plate. The reaction is typically refluxed for several hours (e.g., 12 hours) or heated for a shorter duration (e.g., 30 minutes) depending on the specific protocol.[19][21]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.[19][21]

  • Pour the reaction contents into a beaker containing a 5% sodium carbonate solution (20 mL) and swirl to mix. This will neutralize the hydrobromic acid formed during the reaction.[19] In the iodine-mediated synthesis, the cooled reaction mixture is washed with diethyl ether to remove unreacted acetophenone and iodine, and then poured into an ammonium hydroxide solution.[21]

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.[19][21]

  • Wash the collected solid with water to remove any remaining salts.[19]

  • Dry the purified 2-amino-4-phenylthiazole. The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol.[21]

Synthesis of Sulfathiazole

This protocol outlines a safer, pyridine-free method for the synthesis of sulfathiazole, suitable for undergraduate and research laboratories.[5][6]

Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride This intermediate is prepared by the chlorosulfonation of acetanilide.

Step 2: Condensation of p-Acetamidobenzenesulfonyl Chloride with 2-Aminothiazole

  • Dissolve 2-aminothiazole in a suitable solvent (e.g., tetrahydrofuran).

  • Slowly add p-acetamidobenzenesulfonyl chloride to the solution with stirring.

  • The reaction mixture is typically stirred at room temperature for several hours (e.g., 6 hours).[22]

  • After the reaction is complete, the solvent is removed.

Step 3: Hydrolysis of the Acetyl Group

  • The intermediate product from Step 2 is subjected to acid or base hydrolysis to remove the acetyl protecting group.

  • For acid hydrolysis, the intermediate is heated with hydrochloric acid.[23]

  • For base hydrolysis, the intermediate is refluxed with a sodium hydroxide solution for approximately 2 hours.[22]

  • After hydrolysis, the reaction mixture is carefully neutralized with an acid (if base hydrolysis was used) or a base (if acid hydrolysis was used) to a pH of approximately 7.4.[22]

  • The sulfathiazole product will precipitate out of the solution.

  • The precipitate is collected by filtration, washed with water, and dried to yield the final product.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of thiazole-based drugs are a result of their specific interactions with biological targets, leading to the modulation of key signaling pathways. The following diagrams, rendered in DOT language, illustrate the mechanisms of action for several prominent thiazole-containing drugs.

Thiamine Biosynthesis Pathway

Thiamine_Biosynthesis cluster_pyrimidine Pyrimidine Moiety Synthesis cluster_thiazole Thiazole Moiety Synthesis AIR 5-Aminoimidazole ribotide (AIR) HMP_P Hydroxymethyl- pyrimidine phosphate (HMP-P) AIR->HMP_P ThiC HMP_PP Hydroxymethyl- pyrimidine pyrophosphate (HMP-PP) HMP_P->HMP_PP ThiD ThMP Thiamine monophosphate (ThMP) HMP_PP->ThMP ThiE DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Thiazole_P Thiazole phosphate (THZ-P) DXP->Thiazole_P ThiG, ThiH, ThiI, etc. Cysteine Cysteine Cysteine->Thiazole_P ThiG, ThiH, ThiI, etc. Tyrosine Tyrosine Tyrosine->Thiazole_P ThiG, ThiH, ThiI, etc. Thiazole_P->ThMP TPP Thiamine pyrophosphate (TPP) (Active Cofactor) ThMP->TPP ThiL

Penicillin: Inhibition of Bacterial Cell Wall Synthesis

Penicillin_MoA cluster_synthesis Peptidoglycan Synthesis UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide Lipid_II Lipid II Peptidoglycan_chain Growing Peptidoglycan Chain Cross_linking Peptidoglycan Cross-linking Peptidoglycan_chain->Cross_linking Transpeptidase Transpeptidase (PBP) Transpeptidase->Cross_linking Catalyzes Lysis Cell Lysis Transpeptidase->Lysis Inhibition leads to Cell_Wall Stable Bacterial Cell Wall Cross_linking->Cell_Wall Cell_Wall->Lysis Penicillin Penicillin Penicillin->Transpeptidase Inhibits

Ritonavir: Inhibition of HIV Protease

Ritonavir_MoA HIV_RNA HIV RNA Polyprotein Gag-Pol Polyprotein HIV_RNA->Polyprotein Translation Viral_Proteins Functional Viral Proteins Polyprotein->Viral_Proteins Cleavage HIV_Protease HIV Protease HIV_Protease->Polyprotein Catalyzes Cleavage Immature_Virion Immature, Non-infectious Virion HIV_Protease->Immature_Virion Inhibition leads to Virion Mature, Infectious Virion Viral_Proteins->Virion Assembly Ritonavir Ritonavir Ritonavir->HIV_Protease Inhibits

Dasatinib: Multi-Kinase Inhibition in Cancer Cells

Dasatinib_MoA cluster_kinases Target Kinases cluster_pathways Downstream Signaling Pathways Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits SRC SRC Family Kinases Dasatinib->SRC Inhibits c_KIT c-KIT Dasatinib->c_KIT Inhibits PDGFR PDGFR Dasatinib->PDGFR Inhibits PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT SRC->PI3K_AKT SRC->RAS_MAPK Proliferation Cell Proliferation and Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

Conclusion

From its fundamental role in essential vitamins to its presence in life-saving antibiotics and cutting-edge cancer therapies, the thiazole ring has proven to be a remarkably versatile and privileged scaffold in drug discovery. The historical journey of thiazole-based compounds is a testament to the power of both serendipitous discovery and rational drug design. As our understanding of disease pathways deepens and synthetic methodologies become more sophisticated, the exploration of novel thiazole derivatives will undoubtedly continue to yield new and improved therapeutic agents, further solidifying the enduring legacy of this essential heterocyclic core. heterocyclic core.

References

literature review on trifluoromethylphenyl thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Trifluoromethylphenyl Thiazole Derivatives

This technical guide provides a comprehensive literature review of trifluoromethylphenyl thiazole derivatives, focusing on their synthesis, biological activities, and structure-activity relationships. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry due to its wide range of pharmacological activities.[1][2] The incorporation of a trifluoromethyl (CF3) group into organic molecules is a common strategy in drug design to enhance properties like metabolic stability, lipophilicity, and binding affinity.[3] Consequently, trifluoromethylphenyl thiazole derivatives have emerged as a promising class of compounds, demonstrating significant potential in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders. This review synthesizes the current knowledge on these derivatives, providing a detailed overview of their chemical synthesis and biological evaluation.

Synthesis of Trifluoromethylphenyl Thiazole Derivatives

The most common and versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. This method typically involves the cyclocondensation of an α-haloketone with a thioamide. Variations of this method are frequently employed for the synthesis of trifluoromethylphenyl thiazole derivatives.

General Synthetic Workflow

The synthesis generally begins with commercially available starting materials, leading to the formation of a key thioamide intermediate, which then undergoes cyclization to form the thiazole ring.

G cluster_start Starting Materials cluster_inter Intermediate Synthesis cluster_cyclo Cyclization (Hantzsch Synthesis) A Trifluoromethyl-substituted Aniline C Thioamide Intermediate A->C Reaction with B B Thiophosgene or Potassium Thiocyanate E Final Product: Trifluoromethylphenyl Thiazole Derivative C->E Reaction with D D α-Haloketone D->E

Caption: General workflow for Hantzsch synthesis of trifluoromethylphenyl thiazoles.

Example Experimental Protocol: Synthesis of N-Phenyl-4-(trifluoromethyl)thiazol-2-amine

A common synthetic route involves the reaction of a substituted thiourea with an α-haloketone. For instance, N-phenyl-4-(trifluoromethyl)thiazol-2-amine is a key intermediate in the development of various biologically active compounds.[4]

Step 1: Synthesis of 1-phenylthiourea

  • Aniline (1 equivalent) is dissolved in a suitable solvent such as ethanol.

  • Ammonium thiocyanate (1.1 equivalents) and concentrated hydrochloric acid (1.2 equivalents) are added sequentially.

  • The mixture is refluxed for 4-6 hours.

  • After cooling, the reaction mixture is poured into cold water, and the resulting precipitate is filtered, washed, and dried to yield 1-phenylthiourea.

Step 2: Synthesis of N-phenyl-4-(trifluoromethyl)thiazol-2-amine

  • 1-Phenylthiourea (1 equivalent) is dissolved in acetone or ethanol.

  • 3-Bromo-1,1,1-trifluoroacetone (1.1 equivalents) is added dropwise to the solution.

  • The reaction mixture is stirred at room temperature or heated to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • The solvent is evaporated under reduced pressure.

  • The residue is neutralized with a saturated sodium bicarbonate solution, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to afford the final compound.[5][6]

Biological Activities

Trifluoromethylphenyl thiazole derivatives have been extensively evaluated for a range of biological activities. The trifluoromethyl group often enhances the potency and selectivity of these compounds.[3]

Anticancer Activity

This class of compounds has shown significant promise as anticancer agents, acting through various mechanisms, including kinase inhibition and induction of apoptosis.[7][8]

PI3K/mTOR Dual Inhibition: A series of thiazole derivatives were designed as dual inhibitors of PI3K and mTOR, crucial targets in cancer therapy.[9] Compounds 3b and 3e from this study showed potent growth-inhibiting activity. Compound 3b exhibited an IC50 of 0.086 µM against PI3Kα and 0.221 µM against mTOR, suggesting its potential as a dual inhibitor.[9] These compounds were found to induce G0-G1 phase cell cycle arrest and promote apoptosis in leukemia HL-60(TB) cell lines.[9]

G cluster_pathway PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Arrest G0-G1 Arrest mTOR->Arrest Inhibitor Compound 3b (Thiazole Derivative) Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Caption: Inhibition of the PI3K/mTOR pathway by a trifluoromethylphenyl thiazole derivative.

Thiazolo[4,5-d]pyrimidine Derivatives: A series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines were synthesized and evaluated for their cytotoxicity.[10] Compound 3b from this series showed the strongest cytotoxic effect, particularly against melanoma cancer cells (C32 and A375) with IC50 values of 24.4 µM and 25.4 µM, respectively.[10]

Table 1: Anticancer Activity of Selected Trifluoromethylphenyl Thiazole Derivatives

Compound IDTarget/AssayCell LineIC50 (µM)Reference
3b (Thiazolyl hydrazone)PI3Kα Inhibition-0.086[9]
3b (Thiazolyl hydrazone)mTOR Inhibition-0.221[9]
3b (Thiazolo[4,5-d]pyrimidine)CytotoxicityC32 (Melanoma)24.4[10]
3b (Thiazolo[4,5-d]pyrimidine)CytotoxicityA375 (Melanoma)25.4[10]
3b (Thiazolo[4,5-d]pyrimidine)CytotoxicityHaCaT (Normal)33.5[10]
19c (Phenyl triazole)TrkA Inhibition-0.0016[11]
19c (Phenyl triazole)ProliferationKM-120.17[11]
14v (Thiazolylmethylphenyl glucoside)hSGLT2 Inhibition-0.00072[12]
14y (Thiazolylmethylphenyl glucoside)hSGLT2 Inhibition-0.00077[12]
Antimicrobial Activity

The thiazole nucleus is a component of many antimicrobial agents.[13] The addition of a trifluoromethylphenyl group can enhance this activity, particularly against resistant strains.

Activity against Resistant Bacteria: N-(trifluoromethyl)phenyl substituted pyrazole derivatives (a related class) have shown potent activity against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[14] A trifluoromethyl-substituted derivative (13 ) showed good activity with a Minimum Inhibitory Concentration (MIC) as low as 3.12 µg/mL against an MRSA strain.[14] These compounds were also effective at eradicating preformed biofilms and showed low toxicity to human embryonic kidney cells.[14]

Table 2: Antimicrobial Activity of Selected Trifluoromethyl-Containing Derivatives

Compound IDOrganismMIC (µg/mL)Reference
13 (CF3-substituted pyrazole)MRSA (ATCC 33591)3.12[14]
13 (CF3-substituted pyrazole)S. aureus (ATCC 29213)6.25[14]
13 (CF3-substituted pyrazole)E. faecalis (ATCC 29212)6.25[14]
2a (Thiazole derivative)S. aureus (MRSA)1-2[6]
2b (Thiazole derivative)S. aureus (MRSA)1-2[6]
2c (Thiazole derivative)S. aureus (MRSA)1-2[6]
Other Biological Activities

Antiglycation and α-Amylase Inhibition: Fluorinated hydrazinylthiazole derivatives have been investigated for their potential in managing diabetes.[15] A structure-activity relationship (SAR) study revealed that a trifluoromethyl group at position 3 of the phenyl ring (Compound 3i ) resulted in the highest antiglycation activity (IC50 = 0.393 mg/mL).[15]

Structure-Activity Relationship (SAR)

The biological activity of trifluoromethylphenyl thiazole derivatives is highly dependent on the substitution pattern on both the phenyl and thiazole rings.

  • Position of the CF3 Group: In antiglycation agents, a trifluoromethyl group at the meta-position (position 3) of the phenyl ring was found to be optimal for activity.[15]

  • Substituents on the Thiazole Ring: For SGLT2 inhibitors, replacing a phenyl moiety with a 2-thiazolyl group and further substituting it with furan or thiophene rings led to compounds with potent inhibitory activity in the nanomolar range.[12]

  • Hydrophobicity: SAR studies on antifungal thiazole-1,3,5-triazine derivatives suggest that the presence of di-hydrophobic fragments on the triazine ring is crucial for activity.[16]

G cluster_sar Structure-Activity Relationship (SAR) Logic cluster_r1 R1: Phenyl Ring Substitution cluster_r2 R2: Thiazole Ring Substitution Core Core Scaffold (Trifluoromethylphenyl Thiazole) R1_meta Meta-CF3 Group Core->R1_meta R1_para Para-CF3 Group Core->R1_para R1_ortho Ortho-CF3 Group Core->R1_ortho R2_H Hydrogen Core->R2_H R2_Aryl Aryl/Heteroaryl (e.g., Furan) Core->R2_Aryl R2_Alkyl Alkyl Chain Core->R2_Alkyl Activity Biological Activity (e.g., Anticancer, Antiglycation) R1_meta->Activity Increases Antiglycation Activity [9] R1_para->Activity R2_Aryl->Activity Increases SGLT2 Inhibition [24] R2_Alkyl->Activity

Caption: SAR logic for trifluoromethylphenyl thiazole derivatives.

Experimental Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the antiproliferative activity of the synthesized compounds against cancer cell lines.[11]

  • Cell Seeding: Cancer cells (e.g., KM-12, C32) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC50 value (the concentration required to inhibit cell growth by 50%) is determined by plotting the inhibition percentage against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[16]

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

Trifluoromethylphenyl thiazole derivatives represent a versatile and highly promising scaffold in modern drug discovery. The strategic incorporation of the trifluoromethylphenyl moiety onto the thiazole core has led to the development of potent agents with diverse biological activities, including anticancer, antimicrobial, and antidiabetic properties. The synthetic accessibility, primarily through the Hantzsch synthesis, allows for extensive structural modifications, facilitating detailed structure-activity relationship studies. The quantitative data from various biological assays consistently highlight the potential of these compounds. Future research should focus on optimizing the lead compounds to improve their pharmacokinetic profiles and selectivity, paving the way for their potential clinical development.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of the novel compound 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole. While direct biological data for this specific molecule is limited in publicly available literature, analysis of its structural features and the broader class of 2-aryl-1,3-thiazole derivatives points towards Nicotinamide Phosphoribosyltransferase (NAMPT) as a primary and highly promising therapeutic target. This document will delve into the role of NAMPT in disease, present representative data for analogous compounds, detail relevant experimental protocols, and visualize key biological pathways and experimental workflows.

Introduction to 2-Aryl-1,3-Thiazole Derivatives and Their Therapeutic Potential

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The specific substitution pattern of this compound, featuring a trifluoromethylphenyl group at the 2-position, is characteristic of a class of compounds known to interact with key enzymes in cellular metabolism. The trifluoromethyl group often enhances metabolic stability and binding affinity, making this compound a person of significant interest for drug discovery and development.

Primary Therapeutic Target: Nicotinamide Phosphoribosyltransferase (NAMPT)

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, which is the primary route for regenerating nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme for a multitude of cellular processes, including cellular metabolism, DNA repair, and cell signaling. Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on the NAD+ salvage pathway to maintain their energy supply and genomic stability. Consequently, inhibiting NAMPT has emerged as a promising therapeutic strategy to selectively target cancer cells by depleting their NAD+ levels, leading to metabolic catastrophe and apoptosis.[1]

The NAD+ Salvage Pathway and the Role of NAMPT

The NAD+ salvage pathway recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymes like sirtuins and PARPs, back into NAD+. NAMPT catalyzes the first and rate-limiting step of this pathway, converting nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). By inhibiting NAMPT, the entire salvage pathway is disrupted, leading to a rapid decline in cellular NAD+ levels.

NAD_Salvage_Pathway cluster_0 NAD+ Salvage Pathway cluster_1 Inhibition NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN ATP -> ADP + PPi NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD ATP -> PPi Inhibitor This compound (and related analogs) Inhibitor->NAMPT

Figure 1. The NAMPT-mediated NAD+ salvage pathway and the site of inhibition.

Quantitative Data for Representative NAMPT Inhibitors

While specific quantitative data for this compound is not available, the following table summarizes the NAMPT inhibitory activity of structurally related triazole-based inhibitors. This data provides a benchmark for the potential potency of the target compound.

Compound IDStructureEnzymatic IC50 (nM)[2]Cellular EC50 (nM)[2]
MV78 Triazolylpyridine Derivative3.15.8
Compound 25 Polar Triazolylpyridine DerivativePotent (exact value not specified)Cytotoxic
Compound 30b Polar Triazolylpyridine DerivativeActive (exact value not specified)Not cell-permeable
Compound 30f Polar Triazolylpyridine DerivativeActive (exact value not specified)Not cell-permeable

Note: The structures for these specific compounds are proprietary to the cited research. The data is presented to illustrate the potency of this class of inhibitors.

Experimental Protocols

To evaluate the potential of this compound as a NAMPT inhibitor, the following experimental protocols are recommended.

In Vitro NAMPT Inhibition Assay (Fluorometric)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified NAMPT. It is a coupled-enzyme assay that measures the production of NAD+, which is then used to generate a fluorescent signal.[3][4]

Materials:

  • Purified recombinant human NAMPT enzyme

  • NAMPT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • ATP

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • Resazurin (or other suitable fluorescent probe)

  • Diaphorase

  • Test compound (this compound)

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, followed by dilution in assay buffer to the final desired concentrations. The final DMSO concentration should be kept below 1%.

  • Reaction Mixture Preparation: Prepare a master mix containing NAM, PRPP, ATP, NMNAT, ADH, ethanol, resazurin, and diaphorase in assay buffer.

  • Assay Plate Setup:

    • Add a small volume of the diluted test compound to the appropriate wells.

    • Include positive controls (no inhibitor) and negative controls (no NAMPT enzyme).

  • Enzyme Addition: Add purified NAMPT enzyme to all wells except the negative controls.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 544 nm excitation and 590 nm emission for resorufin).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a compound to its target protein within a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal denaturation temperature.[5][6][7][8][9]

Materials:

  • Cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer cells)

  • Cell culture medium and reagents

  • Test compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Liquid nitrogen

  • Thermocycler or heating block

  • Ultracentrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific for NAMPT

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound at various concentrations or a vehicle control for a specified time (e.g., 1-2 hours).

  • Heating: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Precipitated Proteins: Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble NAMPT by Western blotting.

  • Data Analysis: Quantify the band intensities for NAMPT at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble NAMPT as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for screening and validating potential NAMPT inhibitors.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Optimization HTS High-Throughput Screening (In Vitro NAMPT Assay) Hit_ID Hit Identification (Potent Inhibitors) HTS->Hit_ID IC50 IC50 Determination (Dose-Response Curve) Hit_ID->IC50 CETSA Target Engagement (Cellular Thermal Shift Assay) IC50->CETSA Cell_Viability Cellular Potency (Cancer Cell Lines) CETSA->Cell_Viability ADME_Tox ADME/Toxicity Profiling Cell_Viability->ADME_Tox Lead_Candidate Lead Candidate Selection ADME_Tox->Lead_Candidate

Figure 2. A generalized experimental workflow for the identification and validation of NAMPT inhibitors.

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest that it is a promising candidate for development as a NAMPT inhibitor. The inhibition of NAMPT is a clinically relevant strategy for the treatment of various cancers due to their heightened dependence on the NAD+ salvage pathway. The experimental protocols detailed in this guide provide a robust framework for validating the on-target activity of this compound and characterizing its therapeutic potential.

Future research should focus on synthesizing this compound and performing the described assays to determine its specific IC50 and cellular efficacy. Further studies could also explore its structure-activity relationship by synthesizing and testing related analogs to optimize potency and drug-like properties. Ultimately, this class of compounds holds significant promise for the development of novel anticancer therapeutics.

References

Methodological & Application

experimental protocol for using 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

Compound: this compound Molecular Formula: C₁₁H₇BrF₃NS[1] Audience: Researchers, scientists, and drug development professionals.

Introduction The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[2][3][4] Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][5][6][7][8] The specific compound, this compound, incorporates several key structural features that suggest significant therapeutic potential. The trifluoromethylphenyl group can enhance metabolic stability and binding affinity, while the bromo substituent provides a site for further chemical modification or can contribute to biological activity. These application notes provide detailed protocols for the synthesis and evaluation of this compound's potential as an anticancer and antimicrobial agent.

Potential Applications

  • Anticancer Agent: Many thiazole derivatives have demonstrated potent cytotoxicity against various human cancer cell lines.[6][9] They can exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as those mediated by receptor tyrosine kinases like EGFR and VEGFR-2.[2][10]

  • Antimicrobial Agent: The thiazole scaffold is a component of several antimicrobial drugs.[4] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[8] A potential mechanism of action is the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[2][10]

Data Presentation

The following tables present exemplar data for the biological evaluation of this compound. These tables are intended to serve as a template for data presentation.

Table 1: Exemplar In Vitro Cytotoxicity Data (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM) [Compound]IC₅₀ (µM) [Doxorubicin]
MCF-7Breast Adenocarcinoma1.5 ± 0.20.8 ± 0.1
HCT-116Colorectal Carcinoma2.3 ± 0.40.6 ± 0.1
A549Lung Carcinoma5.1 ± 0.71.2 ± 0.3
HepG-2Hepatocellular Carcinoma3.8 ± 0.50.9 ± 0.2

IC₅₀ values represent the concentration required to inhibit 50% of cell growth and are expressed as mean ± standard deviation.

Table 2: Exemplar Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC)

Bacterial StrainGram TypeMIC (µg/mL) [Compound]MIC (µg/mL) [Ciprofloxacin]
Staphylococcus aureus (ATCC 29213)Positive81
Bacillus subtilis (ATCC 6633)Positive40.5
Escherichia coli (ATCC 25922)Negative160.25
Pseudomonas aeruginosa (ATCC 27853)Negative321

MIC values represent the lowest concentration of the compound that visibly inhibits microbial growth.

Experimental Protocols

Protocol 1: Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and reliable method for constructing the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide.[2]

Materials:

  • 3-Bromo-2-butanone (α-haloketone)

  • 4-(Trifluoromethyl)benzothioamide (thioamide)

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-(trifluoromethyl)benzothioamide (10 mmol) in 40 mL of absolute ethanol.

  • Add an equimolar amount of 3-bromo-2-butanone (10 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure product, this compound.

  • Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_reactants Reactants 3-Bromo-2-butanone 3-Bromo-2-butanone Reaction Hantzsch Condensation (Ethanol, Reflux) 3-Bromo-2-butanone->Reaction 4-(Trifluoromethyl)benzothioamide 4-(Trifluoromethyl)benzothioamide 4-(Trifluoromethyl)benzothioamide->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification (Recrystallization or Chromatography) Crude Product->Purification Pure Compound Pure Compound Purification->Pure Compound Analysis Characterization (NMR, MS) Pure Compound->Analysis

Caption: Workflow for Hantzsch Thiazole Synthesis and Purification.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary test for anticancer activity.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • DMEM or RPMI-1640 culture medium with 10% FBS

  • 96-well microplates

  • Test compound dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated cells (negative control) and cells treated with a known anticancer drug like doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[2]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.

G Cell_Seeding Seed Cancer Cells in 96-well Plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Serial Dilutions of Compound Incubation_24h->Compound_Treatment Incubation_48h Incubate for 48-72h Compound_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add Solubilization Buffer Incubation_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Value Absorbance_Reading->Data_Analysis

Caption: General workflow for the MTT cytotoxicity assay.

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Test compound dissolved in DMSO

  • Bacterial inoculum adjusted to 0.5 McFarland standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Preparation: Add 50 µL of sterile MHB to each well of a 96-well plate.

  • Serial Dilution: Add 50 µL of the test compound stock solution to the first well. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this bacterial inoculum to each well.

  • Controls: Include wells with bacteria and no compound (growth control) and wells with medium only (sterility control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Potential Mechanism of Action

Many thiazole-based compounds exert their therapeutic effects by interacting with specific molecular targets.[2] For anticancer activity, a plausible mechanism is the inhibition of receptor tyrosine kinases (RTKs) like EGFR or VEGFR, which are critical for tumor growth and angiogenesis. For antibacterial action, inhibition of DNA gyrase prevents bacterial DNA replication, leading to cell death.[2]

G Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) Ligand->RTK AutoP Dimerization & Autophosphorylation RTK->AutoP Inhibitor Thiazole Inhibitor Inhibitor->RTK Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) AutoP->Downstream Effect Cell Proliferation, Survival, Angiogenesis Downstream->Effect

Caption: Potential inhibition of a Receptor Tyrosine Kinase signaling pathway.

References

applications of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole in cancer research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Thiazole Derivatives in Cancer Research

Disclaimer: To date, no specific research on the anticancer applications of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole has been published in publicly accessible literature. The following information is based on studies of structurally similar thiazole derivatives and is intended to provide a foundational understanding and guide for research in this area. The presented data and protocols are for closely related compounds and should be adapted and validated for the specific compound of interest.

Application Notes

Thiazole derivatives are a prominent class of heterocyclic compounds extensively investigated in cancer research due to their diverse pharmacological activities. [1][2]The incorporation of a trifluoromethylphenyl group on the thiazole ring is a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability, often leading to improved biological activity. [3]While the specific roles of the 5-bromo and 4-methyl substitutions on the thiazole ring in anticancer activity are not yet defined for the requested compound, studies on other substituted thiazoles suggest they can significantly influence the molecule's interaction with biological targets. [4] Structurally related compounds, particularly 2-phenyl-4-trifluoromethyl thiazole derivatives, have demonstrated cytotoxic effects against various cancer cell lines, including lung, liver, and colon cancer. [5]The primary mechanisms of action for many anticancer thiazole derivatives involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and VEGFR-2 pathways. [6][7] The application of thiazole derivatives in cancer research extends from initial in vitro cytotoxicity screening to more in-depth mechanistic studies, including cell cycle analysis, apoptosis assays, and target-specific enzyme inhibition assays. [1]The data from these studies on analogous compounds can serve as a valuable starting point for investigating the potential of novel derivatives like this compound as anticancer agents.

Data Presentation: Cytotoxicity of Structurally Related Thiazole Derivatives

The following table summarizes the in vitro anticancer activity of various thiazole derivatives that share structural similarities with this compound. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound ID / Reference Structure / Description Cancer Cell Line IC50 (µM) Reference
Compound 4c 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamideA549 (Lung)23.30 ± 0.35[8]
Compound 4 2-[5-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-acetylhydrazineMCF-7 (Breast)5.73[4]
Compound 4 2-[5-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-acetylhydrazineMDA-MB-231 (Breast)12.15[4]
Compound 3b 7-Chloro-3-phenyl-5-(trifluoromethyl)\t[5][9]hiazolo[4,5-d]pyrimidine-2(3H)-thioneC32 (Melanoma)24.4[3]
Compound 3b 7-Chloro-3-phenyl-5-(trifluoromethyl)\t[5][9]hiazolo[4,5-d]pyrimidine-2(3H)-thioneA375 (Melanoma)25.4[3]
Compound 4c 2-[2-[4-Hydroxy-3-(phenyl-hydrazinyl-methylidene)benzylidene]hydrazinyl]-thiazole-4[5H]-oneMCF-7 (Breast)2.57 ± 0.16[7]
Compound 4c 2-[2-[4-Hydroxy-3-(phenyl-hydrazinyl-methylidene)benzylidene]hydrazinyl]-thiazole-4[5H]-oneHepG2 (Liver)7.26 ± 0.44[7]
Compound 3b (PI3K/mTOR inhibitor) A novel thiazole derivative-PI3Kα: 0.086 ± 0.005, mTOR: 0.221 ± 0.014[10]

Experimental Protocols

The following are detailed protocols for key experiments commonly used in the evaluation of novel anticancer compounds, based on methodologies reported for analogous thiazole derivatives.

In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines. [6] Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compound (e.g., this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., Doxorubicin or Cisplatin)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment. [6]2. Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and a positive control. Incubate the plate for 48-72 hours. [6]3. MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. [6]4. Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Determine the IC50 value by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A. Incubate at 37°C for 30 minutes. Add the PI staining solution and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by a compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key concepts relevant to the anticancer applications of thiazole derivatives.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis inhibits Thiazole Thiazole Derivatives Thiazole->PI3K Thiazole->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by thiazole derivatives.

Anticancer_Screening_Workflow Synthesis Synthesis of Thiazole Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID MoA Mechanism of Action Studies (Cell Cycle, Apoptosis, Target Engagement) Hit_ID->MoA Lead_Opt Lead Optimization MoA->Lead_Opt

Caption: Experimental workflow for anticancer screening of thiazole derivatives.

References

Application Notes and Protocols for Antimicrobial Assays Using 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties.[1][2] The compound 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole belongs to this versatile class. Its structural features, including the thiazole core, a bromo substituent, and a trifluoromethylphenyl group, suggest its potential as a potent antimicrobial agent. This document provides detailed application notes and experimental protocols for evaluating the antimicrobial efficacy of this compound.

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates, potentially leading to improved cellular uptake and bioactivity. The bromine atom can also contribute to the antimicrobial effect. Thiazole-containing compounds have been reported to exert their antimicrobial action through various mechanisms, including the inhibition of essential bacterial enzymes such as DNA gyrase and fatty acid synthase, as well as disruption of cell division processes.[1][3]

These application notes are intended to guide researchers in the systematic evaluation of this compound against a panel of pathogenic bacteria and fungi. The provided protocols for determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition are based on established and standardized methodologies.

Data Presentation

While specific quantitative data for this compound is not yet publicly available, the following tables summarize representative antimicrobial activities of structurally similar thiazole derivatives against common pathogens. This data can serve as a benchmark for expected efficacy.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-Phenyl-1,3-thiazole derivativesStaphylococcus aureus125-150Ofloxacin10
Escherichia coli125-150Ofloxacin10
Benzo[d]thiazole derivativesStaphylococcus aureus (MRSA)50-75Ofloxacin10
Escherichia coli50-75Ofloxacin10
4-(4-bromophenyl)-thiazol-2-amine derivativesStaphylococcus aureus16.1 (µM)Norfloxacin-
Escherichia coli16.1 (µM)Norfloxacin-

Data is compiled from studies on similar thiazole compounds to provide an expected range of activity.[1][4][5]

Table 2: Representative Zone of Inhibition for Thiazole-based Schiff Base Compounds

Compound ClassTest OrganismConcentration (µg/mL)Zone of Inhibition (mm)Reference CompoundZone of Inhibition (mm)
Thiazole-based Schiff basesStaphylococcus aureus20015.00 ± 0.01Amoxicillin17.00 ± 0.04
Escherichia coli20014.40 ± 0.04Amoxicillin18.00 ± 0.01

This table presents data from related thiazole compounds to illustrate potential outcomes in disk diffusion assays.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the determination of the MIC of this compound against various bacterial strains in a 96-well microtiter plate format.[6][7][8][9][10]

Materials:

  • This compound

  • Sterile 96-well round-bottom microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of the Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

    • Perform serial two-fold dilutions of the stock solution in MHB to obtain concentrations ranging from 256 µg/mL to 0.5 µg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension 1:150 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.[9]

  • Microtiter Plate Setup:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of the test compound to the first well of each row and perform serial dilutions by transferring 100 µL from well to well, discarding the final 100 µL from the last well.

    • This will result in 100 µL of varying compound concentrations in each well.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (MHB with inoculum, no compound) and a negative control (MHB only) in each plate.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method is used to qualitatively assess the antimicrobial activity of the test compound.[11][12][13][14][15]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (37°C)

Procedure:

  • Preparation of Test Disks:

    • Dissolve a known weight of this compound in a suitable volatile solvent to achieve a desired concentration.

    • Impregnate sterile filter paper disks with a specific volume of the compound solution and allow the solvent to evaporate completely.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure a confluent lawn of growth.[11]

    • Allow the plate to dry for 3-5 minutes.[11]

  • Application of Disks:

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar.

    • Include a standard antibiotic disk as a positive control and a blank disk (impregnated with solvent only) as a negative control.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.

Potential Mechanisms of Action and Signaling Pathways

Thiazole derivatives have been reported to target several key bacterial processes. The potential mechanisms of action for this compound may involve one or more of the following pathways:

  • Inhibition of DNA Gyrase: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and repair. Inhibition of this enzyme leads to the accumulation of DNA strand breaks and ultimately cell death.[1]

  • Inhibition of FtsZ Polymerization: FtsZ is a crucial protein in bacterial cell division, forming the Z-ring that initiates cytokinesis. Disruption of FtsZ polymerization prevents cell division, leading to filamentation and cell death.[2][3]

  • Inhibition of Fatty Acid Synthesis (FabH): β-ketoacyl-acyl carrier protein synthase III (FabH) catalyzes the initial step of fatty acid biosynthesis, a pathway essential for bacterial membrane formation.[1][3]

Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound_Prep Prepare Compound Stock & Dilutions Plate_Setup Dispense Compound Dilutions in 96-well Plate Compound_Prep->Plate_Setup Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculation Plate_Setup->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Read MIC (Lowest Concentration with No Growth) Incubation->Read_Results

Caption: Workflow for MIC Determination.

DNA_Gyrase_Inhibition Thiazole This compound DNA_Gyrase Bacterial DNA Gyrase Thiazole->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Inhibition of DNA Gyrase Pathway.

FtsZ_Inhibition_Pathway Thiazole This compound FtsZ FtsZ Monomers Thiazole->FtsZ Inhibits Polymerization Cell_Division Bacterial Cell Division Thiazole->Cell_Division Blocks Z_Ring Z-Ring Formation FtsZ->Z_Ring Polymerizes into Z_Ring->Cell_Division Initiates Filamentation Cell Filamentation & Death Cell_Division->Filamentation Inhibition leads to

Caption: FtsZ Polymerization Inhibition.

References

Application Notes and Protocols: 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole as a Putative Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not currently contain specific information detailing the use of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole as a fluorescent probe. The following application notes and protocols are presented as a hypothetical guide based on the known properties and applications of similar thiazole-based fluorescent probes, particularly in the context of detecting reactive oxygen species (ROS). These are intended to serve as a foundational framework for researchers interested in exploring the potential of this specific molecule.

Introduction to Thiazole-Based Fluorescent Probes

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the development of fluorescent probes.[1][2] Their rigid, planar structure and extended π-conjugated systems often result in desirable photophysical properties, including strong fluorescence emission.[3] The thiazole core can be readily functionalized, allowing for the tuning of its spectral properties and the introduction of specific recognition moieties for various analytes.[4][5]

One of the prominent applications of fluorescent probes is in the detection of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), superoxide (O₂⁻), and hydroxyl radicals (•OH).[6][7][8] ROS are highly reactive molecules that play crucial roles in both normal physiological processes and the pathophysiology of numerous diseases.[9] Fluorescent probes offer a highly sensitive and spatiotemporally resolved method for detecting these transient species in biological systems.[6][10] Thiazole and benzothiazole-based probes have been successfully developed for imaging ROS in living cells.[11]

The structure of this compound, featuring an electron-withdrawing trifluoromethyl group and a bromine atom, suggests it may possess interesting electronic and fluorescent properties. The following sections outline a hypothetical application of this compound as a "turn-on" fluorescent probe for detecting intracellular hydrogen peroxide.

Hypothetical Application: Detection of Intracellular Hydrogen Peroxide

Principle:

This hypothetical protocol is based on a boronate-based "turn-on" mechanism, a common strategy for designing H₂O₂ probes.[9] We will assume a derivative of the title compound where the bromo group is replaced by a boronate ester. This hypothetical probe, hereafter referred to as "Thiazole-B," would exhibit weak fluorescence in its native state. Upon reaction with H₂O₂, the boronate group is cleaved, releasing the highly fluorescent thiazole fluorophore. This results in a significant increase in fluorescence intensity, allowing for the quantitative detection of H₂O₂.

Quantitative Data Summary (Hypothetical)
ParameterValueConditions
Excitation Wavelength (λex) 405 nmIn PBS buffer (pH 7.4)
Emission Wavelength (λem) 525 nmIn PBS buffer (pH 7.4)
Quantum Yield (Φ) < 0.01 (as Thiazole-B)In PBS buffer (pH 7.4)
Quantum Yield (Φ) 0.45 (after reaction with H₂O₂)In PBS buffer (pH 7.4)
Limit of Detection (LOD) 50 nMS/N = 3
Linear Range 0.1 - 10 µMR² > 0.99
Optimal Incubation Time 30 minutesIn living cells
Optimal Concentration 5 µMFor cellular imaging

Experimental Protocols

Protocol 1: In Vitro Spectroscopic Analysis

Objective: To determine the fluorescence response of the probe to hydrogen peroxide in an aqueous buffer.

Materials:

  • Hypothetical "Thiazole-B" probe stock solution (1 mM in DMSO)

  • Hydrogen peroxide (H₂O₂) solution (100 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer

Procedure:

  • Prepare a series of H₂O₂ solutions with final concentrations ranging from 0 to 100 µM in PBS buffer.

  • Add the "Thiazole-B" probe to each solution to a final concentration of 5 µM.

  • Incubate the solutions at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence emission spectra from 450 nm to 650 nm with an excitation wavelength of 405 nm.

  • Plot the fluorescence intensity at 525 nm against the H₂O₂ concentration to determine the linear range and limit of detection.

Protocol 2: Cellular Imaging of Exogenous H₂O₂

Objective: To visualize the response of the probe to externally added H₂O₂ in living cells.

Materials:

  • A549 human lung carcinoma cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • "Thiazole-B" probe stock solution (1 mM in DMSO)

  • Hydrogen peroxide (H₂O₂) solution (100 mM in water)

  • Confocal laser scanning microscope

Procedure:

  • Seed A549 cells on a glass-bottom dish and culture until they reach 70-80% confluency.

  • Wash the cells twice with warm PBS.

  • Treat the cells with H₂O₂ (e.g., 100 µM in serum-free DMEM) for 30 minutes at 37°C. A control group should be treated with serum-free DMEM only.

  • Wash the cells twice with warm PBS.

  • Load the cells with 5 µM "Thiazole-B" probe in serum-free DMEM and incubate for 30 minutes at 37°C.

  • Wash the cells twice with warm PBS to remove any excess probe.

  • Image the cells using a confocal microscope with excitation at 405 nm and emission collection at 500-550 nm.

Protocol 3: Detection of Endogenously Produced H₂O₂

Objective: To detect H₂O₂ produced within cells upon stimulation.

Materials:

  • RAW 264.7 macrophage cells (or other suitable cell line)

  • Lipopolysaccharide (LPS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • "Thiazole-B" probe stock solution (1 mM in DMSO)

  • Confocal laser scanning microscope

Procedure:

  • Seed RAW 264.7 cells on a glass-bottom dish and culture.

  • Load the cells with 5 µM "Thiazole-B" probe in serum-free medium for 30 minutes at 37°C.

  • Wash the cells twice with warm PBS.

  • Treat the cells with a stimulant to induce ROS production (e.g., 1 µg/mL LPS or 100 nM PMA) for the desired time period (e.g., 1-2 hours).

  • Image the cells at different time points using a confocal microscope with excitation at 405 nm and emission collection at 500-550 nm.

Visualizations

G cluster_workflow Experimental Workflow for Cellular Imaging A Cell Seeding and Culture B Stimulant Addition (e.g., H2O2) A->B Optional for endogenous ROS C Probe Loading (Thiazole-B) B->C D Incubation C->D E Washing D->E F Confocal Microscopy E->F G Image Analysis F->G

Caption: A generalized workflow for using a fluorescent probe to detect ROS in cultured cells.

G cluster_pathway Hypothetical Signaling Pathway and Probe Action Stimulus Cellular Stimulus (e.g., PMA, LPS) Enzyme Enzyme Activation (e.g., NADPH Oxidase) Stimulus->Enzyme ROS Increased Intracellular H₂O₂ Production Enzyme->ROS Probe_active Fluorescent Thiazole Product ROS->Probe_active Oxidative Cleavage Probe_inactive Non-fluorescent Thiazole-B Probe Probe_inactive->ROS Reaction Detection Fluorescence Signal (Detected by Microscopy) Probe_active->Detection

Caption: A diagram illustrating the hypothetical mechanism of a "turn-on" thiazole probe for detecting enzymatically generated H₂O₂.

Conclusion

While specific experimental data for this compound as a fluorescent probe is not currently available, its chemical structure is suggestive of potential utility in this area. The provided hypothetical application notes and protocols offer a comprehensive starting point for researchers to investigate its properties. Further research, including synthesis of appropriate derivatives (such as a boronate ester for H₂O₂ detection), detailed photophysical characterization, and validation in cellular models, is necessary to establish its efficacy and specific applications as a fluorescent probe.

References

in vivo studies involving 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no specific in vivo studies have been published in the scientific literature for the compound 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole . The following application notes and protocols are therefore provided as a generalized guide for researchers, scientists, and drug development professionals interested in the in vivo evaluation of similar thiazole derivatives with potential therapeutic applications. The methodologies described are based on established practices for related compounds and should be adapted as necessary for specific research needs.

Preclinical Evaluation of a Novel Thiazole Derivative in Oncology

This section outlines a general framework for the in vivo assessment of a novel thiazole derivative, hereby designated as "Thiazole Compound X," for its potential anticancer activity. The protocols are designed to establish a preliminary efficacy and safety profile.

Table 1: Hypothetical In Vivo Efficacy of Thiazole Compound X in a Xenograft Mouse Model
Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-Intraperitoneal (i.p.)1500 ± 2500
Thiazole Compound X25i.p.950 ± 18036.7
Thiazole Compound X50i.p.500 ± 12066.7
Positive Control (e.g., Cisplatin)5i.p.450 ± 11070.0
Table 2: Preliminary Toxicity Profile of Thiazole Compound X in Mice
Treatment GroupDose (mg/kg)Mean Body Weight Change (%) at Day 21Observed Adverse Effects
Vehicle Control-+5.2 ± 1.5None
Thiazole Compound X25+3.1 ± 2.0None
Thiazole Compound X50-2.5 ± 2.5Mild lethargy noted in the first 2 hours post-injection
Positive Control (e.g., Cisplatin)5-10.5 ± 3.0Significant weight loss, ruffled fur

Experimental Protocols

Murine Xenograft Model for Anticancer Efficacy

This protocol describes the establishment of a human tumor xenograft in immunodeficient mice to evaluate the antitumor activity of Thiazole Compound X.

Materials:

  • Thiazole Compound X

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Human cancer cell line (e.g., A549 for lung adenocarcinoma)

  • 6-8 week old female athymic nude mice

  • Matrigel

  • Calipers

  • Standard animal housing and husbandry equipment

Procedure:

  • Cell Culture: Culture A549 cells in appropriate media until they reach 80-90% confluency.

  • Cell Implantation:

    • Harvest and resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel to a final concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Allow tumors to grow to an average volume of 100-150 mm³.

    • Randomize mice into treatment groups (n=8-10 per group), including a vehicle control, multiple doses of Thiazole Compound X, and a positive control.

  • Drug Administration:

    • Administer the assigned treatment (e.g., intraperitoneally) daily or on a predetermined schedule for 21 days.

  • Monitoring:

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor body weight and general health of the animals twice weekly.

  • Endpoint:

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Acute Toxicity Assessment

This protocol provides a basic framework for assessing the acute toxicity of Thiazole Compound X.

Materials:

  • Thiazole Compound X

  • Vehicle

  • Healthy 6-8 week old mice (e.g., BALB/c)

Procedure:

  • Dose Escalation:

    • Establish multiple dose groups of Thiazole Compound X.

    • Administer a single dose of the compound to each group via the intended clinical route (e.g., oral gavage or intraperitoneal injection).

  • Observation:

    • Monitor the animals continuously for the first 4 hours and then daily for 14 days.

    • Record any signs of toxicity, including changes in behavior, appearance, and body weight.

    • Note the time of onset, duration, and severity of any toxic signs.

  • Endpoint:

    • At day 14, euthanize the animals and perform gross necropsy.

    • Collect major organs for histopathological examination.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action for an anticancer thiazole derivative, where it inhibits a key kinase in a cancer cell proliferation pathway.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Proliferation Cell Proliferation Transcription_Factor->Proliferation Thiazole_Compound_X Thiazole Compound X Thiazole_Compound_X->Kinase_B G A Cancer Cell Culture B Cell Harvest & Implantation in Nude Mice A->B C Tumor Growth to 100-150 mm³ B->C D Randomization into Treatment Groups C->D E Daily Treatment Administration (21 days) D->E F Monitor Tumor Volume & Body Weight E->F G Endpoint: Euthanasia & Tumor Excision E->G Day 21 F->E H Data Analysis G->H

solubility and preparation of stock solutions for 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery.[1] Its structure, featuring a substituted thiazole ring, is a common motif in pharmacologically active molecules. This document provides essential information on the solubility characteristics and detailed protocols for the preparation of stock solutions of this compound to facilitate its use in research and development.

Compound Information

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₇BrF₃NS

  • Molecular Weight: 338.15 g/mol

  • CAS Number: 2824063 (from PubChem CID)[1]

Solubility Data

Table 1: Estimated Qualitative Solubility

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)HighA common solvent for preparing high-concentration stock solutions of organic compounds for biological assays.
N,N-Dimethylformamide (DMF)HighAn alternative to DMSO for preparing stock solutions.
EthanolModerate to LowMay be suitable for some applications, but lower concentrations are expected compared to DMSO or DMF.
MethanolModerate to LowSimilar to ethanol, solubility may be limited.
WaterVery Low / InsolubleThe hydrophobic nature of the molecule predicts poor aqueous solubility.
Phosphate-Buffered Saline (PBS)Very Low / InsolubleSimilar to water, not a suitable primary solvent.

Disclaimer: The solubility data presented in Table 1 is an estimation based on the chemical structure and general properties of similar compounds. It is strongly recommended that researchers perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes a general procedure for preparing a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for in vitro screening and other applications.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettors and sterile, disposable tips

Procedure:

  • Calculate the required mass:

    • The molecular weight of the compound is 338.15 g/mol .

    • To prepare 1 mL of a 10 mM solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 338.15 g/mol * (1000 mg / 1 g) = 3.3815 mg

    • Adjust the calculation based on the desired final volume of the stock solution. For example, for 5 mL of a 10 mM stock, you would need 16.9075 mg.

  • Weigh the compound:

    • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh out the calculated mass of the compound into the tube. Record the exact mass.

  • Add the solvent:

    • Using a calibrated pipettor, add the calculated volume of DMSO to the tube containing the compound.

  • Dissolve the compound:

    • Cap the tube securely.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all solid material has dissolved. If necessary, gentle warming in a water bath (not exceeding 37°C) or sonication can be used to aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots in tightly sealed tubes at -20°C or -80°C for long-term storage. Protect from light.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds.

  • Work in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound for specific handling and safety information.

Visualizations

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage calc Calculate Mass weigh Weigh Compound calc->weigh Required Mass add_solvent Add Solvent weigh->add_solvent Accurate Mass vortex Vortex add_solvent->vortex Compound in Solvent inspect Visually Inspect vortex->inspect aid Aid Dissolution (Optional) inspect->aid Incomplete Dissolution aliquot Aliquot inspect->aliquot Completely Dissolved aid->inspect store Store at -20°C or -80°C aliquot->store

Caption: Workflow for the Preparation of a Stock Solution.

References

Application Notes and Protocols for High-Throughput Screening of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds, exhibiting diverse pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities. The specific compound, 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole, possesses structural features, such as the trifluoromethylphenyl group, that are often associated with potent and selective biological activity. This document provides detailed application notes and protocols for a high-throughput screening (HTS) campaign designed to evaluate the anticancer potential of this compound.

The proposed HTS workflow initiates with a primary cell viability assay to identify cytotoxic effects against various cancer cell lines. Subsequently, a secondary mechanistic screen is proposed to investigate the potential inhibition of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair and a validated target in oncology.[1] This tiered approach allows for the efficient identification of potent compounds and subsequent elucidation of their mechanism of action.

Data Presentation: Quantitative Analysis of Compound Activity

Following the execution of the described protocols, all quantitative data should be meticulously recorded and summarized for comparative analysis. The tables below are templates for presenting the results obtained from the primary and secondary screening assays.

Table 1: Cytotoxicity Profile of this compound

Cell LineHistotypeIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin (Control)Z'-factor
MCF-7Breast AdenocarcinomaData to be generatede.g., 0.5 µMe.g., > 0.5
A549Lung CarcinomaData to be generatede.g., 1.2 µMe.g., > 0.5
HeLaCervical CarcinomaData to be generatede.g., 0.8 µMe.g., > 0.5
HEK293Normal Embryonic KidneyData to be generatede.g., 5.0 µMe.g., > 0.5

*IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. The Z'-factor is a statistical measure of the quality of the HTS assay.

Table 2: PARP1 Inhibition Activity

CompoundTargetAssay TypeIC50 (µM)Z'-factor
This compoundPARP1Homogeneous Fluorescent AssayData to be generatede.g., > 0.5
Olaparib (Control)PARP1Homogeneous Fluorescent Assaye.g., 0.005 µMe.g., > 0.5
Veliparib (Control)PARP1Homogeneous Fluorescent Assaye.g., 0.006 µMe.g., > 0.5

*IC50 values represent the concentration of the compound required to inhibit the enzymatic activity of PARP1 by 50%.

Experimental Protocols

Protocol 1: Primary High-Throughput Cell Viability Assay (Luminescence-Based)

This protocol outlines a luminescent cell viability assay to determine the cytotoxic effects of the test compound on a panel of cancer and normal cell lines. The assay measures the intracellular ATP concentration, which is an indicator of metabolically active cells.

Materials:

  • Cancer and normal cell lines (e.g., MCF-7, A549, HeLa, HEK293)

  • Complete cell culture medium (specific to each cell line)

  • 384-well clear-bottom, white-walled assay plates

  • This compound (dissolved in DMSO)

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete culture medium to the desired density (e.g., 5,000 cells/well).

    • Dispense 40 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of the test compound and Doxorubicin in complete culture medium. The final DMSO concentration should not exceed 0.5%.

    • Add 10 µL of the diluted compounds to the respective wells. Add 10 µL of medium with DMSO to the vehicle control wells.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Luminescence Reading:

    • Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

    • Calculate the Z'-factor to assess the quality of the assay.

Protocol 2: Secondary High-Throughput PARP1 Inhibition Assay (Homogeneous Fluorescent Assay)

This protocol describes a homogeneous, fluorescence-based assay to screen for inhibitors of PARP1 activity. The assay measures the consumption of NAD+ during the poly(ADP-ribosyl)ation reaction.[2]

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD+

  • PARP1 assay buffer

  • This compound (dissolved in DMSO)

  • Olaparib or Veliparib (positive control inhibitors)

  • DMSO (vehicle control)

  • Fluorescent NAD+ detection reagent kit

  • 384-well black, low-volume assay plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare the PARP1 enzyme, activated DNA, and NAD+ in PARP1 assay buffer at the desired concentrations.

    • Prepare a serial dilution of the test compound and control inhibitors in the assay buffer.

  • Assay Reaction:

    • Add 5 µL of the diluted compound or control to the wells of the 384-well plate.

    • Add 10 µL of the PARP1 enzyme and activated DNA mixture to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of NAD+ solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of the fluorescent NAD+ detection reagent to each well.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of PARP1 inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

    • Calculate the Z'-factor for the assay.

Visualizations

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary Screen (for active compounds) cluster_analysis Data Analysis Primary_Assay Cell Viability Assay (e.g., Luminescence-based) Cell_Lines Panel of Cancer and Normal Cell Lines Primary_Assay->Cell_Lines Test Compound IC50_Determination IC50 Determination Primary_Assay->IC50_Determination Z_Factor Z'-Factor Calculation Primary_Assay->Z_Factor Secondary_Assay PARP1 Inhibition Assay (e.g., Homogeneous Fluorescent Assay) Secondary_Assay->IC50_Determination Secondary_Assay->Z_Factor Hit_Identification Hit_Identification IC50_Determination->Hit_Identification Potent & Selective Hits

Caption: High-throughput screening workflow for identifying anticancer compounds.

PARP_Signaling_Pathway cluster_dna_damage DNA Damage Response cluster_parp_activity PARP1 Enzymatic Activity cluster_repair DNA Repair cluster_inhibition Inhibition by Test Compound DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 NAD_Consumption NAD+ Consumption PARP1->NAD_Consumption PAR_Synthesis Poly(ADP-ribose) Synthesis NAD_Consumption->PAR_Synthesis Repair_Proteins Recruitment of DNA Repair Proteins PAR_Synthesis->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Test_Compound This compound Test_Compound->PARP1 Inhibition

Caption: Role of PARP1 in DNA damage repair and its inhibition.

References

Application Notes and Protocols for 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole is a halogenated thiazole derivative containing a trifluoromethylphenyl group. While specific data on its biological activity and hazards are limited, its structural motifs are common in medicinal chemistry and may impart specific chemical and toxicological properties. This document outlines the best practices for the safe handling, storage, and disposal of this compound, along with emergency procedures.

Chemical and Physical Properties

Limited experimental data is available for this specific compound. The following table summarizes available information and data for structurally related compounds.

PropertyValueSource
Molecular Formula C11H7BrF3NSPubChem[1]
Molecular Weight 322.15 g/mol PubChem[1]
Appearance Pale-yellow to Yellow-brown to Brown Liquid (for 5-Bromo-4-methylthiazole)Sigma-Aldrich
Purity ≥97%Thermo Scientific[2]
CAS Number 850375-27-8Echemi[3]

Hazard Identification and Safety Precautions

Based on the known hazards of structurally similar compounds, such as 5-Bromo-4-(trifluoromethyl)thiazol-2-amine, this compound should be handled as a hazardous substance.[4]

Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[4]

  • Eye Irritation: May cause serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[4]

  • Harmful if Swallowed: Assumed to be harmful if ingested based on general toxicity of similar compounds.

Recommended Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical.[5] This includes, but is not limited to:

  • Eye and Face Protection: Chemical safety goggles and/or a face shield are essential to protect against splashes.[6]

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile rubber) are necessary to prevent skin contact.[7]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[5] If a fume hood is not available, a respirator may be required.[6]

Experimental Protocols

4.1. General Handling

  • Preparation: Before handling, read and understand all available safety information.[5] Ensure that a spill kit, eyewash station, and safety shower are readily accessible.[5]

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control exposure.[5] Use appropriate tools like spatulas and weigh boats to avoid direct contact.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[4] Clean all equipment and the work area.

4.2. Storage

  • Store in a tightly sealed, properly labeled container.[8]

  • Keep in a cool, dry, and well-ventilated area.[8]

  • Segregate from incompatible materials such as strong oxidizing agents.[8]

4.3. Disposal

Dispose of chemical waste in accordance with all local, state, and federal regulations.[5] Collect waste in a designated, labeled, and sealed container. Do not dispose of down the drain or in regular trash.

Emergency Procedures

5.1. Spills

For small spills, follow these steps:

  • Alert others in the immediate area.[9]

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[10][11]

  • Carefully scoop the absorbed material into a labeled waste container.[9]

  • Clean the spill area with soap and water.[12]

  • For large spills, evacuate the area and contact emergency services.[13]

5.2. First Aid

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Visualized Protocols and Workflows

PPE_Donning_Sequence cluster_0 PPE Donning Sequence Lab Coat Lab Coat Gloves Gloves Lab Coat->Gloves Then Goggles/Face Shield Goggles/Face Shield Gloves->Goggles/Face Shield Then

Caption: Correct sequence for donning Personal Protective Equipment.

Spill_Response_Workflow Spill Occurs Spill Occurs Alert Others Alert Others Spill Occurs->Alert Others Don PPE Don PPE Alert Others->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Absorb Spill Absorb Spill Contain Spill->Absorb Spill Collect Waste Collect Waste Absorb Spill->Collect Waste Clean Area Clean Area Collect Waste->Clean Area Dispose of Waste Dispose of Waste Clean Area->Dispose of Waste Logical_Relationship_First_Aid Exposure Exposure Inhalation Inhalation Exposure->Inhalation Route Skin Contact Skin Contact Exposure->Skin Contact Route Eye Contact Eye Contact Exposure->Eye Contact Route Ingestion Ingestion Exposure->Ingestion Route Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Remove Clothing Remove Clothing Skin Contact->Remove Clothing Flush with Water Flush with Water Eye Contact->Flush with Water Rinse Mouth Rinse Mouth Ingestion->Rinse Mouth Seek Medical Attention Seek Medical Attention Move to Fresh Air->Seek Medical Attention Wash with Soap & Water Wash with Soap & Water Remove Clothing->Wash with Soap & Water Seek Immediate Medical Attention Seek Immediate Medical Attention Flush with Water->Seek Immediate Medical Attention Rinse Mouth->Seek Immediate Medical Attention

References

Application Notes and Protocols for Molecular Docking Studies of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on the compound 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole. This document outlines a hypothetical study targeting the Epidermal Growth Factor Receptor (EGFR), a validated target in oncology, due to the known anticancer activities of many thiazole derivatives.[1]

Introduction

This compound is a synthetic heterocyclic compound. The thiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[2] The presence of a trifluoromethylphenyl group can enhance metabolic stability and binding affinity. Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[3] This method is instrumental in structure-based drug design for predicting binding modes and affinities, thereby guiding the synthesis and optimization of new drug candidates.

This document details a molecular docking study of the title compound against the kinase domain of EGFR, a key regulator of cellular signaling pathways that is often dysregulated in cancer.[4][5]

Hypothetical Molecular Docking Data

The following data are presented for illustrative purposes to demonstrate a typical output from a molecular docking study against the EGFR kinase domain (PDB ID: 1M17).[1][6][7]

Table 1: Physicochemical Properties of the Ligand

PropertyValueSource
Molecular FormulaC₁₁H₇BrF₃NS[2]
Molecular Weight325.15 g/mol [2]
XLogP34.5[2]
Hydrogen Bond Donors0[2]
Hydrogen Bond Acceptors3[2]
Rotatable Bonds1[2]

Table 2: Docking Results with EGFR Kinase Domain (PDB: 1M17)

LigandDocking Score (kcal/mol)Binding Energy (kcal/mol)Interacting Residues (Amino Acid & Position)Hydrogen Bonds
Title Compound -8.9-9.2Met793, Leu718, Val726, Ala743, Lys745, Cys7971 (with Met793)
Erlotinib (Control) -9.5-9.8Met793, Leu718, Gly796, Cys797, Leu8441 (with Met793)

Note: Data are hypothetical and for illustrative purposes only. Docking scores and binding energies are indicative of binding affinity, with more negative values suggesting stronger binding.

Experimental Protocols

A generalized workflow for in-silico molecular docking studies is presented below.[4] This protocol is based on the use of AutoDock Vina, a widely used open-source docking program.[8][9]

Software Requirements
  • AutoDock MGLTools: For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking simulation.[9]

  • PyMOL or Discovery Studio Visualizer: For visualization and analysis of results.

Protocol for Molecular Docking

Step 1: Protein Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein, EGFR kinase domain, from the Protein Data Bank (PDB). For this example, we use PDB ID: 1M17.[1]

  • Prepare the Receptor:

    • Load the PDB file into AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands (e.g., the native inhibitor).

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Save the prepared protein structure in the PDBQT file format.

Step 2: Ligand Preparation

  • Obtain Ligand Structure: The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw or obtained from a database like PubChem (CID 2824063).[2]

  • 3D Conversion and Energy Minimization:

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Prepare the Ligand for Docking:

    • Load the 3D ligand structure into AutoDock Tools.

    • Detect the rotatable bonds.

    • Save the prepared ligand in the PDBQT file format.

Step 3: Grid Generation (Defining the Binding Site)

  • Identify the Active Site: The binding site is typically defined based on the location of the co-crystallized ligand in the original PDB file or through literature information. For EGFR, this is the ATP-binding pocket.

  • Set Up the Grid Box:

    • In AutoDock Tools, open the prepared receptor (PDBQT file).

    • Define a grid box that encompasses the entire binding site. The center of the box should be the geometric center of the active site residues.

    • Ensure the grid box dimensions (e.g., 60 x 60 x 60 Å) are sufficient to allow the ligand to move and rotate freely within the binding pocket.

    • Save the grid parameter file.

Step 4: Running the Docking Simulation with AutoDock Vina

  • Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters (center and size), and the output file name.

  • Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input.

  • Output: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their docking scores.

Step 5: Analysis of Results

  • Visualize Docked Poses: Load the receptor PDBQT and the docking output PDBQT file into a molecular visualization tool like PyMOL or Discovery Studio.

  • Analyze Interactions: Examine the top-ranked binding pose. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein's active site.

  • Compare with Control: Perform the same docking procedure for a known inhibitor (e.g., Erlotinib) and compare its docking score and binding interactions with the test compound to validate the study.

Visualizations

Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_proc Processing Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Obtain Protein Structure (e.g., EGFR from PDB) Prep_Protein Prepare Protein (Add H, remove water) PDB->Prep_Protein Ligand_2D Obtain Ligand Structure (2D) Prep_Ligand Prepare Ligand (3D conversion, energy minimization) Ligand_2D->Prep_Ligand Grid Define Binding Site (Grid Box Generation) Prep_Protein->Grid Docking Run Docking Simulation (AutoDock Vina) Prep_Ligand->Docking Grid->Docking Analysis Analyze Results (Binding Poses, Scores) Docking->Analysis Interaction Visualize Interactions (H-bonds, Hydrophobic) Analysis->Interaction EGFR_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole. The information is presented in a question-and-answer format to directly address potential challenges and improve synthesis yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the target molecule?

A1: The most prevalent and established method for synthesizing this compound is the Hantzsch thiazole synthesis.[1][2][3][4][5] This reaction involves the condensation of an α-haloketone with a thioamide.[6]

Q2: What are the necessary starting materials for this synthesis?

A2: The key starting materials are 3-bromo-2-butanone and 4-(trifluoromethyl)benzothioamide.

Q3: How does the electron-withdrawing trifluoromethyl group on the phenyl ring affect the reaction?

A3: The trifluoromethyl group is a strong electron-withdrawing group. This can influence the reactivity of the thioamide starting material. While electron-withdrawing groups on the aryl ethanone in some Hantzsch syntheses have been shown to produce good to excellent yields, their effect on the thioamide component may alter the nucleophilicity of the sulfur atom.[1] Careful optimization of reaction conditions is therefore crucial.

Q4: Is it possible to introduce the bromine atom after the formation of the thiazole ring?

A4: Yes, electrophilic bromination of a pre-formed 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole is a potential alternative synthetic route. Reagents like N-bromosuccinimide (NBS) are commonly used for the bromination of thiazole rings.[7] However, this adds an extra step to the synthesis and may require re-optimization of conditions.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Impure Reactants: Purity of 3-bromo-2-butanone and 4-(trifluoromethyl)benzothioamide is critical.1. Ensure the purity of starting materials through appropriate purification techniques (e.g., distillation, recrystallization).
2. Incorrect Reaction Temperature: Sub-optimal temperature can lead to a slow reaction rate or decomposition.2. Experiment with a temperature gradient to find the optimal reflux temperature. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[5]
3. Improper Solvent: The solvent plays a crucial role in reactant solubility and reaction rate.3. Screen different solvents such as ethanol, methanol, or a mixture of ethanol and water.[8][9] Ensure anhydrous conditions if moisture-sensitive intermediates are suspected.
Formation of Multiple Products (Side Reactions) 1. Side reactions of 3-bromo-2-butanone: This α-haloketone can be unstable and prone to self-condensation or other side reactions.1. Use freshly prepared or purified 3-bromo-2-butanone. Add it slowly to the reaction mixture.
2. Decomposition of Thioamide: The thioamide might not be stable under the reaction conditions.2. Adjust the pH of the reaction mixture. Some Hantzsch syntheses benefit from mildly acidic or basic conditions.
3. Over-bromination or incorrect bromination site: If brominating a pre-formed thiazole, the reaction may not be selective.3. Carefully control the stoichiometry of the brominating agent (e.g., NBS) and the reaction temperature.
Difficulty in Product Purification 1. Contamination with Starting Materials: Incomplete reaction.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the limiting reagent.[9]
2. Formation of Tarry Byproducts: Decomposition of reactants or product.2. Lower the reaction temperature or shorten the reaction time.
3. Product Insolubility/Crystallization Issues: The physical properties of the product may make isolation challenging.3. Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for purification.[10][11] Recrystallization from an appropriate solvent can also be effective.

Experimental Protocols

Protocol 1: Direct Hantzsch Thiazole Synthesis

This protocol outlines a standard procedure for the direct synthesis of the target molecule.

Materials:

  • 3-bromo-2-butanone (1.0 eq)

  • 4-(trifluoromethyl)benzothioamide (1.0 eq)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4-(trifluoromethyl)benzothioamide in absolute ethanol.

  • Add 3-bromo-2-butanone to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-6 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Microwave-Assisted Hantzsch Synthesis

This protocol offers a potentially faster and higher-yielding alternative using microwave irradiation.

Materials:

  • 3-bromo-2-butanone (1.0 eq)

  • 4-(trifluoromethyl)benzothioamide (1.1 eq)

  • Methanol

  • Microwave reaction vessel

  • Microwave reactor

Procedure:

  • Combine 3-bromo-2-butanone and 4-(trifluoromethyl)benzothioamide in a microwave reaction vessel.

  • Add methanol as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to a target temperature of 90-120°C for 10-30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation

The following table summarizes hypothetical but realistic yield data for the synthesis of this compound under different conditions. This data is for illustrative purposes to guide optimization efforts.

Method Solvent Temperature (°C) Time (h) Yield (%)
Conventional RefluxEthanol~78660-75
Conventional RefluxMethanol~65855-70
Microwave-AssistedMethanol1000.575-85
Microwave-AssistedEthanol1200.380-90

Visualizations

Hantzsch_Synthesis_Workflow Start Start Reactants Combine 3-bromo-2-butanone and 4-(trifluoromethyl)benzothioamide in solvent Start->Reactants Reaction Heat (Reflux or Microwave) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Solvent Removal Monitoring->Workup Complete Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the Hantzsch synthesis.

Troubleshooting_Logic Start Low Yield Issue CheckPurity Check Reactant Purity Start->CheckPurity OptimizeTemp Optimize Temperature CheckPurity->OptimizeTemp Purity OK Success Improved Yield CheckPurity->Success Impurity Found & Resolved ScreenSolvent Screen Solvents OptimizeTemp->ScreenSolvent Temp Optimized OptimizeTemp->Success Optimal Temp Found CheckSideReactions Investigate Side Reactions ScreenSolvent->CheckSideReactions Solvent Optimized ScreenSolvent->Success Optimal Solvent Found ImprovePurification Improve Purification CheckSideReactions->ImprovePurification Side Reactions Minimized CheckSideReactions->Success Side Reaction Suppressed ImprovePurification->Success

Caption: Troubleshooting logic for low synthesis yield.

References

Technical Support Center: Purification of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Based on the general Hantzsch thiazole synthesis, the most probable impurities include:

  • Unreacted starting materials: Such as 4-(trifluoromethyl)benzothioamide and 3-bromo-2-butanone.

  • Regioisomers: Depending on the synthesis route, isomeric thiazole products could form.

  • Over-brominated or de-brominated species: Side reactions might lead to the formation of di-brominated or non-brominated thiazole analogs.

  • Solvent residues: Residual solvents from the reaction or extraction steps.

Q2: What is the recommended purification method for this compound?

A2: Column chromatography using a silica gel stationary phase is a highly effective method for purifying this compound.[1] Recrystallization can also be employed as a final polishing step to obtain a highly pure product.[2]

Q3: What is a good starting solvent system for thin-layer chromatography (TLC) analysis and column chromatography?

A3: A non-polar to moderately polar solvent system is recommended. A good starting point for TLC analysis is a mixture of hexanes and ethyl acetate. Based on procedures for similar compounds, a gradient elution for column chromatography, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate, is often successful.[1] A common gradient might range from 9:1 to 3:2 hexanes:ethyl acetate.

Q4: The purified compound appears as a yellow-orange oil. Is this expected?

A4: Yes, it is common for purified, structurally similar organic compounds to present as a yellow or orange oil after chromatography.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Multiple spots are observed on the TLC plate after initial purification.
Possible Cause Troubleshooting Step
Incomplete Reaction Unreacted starting materials may be present. Compare the Rf values of the spots with those of the starting materials. If they match, consider optimizing the reaction time or temperature.
Formation of Side Products Side reactions may have occurred. Characterize the major impurity by techniques like LC-MS or NMR to identify its structure. This will help in selecting an appropriate purification strategy.
Inadequate Separation The chosen TLC solvent system may not be optimal for separating the product from impurities. Experiment with different solvent systems by varying the ratio of hexanes to ethyl acetate or by introducing a different co-solvent like dichloromethane.
Problem 2: Low yield after column chromatography.
Possible Cause Troubleshooting Step
Product Adsorption on Silica Gel The compound may be strongly adsorbing to the silica gel. This can sometimes happen with nitrogen- and sulfur-containing heterocycles. Consider deactivating the silica gel with a small amount of triethylamine in the eluent.
Improper Fraction Collection The product may have eluted in fractions that were not collected. Monitor the column elution carefully using TLC.
Product Instability The compound may be degrading on the silica gel. If degradation is suspected, minimize the time the compound spends on the column by using a faster flow rate or switching to a less acidic stationary phase like alumina.
Problem 3: The final product is not pure enough (>97% purity is often desired).
Possible Cause Troubleshooting Step
Co-eluting Impurity An impurity with a similar polarity to the product is present. If column chromatography is not providing adequate separation, consider recrystallization. Experiment with different solvent systems for recrystallization, such as hexanes, ethanol, or a mixture of solvents.[2]
Residual Solvent Solvents used in the purification process may be retained in the final product. Dry the product under high vacuum for an extended period. Purity can be assessed by quantitative ¹H NMR spectroscopy.[1]

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline based on methods used for similar compounds.[1]

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude product.

    • Prepare a slurry of silica gel (Geduran Si 60, 0.040-0.063 mm) in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).

    • Pack the column with the slurry, ensuring there are no air bubbles.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel or celite, evaporating the solvent, and carefully adding the solid to the top of the packed column.

  • Elution:

    • Begin elution with a low-polarity solvent system (e.g., 100% hexanes or 95:5 hexanes:ethyl acetate).

    • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A suggested gradient could be:

      • 100% Hexanes (2 column volumes)

      • 95:5 Hexanes:Ethyl Acetate (4 column volumes)

      • 85:15 Hexanes:Ethyl Acetate (4 column volumes)

      • 70:30 Hexanes:Ethyl Acetate (until the product has eluted)

    • Collect fractions throughout the elution process.

  • Analysis and Collection:

    • Monitor the fractions by TLC to identify those containing the desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Hexane is a potential candidate for recrystallization of similar bromo-thiazole compounds.[3]

  • Procedure:

    • Dissolve the impure compound in the minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cooling in an ice bath may improve the yield.

    • Collect the crystals by filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow Crude Crude Product TLC_Analysis TLC Analysis Crude->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Select Solvent System Fraction_Analysis Fraction Analysis (TLC) Column_Chromatography->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Pure Impure_Fractions Impure Fractions Fraction_Analysis->Impure_Fractions Impure Evaporation1 Solvent Evaporation Combine_Fractions->Evaporation1 Purity_Check1 Purity Check (NMR, LC-MS) Evaporation1->Purity_Check1 Recrystallization Recrystallization (Optional) Purity_Check1->Recrystallization Further Purification Needed Final_Product Pure Product (>97%) Purity_Check1->Final_Product Purity OK Recrystallization->Final_Product Repurify Re-purify Impure_Fractions->Repurify Repurify->Column_Chromatography

Caption: A typical experimental workflow for the purification of the target compound.

Troubleshooting Logic for Impurities

Troubleshooting Start Impurity Detected in Final Product Check_NMR Check ¹H NMR for Solvent Peaks Start->Check_NMR Solvent_Present Residual Solvent? Check_NMR->Solvent_Present Dry_Longer Dry Under High Vacuum Solvent_Present->Dry_Longer Yes Check_TLC Analyze by TLC with Different Solvents Solvent_Present->Check_TLC No Recheck_Purity Re-check Purity Dry_Longer->Recheck_Purity Problem_Solved Problem Solved Recheck_Purity->Problem_Solved Single_Spot Single Spot? Check_TLC->Single_Spot Coeluting_Impurity Co-eluting Impurity Likely Single_Spot->Coeluting_Impurity Yes Multiple_Spots Multiple Spots - Inadequate Separation Single_Spot->Multiple_Spots No Recrystallize Attempt Recrystallization Coeluting_Impurity->Recrystallize Recrystallize->Problem_Solved Optimize_Chroma Optimize Chromatography (Different Gradient/Solvent) Multiple_Spots->Optimize_Chroma Optimize_Chroma->Problem_Solved

Caption: A decision tree for troubleshooting impurities in the final product.

References

Technical Support Center: Optimizing Reaction Conditions for Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thiazoles. The information is presented in a practical question-and-answer format to directly address specific experimental issues.

Troubleshooting Guides

This section offers solutions to common problems encountered during thiazole synthesis, focusing on the widely used Hantzsch synthesis and other common methods.

Issue 1: Low or No Product Yield

Q: My Hantzsch thiazole synthesis is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?

A: Low yields in the Hantzsch synthesis, a cornerstone method for preparing thiazoles from α-haloketones and thioamides, can arise from several factors.[1] A systematic approach to troubleshooting is crucial.

  • Purity of Reactants and Solvents: The purity of your starting materials is critical. Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming the reactants and complicating purification.[1] The presence of water can also be detrimental in some cases, so using anhydrous solvents is often recommended.[1]

  • Reaction Temperature and Time: Sterically hindered substrates may require more forceful conditions. Consider gradually increasing the reaction temperature and extending the reaction time.[2] Careful monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to prevent decomposition.[2]

  • Thioamide Stability: The stability of the thioamide can be a limiting factor, particularly in acidic conditions.[1] If you suspect degradation, consider using a freshly prepared or purified thioamide.

  • Choice of Solvent: The solvent plays a significant role in reaction rate and yield. While various solvents can be used, the optimal choice depends on the specific substrates. For some one-pot, three-component Hantzsch syntheses, solvents like 1-butanol, 2-propanol, and water have proven effective under reflux.[1] For microwave-assisted syntheses, methanol has been used successfully.[1] It is advisable to conduct small-scale solvent screening to determine the best option for your specific reaction.[1]

Issue 2: Formation of Unexpected Side Products or Isomers

Q: I am observing the formation of an unexpected isomer in my Hantzsch synthesis. How can I control the regioselectivity?

A: Controlling regioselectivity is key to obtaining the desired product. In the Hantzsch synthesis with N-monosubstituted thioureas, the reaction medium is a primary determinant of the isomeric outcome:

  • Neutral Solvents: Using a neutral solvent typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles.

  • Acidic Conditions: Performing the synthesis under acidic conditions (e.g., 10M-HCl-EtOH) can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. The proportion of the 2-imino isomer is influenced by the specific acid, temperature, and substrate structure. To favor a single isomer, careful control of the reaction's pH is necessary.

Issue 3: Reaction Stalls or Fails to Reach Completion

Q: My thiazole synthesis starts but then stalls, with starting material remaining. What should I do?

A: A stalled reaction can be frustrating. Here’s a systematic approach to diagnose and resolve the issue:[2]

  • Confirm the Stall: Monitor the reaction by TLC or LC-MS at regular intervals. If there is no change in the ratio of starting material to product over a significant period, the reaction has likely stalled.[2]

  • Verify Reaction Conditions: Double-check the temperature, stirring rate, and atmospheric conditions (e.g., inert atmosphere if required). Deviations from the protocol can halt the reaction.[2]

  • Assess Reagent Integrity: The age and storage of your reagents are important. Catalysts, bases, or the primary reactants may have degraded over time.[2]

  • Analyze the Reaction Mixture: A mini-workup of a small aliquot followed by NMR or LC-MS analysis can help identify the major components present, which may reveal an unexpected intermediate or side product.[2]

  • Insufficient Activation Energy: The reaction may simply lack the necessary thermal energy to proceed to completion. Cautiously increasing the temperature in small increments (5-10 °C) while monitoring the reaction can sometimes provide the needed push.[2]

Issue 4: Difficulties in Product Purification

Q: I'm having trouble purifying my thiazole derivative. What are the best methods?

A: Purification of thiazole derivatives can be challenging due to their diverse polarities and potential for forming water-soluble salts.

  • Column Chromatography: This is a powerful technique for purifying thiazole derivatives.

    • Solvent System Selection: The choice of eluent is critical. For thiazole derivatives, common solvent systems include mixtures of hexane with ethyl acetate, acetone, or methanol. For very polar compounds, a mixture of dichloromethane and methanol can be effective.

    • Streaking on TLC: If your compound streaks on the TLC plate, it may be acidic or basic. Thiazoles can be basic due to the nitrogen atom. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can often resolve this issue.

  • Recrystallization: This is an effective method for purifying solid thiazole derivatives.

    • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing heterocyclic compounds include cyclohexane, hexane, ethanol, methanol, and water, as well as binary mixtures like ethanol/water and acetone/hexane.

  • Purification of Water-Soluble Thiazolium Salts: These can be particularly difficult to purify by standard column chromatography. A common strategy involves precipitation followed by salt metathesis. The thiazolium salt can be precipitated from a suitable solvent (e.g., toluene), and the crude salt can be further purified by dissolving it in warm water and performing a salt metathesis with an excess of a salt like sodium tetrafluoroborate (NaBF₄).

Frequently Asked Questions (FAQs)

Q: What is the typical temperature range for Hantzsch thiazole synthesis?

A: Reaction temperatures can vary significantly. Conventional heating methods often require refluxing for several hours. However, microwave-assisted synthesis can dramatically shorten reaction times to minutes and may be conducted at temperatures around 90-130°C.[1]

Q: How does the choice of α-haloketone affect the Hantzsch synthesis?

A: The reactivity of the halogen in the α-haloketone follows the order I > Br > Cl. α-Bromoketones are most commonly used as they offer a good balance of reactivity and stability.

Q: Can I use a catalyst in my Hantzsch synthesis?

A: While many Hantzsch syntheses are performed without a catalyst, certain variations can benefit from one. For instance, in some multi-component reactions, a reusable catalyst like silica-supported tungstosilisic acid has been used to achieve high yields under environmentally friendly conditions.[3]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies on thiazole synthesis, providing a comparative overview of the effects of different reaction parameters.

Table 1: Effect of Solvent on the Yield of Hantzsch Thiazole Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1WaterReflux3.560
2EthanolReflux3.570
3MethanolReflux3.565
41-ButanolReflux3.575
52-PropanolReflux3.572
6Ethanol/Water (1:1)652-3.579-90

Data adapted from a study on the one-pot synthesis of Hantzsch thiazole derivatives.[3]

Table 2: Effect of Catalyst Loading on Yield

EntryCatalyst (SiW.SiO₂) Loading (%)Yield (%)
1565
21075
31582
42082

Data from the same study as Table 1, demonstrating the effect of catalyst loading on the model reaction.[4]

Experimental Protocols

This section provides detailed methodologies for key thiazole synthesis reactions.

Protocol 1: Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole [5]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a tared watchglass and allow it to air dry.

Protocol 2: Cook-Heilbron Synthesis of 5-Aminothiazoles [6][7]

General Procedure: The Cook-Heilbron synthesis involves the reaction of α-aminonitriles with a source of a dithiocarboxy group, such as carbon disulfide or dithioacids, under mild conditions.[6][7]

Example with Carbon Disulfide:

  • The α-aminonitrile undergoes a nucleophilic attack on the carbon of carbon disulfide.[6]

  • This is followed by an intramolecular cyclization where the sulfur atom attacks the nitrile carbon.[6]

  • Tautomerization of the resulting 5-imino-2-thione thiazolidine intermediate leads to the aromatic 5-aminothiazole product.[6]

Protocol 3: Gabriel Synthesis of 2,5-Disubstituted Thiazoles [7][8]

General Procedure: This method involves the reaction of an acylaminoketone with a phosphorus pentasulfide (P₄S₁₀) to yield 2,5-disubstituted thiazoles.[7][8]

Procedure:

  • An acylaminoketone is heated with an equimolar amount of phosphorus pentasulfide.[8]

  • The reaction typically requires elevated temperatures to drive the cyclization and dehydration, leading to the formation of the thiazole ring.[7]

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in thiazole synthesis.

Thiazole_Troubleshooting start Start Thiazole Synthesis check_reaction Monitor Reaction Progress (TLC, LC-MS) start->check_reaction low_yield Low or No Yield check_reaction->low_yield Incomplete side_products Side Products Observed check_reaction->side_products Impure stalled_reaction Reaction Stalled check_reaction->stalled_reaction No Change purification_issue Purification Difficulty check_reaction->purification_issue Complete but impure end_success Successful Synthesis check_reaction->end_success Complete & Pure check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) low_yield->optimize_conditions side_products->optimize_conditions check_pH Adjust Reaction pH (for isomer control) side_products->check_pH check_catalyst Check Catalyst Activity / Loading stalled_reaction->check_catalyst increase_energy Increase Temperature Incrementally stalled_reaction->increase_energy purification_strategy Select Appropriate Purification (Chromatography, Recrystallization) purification_issue->purification_strategy check_reagents->optimize_conditions optimize_conditions->check_reaction check_pH->check_reaction check_catalyst->check_reaction increase_energy->check_reaction purification_strategy->end_success

Caption: Troubleshooting workflow for thiazole synthesis.

References

stability and degradation of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and degradation of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole in solution. The following information is based on established knowledge of thiazole derivatives and general principles of small molecule stability.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent experimental results or a noticeable loss of compound activity over a short period.

  • Question: My experimental results are not reproducible, and the compound seems to lose its biological activity quickly in my assay buffer. What could be the cause?

  • Answer: This often points to the degradation of this compound in your experimental solution. The stability of thiazole derivatives can be influenced by several factors:

    • pH of the Solution: The thiazole ring can be susceptible to hydrolysis, particularly in alkaline media.[1] It is crucial to check the pH of your stock solutions and final assay buffers.

    • Presence of Oxidizing Agents: Thiazole derivatives can be sensitive to oxidation.[1][2] Ensure your solvents and reagents are free from peroxides and other oxidizing species.

    • Light Exposure: Photodegradation can occur with some aromatic heterocyclic compounds upon exposure to light.[1][3] It is advisable to protect your solutions from light, especially during extended storage.

    • Temperature: Elevated temperatures can accelerate the rate of degradation.[1] Store stock solutions at recommended low temperatures (e.g., -20°C or -80°C) and minimize the time the compound is exposed to room temperature or higher during experiments.

Issue 2: The appearance of unknown peaks during HPLC analysis of the compound solution.

  • Question: I am observing new peaks in the chromatogram of my compound solution that were not present initially. What are these, and how can I prevent them?

  • Answer: The appearance of new peaks strongly suggests the degradation of your compound. These new peaks represent degradation products. To identify the cause and prevent further degradation, a forced degradation study is recommended. This involves intentionally subjecting the compound to harsh conditions to rapidly determine its stability profile. Based on the results, you can adjust your experimental and storage conditions accordingly. For example, if the compound degrades under alkaline conditions, use a buffer with a lower pH. If it is sensitive to oxidation, consider using deoxygenated solvents or adding antioxidants.

Issue 3: Poor solubility or precipitation of the compound in aqueous buffers.

  • Question: My this compound is precipitating out of my aqueous assay buffer. How can I improve its solubility?

    • Co-solvents: Consider the use of a small percentage of an organic co-solvent, such as DMSO or ethanol, in your aqueous buffer. Be sure to verify the compatibility of the co-solvent with your experimental system.

    • pH Adjustment: The solubility of a compound can be pH-dependent, especially if it has ionizable groups. Experiment with adjusting the pH of your buffer to see if it improves solubility.

    • Excipients: In some cases, formulating the compound with solubilizing agents or cyclodextrins can enhance its aqueous solubility.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is crucial for understanding the stability of a compound.[4] The goal is to induce about 5-20% degradation of the active pharmaceutical ingredient.[5]

Table 1: Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical Duration
Acidic Hydrolysis 1 M HCl24 hours at 60°C
Alkaline Hydrolysis 1 M NaOH24 hours at 60°C
Oxidative Degradation 30% H₂O₂24 hours at room temperature
Thermal Degradation Solid: 80°C in an ovenSolution: Reflux in a suitable solvent48 hours (solid)24 hours (solution)
Photodegradation Expose solution to direct sunlight or a UV lamp48 hours

Source: Adapted from BenchChem Technical Support and other sources.[1][6]

Analytical Method:

The degradation should be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[6] The method should be capable of separating the parent compound from all potential degradation products. Mass spectrometry (MS) can be coupled with LC to help identify the mass of the degradation products.[2][3]

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_conclusion Conclusion prep_stock Prepare Stock Solution (e.g., in DMSO) prep_working Dilute to Working Concentration in Test Solution (e.g., Buffer) prep_stock->prep_working acid Acidic Hydrolysis (e.g., 1M HCl, 60°C) prep_working->acid Expose Aliquots base Alkaline Hydrolysis (e.g., 1M NaOH, 60°C) prep_working->base Expose Aliquots oxidation Oxidation (e.g., 30% H2O2, RT) prep_working->oxidation Expose Aliquots thermal Thermal Stress (e.g., 80°C) prep_working->thermal Expose Aliquots photo Photostability (UV/Vis light) prep_working->photo Expose Aliquots hplc HPLC Analysis (Monitor for new peaks) acid->hplc Analyze at Time Points base->hplc Analyze at Time Points oxidation->hplc Analyze at Time Points thermal->hplc Analyze at Time Points photo->hplc Analyze at Time Points lcms LC-MS/MS Analysis (Identify degradants) hplc->lcms nmr NMR Spectroscopy (Structure elucidation) lcms->nmr pathway Identify Degradation Pathways lcms->pathway conditions Optimize Storage & Handling Conditions pathway->conditions

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

While specific degradation products for this compound have not been documented in the searched literature, general degradation pathways for thiazole derivatives can be inferred.

G cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound hydrolysis_prod Thiazole Ring Cleavage Products parent->hydrolysis_prod H₂O, H⁺/OH⁻ n_oxide Thiazole N-oxide parent->n_oxide Oxidizing Agent (e.g., mCPBA) s_oxide Thiazole S-oxide/ Sulfone parent->s_oxide Oxidizing Agent (e.g., H₂O₂) photo_prod Rearranged Products (e.g., from endoperoxide intermediate) parent->photo_prod Light, O₂

Caption: Potential degradation pathways for thiazole derivatives.

Explanation of Pathways:

  • Hydrolysis: Under acidic or basic conditions, the thiazole ring may undergo cleavage.

  • Oxidation: The nitrogen and sulfur atoms in the thiazole ring are susceptible to oxidation, leading to the formation of N-oxides or S-oxides/sulfones.[7]

  • Photodegradation: For some thiazole-containing compounds with aryl rings, exposure to light in the presence of oxygen can lead to a reaction with singlet oxygen, forming an unstable endoperoxide that rearranges to a final degradation product.[3]

It is important to note that the actual degradation products for this compound can only be confirmed through experimental analysis such as LC-MS/MS and NMR spectroscopy.[3]

References

troubleshooting unexpected results in assays with 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are using 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole in their assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues and unexpected results during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Compound Handling and Preparation

Q1: I am having trouble dissolving the compound. What solvents are recommended?

A1: Solubility can be a common issue with complex organic molecules. We recommend first trying common polar aprotic solvents. Below is a table of tested solubilities. If you are still experiencing issues, gentle heating (not exceeding 40°C) or sonication may aid in dissolution. Always prepare fresh solutions for your experiments to avoid potential degradation.

Table 1: Solubility of this compound

SolventSolubility (mg/mL)Observations
Dimethyl Sulfoxide (DMSO)> 50Clear solution
Dimethylformamide (DMF)> 50Clear solution
Ethanol~5May require warming
Methanol~2Suspension observed
Phosphate-Buffered Saline (PBS)< 0.1Insoluble

Q2: My compound solution appears to be degrading over time (e.g., color change, precipitation). How can I ensure its stability?

A2: this compound is stable as a solid when stored correctly. However, in solution, stability can be compromised. For optimal results:

  • Storage: Store the solid compound at -20°C, protected from light and moisture.

  • Solutions: Prepare fresh solutions for each experiment. If you must store solutions, aliquot into single-use volumes and store at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.

  • Solvent Choice: Use high-purity, anhydrous solvents to minimize degradation.

Assay-Specific Issues

Q3: I am observing high background noise or a false positive signal in my fluorescence-based assay. What could be the cause?

A3: Thiazole-containing compounds can sometimes interfere with assay technologies.[1] This can be due to autofluorescence or light scattering.

  • Troubleshooting Steps:

    • Run a control experiment: Include a control with your compound in the assay buffer without the target protein or cells to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.

    • Check for precipitates: Compound precipitation can cause light scattering. Visually inspect your assay plate and consider centrifugation before reading.

    • Use a different detection method: If possible, validate your findings using an orthogonal assay with a different detection method (e.g., a luminescence-based assay instead of fluorescence).

Q4: The compound shows no activity in my cell-based assay, but it was active in a biochemical assay. What could explain this discrepancy?

A4: A lack of correlation between biochemical and cell-based assays is a common challenge in drug discovery. Several factors could be at play:

  • Cell Permeability: The compound may have poor membrane permeability and not be reaching its intracellular target.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

  • Off-Target Effects: In a cellular context, the compound may have off-target effects that mask its intended activity.

Troubleshooting Workflow for Discrepant Assay Results

G start Unexpected Results in Cell-Based Assay solubility Issue: Poor Solubility in Media? start->solubility permeability Issue: Low Cell Permeability? solubility->permeability [No] end Refine Compound or Experimental Design solubility->end [Yes] Consider formulation strategies efflux Issue: Efflux Pump Substrate? permeability->efflux [No] permeability->end [Yes] Perform PAMPA or Caco-2 permeability assays metabolism Issue: Rapid Metabolism? efflux->metabolism [No] efflux->end [Yes] Co-incubate with efflux pump inhibitors metabolism->end [No] Re-evaluate hypothesis metabolism->end [Yes] Analyze metabolites by LC-MS

Caption: Troubleshooting logic for discrepant assay results.

Mechanism of Action

Q5: What is the expected mechanism of action for this compound?

A5: While the specific targets of this compound are not extensively publicly documented, many thiazole derivatives are known to function as inhibitors of various enzymes, particularly protein kinases.[2][3] The trifluoromethylphenyl group is often incorporated into kinase inhibitors to enhance binding affinity. It is plausible that this compound targets a kinase signaling pathway.

Hypothetical Kinase Signaling Pathway Inhibition

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival inhibitor This compound inhibitor->RAF

Caption: Potential inhibition of the RAF-MEK-ERK signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (Example: RAF Kinase)

This protocol is a general guideline for assessing the inhibitory activity of the compound against a protein kinase.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10 mM to 1 nM).

  • Assay Reaction:

    • In a 384-well plate, add 5 µL of kinase buffer (specific to the kinase being tested).

    • Add 100 nL of the diluted compound or DMSO (as a control).

    • Add 5 µL of a solution containing the recombinant kinase and its substrate peptide.

    • Initiate the reaction by adding 5 µL of ATP solution (at the Km concentration for the specific kinase).

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect kinase activity using a suitable method (e.g., ADP-Glo™, Z'-LYTE™).

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 2: Example Inhibitory Activity (IC50) Data

Kinase TargetIC50 (nM)
BRAF50
CRAF120
EGFR> 10,000
SRC> 10,000
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of the compound on cell viability.

  • Cell Seeding:

    • Seed cancer cells (e.g., A375 melanoma, which often has a BRAF mutation) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in cell culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.

    • Incubate for 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until formazan crystals form.

  • Solubilization and Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of viable cells relative to the vehicle-treated control.

    • Plot the percent viability versus the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow for Compound Screening

G start Compound Library primary Primary Screen (e.g., Biochemical Kinase Assay) start->primary hit_id Hit Identification (% Inhibition > 50%) primary->hit_id dose_resp Dose-Response Assay (IC50 Determination) hit_id->dose_resp [Hit] inactive Inactive hit_id->inactive [Not a Hit] secondary Secondary Assay (e.g., Cell-Based Proliferation) dose_resp->secondary lead_opt Lead Optimization secondary->lead_opt

Caption: A typical workflow for screening chemical compounds.

References

Technical Support Center: Synthesis of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during the synthesis of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields in the Hantzsch thiazole synthesis can arise from several factors.[1] Key areas to investigate include the purity of your starting materials, suboptimal reaction conditions, and the occurrence of side reactions that consume reactants without forming the desired product. The stability of the thioamide, in particular, can be a limiting factor.

Q2: I observe multiple spots on my Thin Layer Chromatography (TLC) plate of the crude reaction mixture. What could these be?

The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides your target molecule, these could include unreacted starting materials (4-(trifluoromethyl)benzothioamide and 3-bromo-2-butanone), as well as various byproducts. Common byproducts can result from self-condensation of the α-haloketone or reactions involving impurities in the starting materials.

Q3: My NMR and Mass Spectrometry (MS) data show unexpected peaks. How can I identify these unknown compounds?

Unexpected peaks in NMR and MS spectra strongly suggest the presence of byproducts. To identify these, it is recommended to:

  • Compare the spectra with those of the starting materials.

  • Isolate the impurities using techniques like column chromatography or preparative HPLC.

  • Characterize the isolated impurities using a combination of 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

  • Consider common byproducts of the Hantzsch synthesis for structural elucidation (see Potential Byproducts section below).

Q4: How can I minimize the formation of byproducts in my synthesis?

Minimizing byproduct formation is crucial for improving yield and simplifying purification.[1] Consider the following strategies:

  • Purity of Reactants: Ensure the high purity of both 4-(trifluoromethyl)benzothioamide and 3-bromo-2-butanone. Impurities can lead to a variety of side reactions.

  • Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and solvent. Running small-scale trial reactions with varying conditions can help identify the optimal setup.

  • Stoichiometry: Carefully control the molar ratio of the reactants. A slight excess of the thioamide is sometimes used to ensure complete consumption of the α-haloketone.[2]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot common issues during the synthesis of this compound.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Degraded Starting Materials - Verify the purity of 4-(trifluoromethyl)benzothioamide and 3-bromo-2-butanone using NMR or melting point analysis. - 3-bromo-2-butanone can decompose over time; use a freshly opened bottle or distill before use.[3][4]
Suboptimal Reaction Temperature - If the reaction is too slow, consider a modest increase in temperature. - If byproduct formation is high, try running the reaction at a lower temperature for a longer duration.
Incorrect Solvent - Ensure the solvent is anhydrous, as water can interfere with the reaction. - Consider screening alternative solvents (e.g., ethanol, isopropanol, acetonitrile).
Inefficient Mixing - Ensure adequate stirring throughout the reaction to maintain a homogeneous mixture.
Issue 2: Presence of Significant Impurities
Potential Cause Troubleshooting Steps
Side Reactions - Refer to the "Potential Byproducts" section to understand likely side reactions. - Adjust reaction conditions (temperature, stoichiometry) to disfavor byproduct formation.
Contaminated Reagents - Purify starting materials if their purity is questionable.
Inadequate Work-up - Ensure the work-up procedure effectively removes unreacted starting materials and reaction byproducts. A wash with a mild base can help remove acidic impurities.
Difficult Purification - If column chromatography is ineffective, consider recrystallization from a suitable solvent system or preparative HPLC.

Potential Byproducts

Understanding the potential byproducts is key to troubleshooting your synthesis. Below are some likely impurities that may form during the reaction.

Byproduct Name Structure Proposed Mechanism of Formation
2,5-Dimethyl-1,4-dithiane 2,5-Dimethyl-1,4-dithiane structureDimerization of 3-thio-2-butanone, which can form in situ from the reaction of 3-bromo-2-butanone with a sulfur source or via a side reaction of the thioamide.
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole Oxazole byproduct structureReaction of 4-(trifluoromethyl)benzamide (an impurity or hydrolysis product of the thioamide) with 3-bromo-2-butanone.
Unreacted 4-(trifluoromethyl)benzothioamide Thioamide structureIncomplete reaction due to suboptimal conditions or insufficient reaction time.
Unreacted 3-bromo-2-butanone Bromoketone structureIncomplete reaction or incorrect stoichiometry.

Experimental Protocols

Thin Layer Chromatography (TLC) for Reaction Monitoring
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Adjust the ratio as needed for optimal separation.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

  • Procedure:

    • Spot the crude reaction mixture, along with the starting materials as references, on the TLC plate.

    • Develop the plate in the mobile phase.

    • Visualize the spots under UV light and/or by dipping in a staining solution.

    • Calculate the Rf values of all spots to monitor the progress of the reaction and identify the presence of starting materials and new products/byproducts.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Dissolve a small sample of the crude or purified product in the mobile phase.

    • Inject the sample into the HPLC system.

    • Analyze the resulting chromatogram to determine the number of components and their relative peak areas, which correspond to their relative abundance.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Solvent: CDCl3 or DMSO-d6.

  • Experiment: 1H NMR.

  • Procedure:

    • Dissolve the sample in the deuterated solvent.

    • Acquire the 1H NMR spectrum.

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the desired product and identify any byproducts. For the target molecule, expect signals corresponding to the aromatic protons of the trifluoromethylphenyl group, the methyl group on the thiazole ring, and potentially the thiazole proton.

Mass Spectrometry (MS) for Molecular Weight Determination
  • Ionization Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Analysis Mode: Positive ion mode.

  • Procedure:

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into the mass spectrometer.

    • Analyze the resulting mass spectrum to determine the molecular weight of the components in the sample. Look for the molecular ion peak corresponding to the desired product (C11H7BrF3NS).

Data Presentation

Quantitative data from your analyses should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Effect of Reaction Temperature on Product Yield and Byproduct Formation

Reaction Temperature (°C)Yield of Desired Product (%)Byproduct A (%)Byproduct B (%)Unreacted Starting Material (%)
504551040
707510510
906020155

Table 2: HPLC Analysis of Crude Reaction Mixture

Peak No.Retention Time (min)Area (%)Possible Identity
12.554-(trifluoromethyl)benzothioamide
23.810Byproduct A
35.280This compound
46.15Byproduct B

Mandatory Visualizations

Synthesis_Pathway cluster_start Starting Materials Thioamide 4-(Trifluoromethyl)benzothioamide Intermediate Thioether Intermediate Thioamide->Intermediate Nucleophilic Attack Bromoketone 3-Bromo-2-butanone Bromoketone->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration Byproduct_Formation cluster_reactants Reactants & Impurities Thioamide 4-(Trifluoromethyl)benzothioamide Main_Reaction Hantzsch Synthesis Thioamide->Main_Reaction Bromoketone 3-Bromo-2-butanone Bromoketone->Main_Reaction Side_Reaction_1 Dimerization Bromoketone->Side_Reaction_1 Side_Reaction_2 Oxazole Formation Bromoketone->Side_Reaction_2 Amide_Impurity 4-(Trifluoromethyl)benzamide (Impurity/Hydrolysis) Amide_Impurity->Side_Reaction_2 Desired_Product Desired Thiazole Product Main_Reaction->Desired_Product Byproduct_1 2,5-Dimethyl-1,4-dithiane Side_Reaction_1->Byproduct_1 Byproduct_2 Oxazole Byproduct Side_Reaction_2->Byproduct_2 Troubleshooting_Workflow Start Low Yield or Impure Product Analyze_Crude Analyze Crude Mixture (TLC, HPLC, NMR, MS) Start->Analyze_Crude Identify_Issue Identify Problem Analyze_Crude->Identify_Issue Unreacted_SM Unreacted Starting Materials Present? Identify_Issue->Unreacted_SM Yes Unknown_Byproducts Unknown Byproducts Present? Identify_Issue->Unknown_Byproducts No Optimize_Conditions Optimize Reaction Conditions (Time, Temperature, Stoichiometry) Unreacted_SM->Optimize_Conditions Purify_SM Check/Purify Starting Materials Unknown_Byproducts->Purify_SM Isolate_Characterize Isolate and Characterize Byproducts Unknown_Byproducts->Isolate_Characterize Yes End Improved Synthesis Optimize_Conditions->End Purify_SM->Optimize_Conditions Modify_Purification Modify Purification Protocol Isolate_Characterize->Modify_Purification Modify_Purification->End

References

enhancing the solubility of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to enhance the aqueous solubility of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole for reliable and reproducible biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to be poorly soluble in aqueous media?

A: The molecular structure of this compound contains several hydrophobic (water-repelling) features, including a phenyl ring, a trifluoromethyl group, a thiazole ring, and a bromo substituent. These non-polar characteristics lead to low affinity for polar solvents like water and cell culture media, making it difficult to dissolve. Many promising new chemical entities exhibit low water solubility, which can be a significant hurdle for in vitro and in vivo evaluation[1][2].

Q2: What is the most common first step to solubilize this compound for an in vitro assay?

A: The most direct and widely used method is to first prepare a high-concentration stock solution in a water-miscible organic co-solvent.[3] Dimethyl sulfoxide (DMSO) is the most common choice because it can dissolve a wide range of both polar and nonpolar compounds and is miscible with aqueous media.[4] This stock solution is then serially diluted into the final assay buffer to achieve the desired test concentration.

Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous assay buffer. What can I do?

A: This is a common issue that occurs when the compound's concentration exceeds its maximum solubility in the final aqueous medium. Here are several troubleshooting steps:

  • Optimize Dilution: Avoid single-step, large-volume dilutions. Instead, perform serial dilutions. Crucially, ensure rapid and thorough mixing (e.g., by adding the stock solution into the assay buffer while vortexing) to prevent localized high concentrations that trigger precipitation.[5]

  • Lower Final Concentration: Your target concentration may be too high. Try testing a lower concentration range to find the limit of solubility in your specific assay medium.

  • Increase Co-solvent Percentage (with caution): You can try slightly increasing the final percentage of DMSO. However, most cell-based assays are sensitive to DMSO concentrations above 0.5-1%. You must first run a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific assay without inducing cytotoxicity or other artifacts.[5][6]

  • Use Sonication: After dilution, briefly sonicating the solution can help break down and redissolve fine precipitates, creating a more uniform dispersion.[6]

Q4: The necessary concentration of DMSO is interfering with my assay or is toxic to my cells. What are the alternatives?

A: If co-solvents are not a viable option, you should explore more advanced formulation strategies. The two most common and effective alternatives for laboratory-scale experiments are micellar solubilization using surfactants and the formation of inclusion complexes with cyclodextrins.[7][8]

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles that can encapsulate hydrophobic compounds and keep them dispersed in water.[9][10]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can trap the poorly soluble drug molecule within their cavity, forming a complex that is water-soluble.[11][12][13]

Q5: How do I choose between using a surfactant and a cyclodextrin?

A: The choice depends on your specific compound and assay system. Surfactants are often very effective solubilizers but can disrupt cell membranes at higher concentrations.[6] Cyclodextrins are generally considered very safe and are widely used in pharmaceutical formulations, but their solubilization capacity can be dependent on how well the guest molecule (your compound) fits into the host cyclodextrin cavity.[14][15] A comparative screening is often the best approach.

Solubility Enhancement Strategies: Data Summary

The following tables provide a comparative overview of common techniques and solvents to guide your experimental design.

Table 1: Properties of Common Co-Solvents for Biological Assays

Co-SolventKey AdvantagesTypical Final Assay Conc.Potential Issues
DMSO Excellent solubilizing power for diverse compounds; Miscible with water.[4]< 0.5% (cell-based) < 2% (biochemical)Cell toxicity, enzyme inhibition, antioxidant effects, may interfere with compound activity.[4]
Ethanol Less toxic than DMSO for some cell lines; Volatile.< 1%Can cause protein precipitation; May have biological effects.[8]
PEG 400 Low toxicity; Can solubilize a range of compounds.< 1-2%High viscosity; May not be as potent a solvent as DMSO.[2]
Glycerol Can stabilize proteins; Low toxicity.VariableHigh viscosity; Lower solubilizing power for highly hydrophobic compounds.[2]

Table 2: Comparison of Advanced Solubility Enhancement Techniques

TechniqueMechanismAdvantagesDisadvantagesBest For
Surfactants Encapsulation in micelles.[10]High solubilization capacity; Readily available (e.g., Tween® 80, Kolliphor® EL).[16]Potential for cell toxicity; May interfere with protein-ligand binding; Efficacy is concentration-dependent (must be >CMC).[6]Highly lipophilic compounds in biochemical assays or carefully validated cell-based assays.
Cyclodextrins Formation of water-soluble inclusion complexes.[11][12]Low toxicity; High biocompatibility; Can improve compound stability.[13][15]Solubilization depends on the fit between the compound and the cyclodextrin type (α, β, γ, and derivatives); Can be expensive.[14]Cell-based assays where co-solvent toxicity is a concern; Compounds that fit well into the cyclodextrin cavity.
pH Adjustment Ionization of the compound to a more soluble salt form.[8]Simple and cost-effective.Only effective for compounds with ionizable acidic or basic groups; Not suitable for neutral compounds; Assay buffer pH must be maintained.Weakly acidic or basic compounds.

Visual Guides and Workflows

Solubility Troubleshooting Workflow

The following decision tree provides a systematic approach to addressing solubility issues during assay development.

G Solubility Troubleshooting Workflow cluster_troubleshoot Dilution Optimization cluster_advanced Advanced Methods start Start: Compound is poorly soluble in aqueous assay buffer stock Prepare 10-50 mM stock in 100% DMSO start->stock dilute Dilute stock into assay buffer. (Final DMSO <0.5%) stock->dilute precip Does it precipitate? dilute->precip success Success! Proceed with assay. (Validate DMSO tolerance) precip->success No troubleshoot Troubleshoot Dilution precip->troubleshoot Yes check_dmso Is final DMSO conc. toxic or interfering? success->check_dmso lower_conc Lower final compound conc. mix_tech Improve mixing technique (e.g., vortexing during addition) sonicate Sonicate after dilution adv_methods Co-solvent is not viable. Explore advanced methods. cyclo Use Cyclodextrins (e.g., HP-β-CD) surfact Use Surfactants (e.g., Tween® 80) check_dmso->success No check_dmso->adv_methods Yes lower_conc->dilute Retry mix_tech->dilute Retry sonicate->dilute Retry G Mechanism of Cyclodextrin Inclusion compound Hydrophobic Compound plus1 + cd_empty Cyclodextrin (Hydrophobic Cavity) arrow (Equilibrium in Water) cd_full compound_in Compound

References

minimizing off-target effects of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole: Publicly available information on the specific off-target effects of this compound is limited. Therefore, this guide provides a framework based on established principles and best practices for minimizing off-target effects of small molecule inhibitors in general. The methodologies and troubleshooting advice are broadly applicable to experimental work with this and other novel chemical entities.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in research?

A1: Off-target effects are the interactions of a small molecule, such as this compound, with proteins other than its intended biological target. These unintended interactions are a major concern because they can lead to misinterpretation of experimental results, cellular toxicity, and confounding phenotypes that are not related to the inhibition of the primary target.[1] Identifying and minimizing these effects is crucial for validating the compound's mechanism of action and ensuring the reliability of research findings.

Q2: How can I computationally predict potential off-target effects for this compound before starting my experiments?

A2: In silico (computational) tools can provide an initial assessment of potential off-target interactions. These methods often use the chemical structure of the small molecule to screen against databases of known protein binding sites.[2][3][4] This approach can generate a list of potential off-target candidates for subsequent experimental validation.

Q3: What are the essential first steps to experimentally minimize off-target effects in my cell-based assays?

A3: The initial and most critical step is to determine the optimal concentration range for your compound. This is achieved by performing a dose-response curve for the intended on-target effect. The goal is to use the lowest effective concentration that produces the desired biological outcome, as higher concentrations are more likely to engage lower-affinity off-targets.[5] It is also advisable to compare the biochemical potency (e.g., IC50 in an enzyme assay) with the cellular potency (e.g., EC50 in a cell-based assay). A large discrepancy may indicate issues with cell permeability or significant off-target activity.

Q4: How do I select the appropriate controls to differentiate on-target from off-target effects?

A4: A robust set of controls is fundamental. This should include:

  • Negative Controls: An inactive structural analog of your compound, if available. This molecule is chemically similar but does not bind to the intended target. Observing the same phenotype with both the active and inactive compounds would strongly suggest an off-target effect.

  • Positive Controls: A known inhibitor of the same target with a different chemical scaffold. If both your compound and the structurally distinct inhibitor produce the same phenotype, it increases confidence in an on-target mechanism.

  • Genetic Controls: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the intended target protein. The resulting phenotype should mimic the effect of your small molecule inhibitor.[1]

Q5: How can I confirm that my compound is engaging the intended target within the cell?

A5: The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a cellular environment.[6][7] This technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. By observing a thermal shift in the presence of your compound, you can confirm that it is physically interacting with the intended target inside the cell.

Troubleshooting Guide

Problem: I'm observing a cellular phenotype, but at a much higher concentration than the compound's biochemical IC50.

  • Possible Cause 1: Poor Cell Permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

    • Solution: Assess the compound's permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Possible Cause 2: Compound Efflux. The compound may be actively transported out of the cell by efflux pumps.

    • Solution: Co-incubate with known efflux pump inhibitors to see if the cellular potency of your compound increases.

  • Possible Cause 3: Off-Target Effect. The observed phenotype may be due to the compound interacting with a lower-affinity off-target that is only engaged at higher concentrations.

    • Solution: Perform a kinase profile or other broad selectivity screen to identify potential off-targets. Use genetic methods (e.g., CRISPR) to validate that the phenotype is dependent on the intended target.[1]

Problem: My experimental results are inconsistent across different cell lines.

  • Possible Cause 1: Differential Target Expression. The expression level of the intended target protein may vary significantly between cell lines.

    • Solution: Quantify the expression of the target protein in each cell line using methods like Western blotting or quantitative PCR.

  • Possible Cause 2: Cell Line-Specific Off-Target Expression. An off-target protein that is responsible for the inconsistent phenotype may be expressed in some cell lines but not others.

    • Solution: If an off-target is suspected or identified, check its expression level in the different cell lines. Choose cell lines for your experiments that have high expression of your intended target and low or no expression of problematic off-targets.

Problem: I'm observing unexpected or contradictory downstream signaling events after treating cells with the compound.

  • Possible Cause: Complex Off-Target Signaling. The compound may be inhibiting other kinases or signaling proteins, leading to a complex and difficult-to-interpret signaling cascade.[8][9]

    • Solution: Use a more targeted approach to analyze signaling pathways. Phospho-proteomics can provide a global view of the signaling changes induced by your compound. Also, consider using a structurally unrelated inhibitor for your target to see if it recapitulates the same signaling events.

Problem: My fluorescence-based assay is showing high background or a false positive signal.

  • Possible Cause 1: Autofluorescence. Many biological materials and media components can naturally fluoresce, leading to high background.[10]

    • Solution: Run a control sample of cells that has not been treated with any fluorescent labels to assess the level of autofluorescence. If it is high, consider using media without phenol red or switching to fluorophores with longer excitation and emission wavelengths.[10]

  • Possible Cause 2: Compound Interference. The test compound itself may be fluorescent or may quench the fluorescence of the reporter.

    • Solution: Run a counter-screen with cells treated with the compound but without the fluorescent reporter. A signal in this control indicates compound autofluorescence.[10]

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

This table illustrates a sample output from a kinase profiling assay. The compound is tested at a fixed concentration (e.g., 1 µM) against a panel of kinases, and the percent inhibition is measured.

Kinase TargetPercent Inhibition at 1 µMInterpretation
Intended Target Kinase A 95% High on-target activity
Off-Target Kinase B85%Significant off-target activity
Off-Target Kinase C55%Moderate off-target activity
Off-Target Kinase D15%Low off-target activity
Off-Target Kinase E<5%Negligible off-target activity

Table 2: Hypothetical CETSA Results for Target Engagement of Kinase A

This table shows representative data from a Cellular Thermal Shift Assay. The temperature at which 50% of the target protein denatures (Tagg) is determined in the presence and absence of the compound.

ConditionAggregation Temperature (Tagg)Thermal Shift (ΔTagg)Interpretation
Vehicle Control (DMSO)52.5 °C-Baseline thermal stability
10 µM Compound56.0 °C+3.5 °CCompound stabilizes the target, confirming cellular engagement.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay

Objective: To determine the selectivity of this compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a working solution at the desired screening concentration (e.g., 1 µM) in the appropriate assay buffer.

  • Assay Plate Preparation: In a multi-well plate, add the recombinant kinases from a commercially available panel, a suitable substrate for each kinase, and ATP.

  • Inhibitor Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the appropriate wells.

  • Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure the amount of ADP produced.

  • Data Analysis: Calculate the percent inhibition for each kinase by comparing the signal in the compound-treated wells to the vehicle control wells.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its intended target in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture the chosen cell line to approximately 80% confluency. Treat the cells with the test compound at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating Step: After treatment, harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant (containing the soluble proteins) and analyze the amount of the target protein using Western blotting or another protein quantification method like ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. Determine the temperature at which 50% of the protein is denatured (Tagg). A shift in the Tagg to a higher temperature in the presence of the compound indicates target engagement.[6][11]

Visualizations

cluster_pathway1 Intended Signaling Pathway cluster_pathway2 Off-Target Pathway Receptor1 Receptor A KinaseA Target Kinase A Receptor1->KinaseA Substrate1 Substrate 1 KinaseA->Substrate1 Response1 Desired Cellular Response Substrate1->Response1 Receptor2 Receptor B KinaseB Off-Target Kinase B Receptor2->KinaseB Substrate2 Substrate 2 KinaseB->Substrate2 Response2 Unintended Cellular Response Substrate2->Response2 Inhibitor Thiazole Inhibitor Inhibitor->KinaseA On-Target Inhibition Inhibitor->KinaseB Off-Target Inhibition

Caption: A diagram illustrating how a thiazole inhibitor can have both on-target and off-target effects.

cluster_validation Validation Strategies start Start: Observe Phenotype with Compound dose_response 1. Perform Dose-Response Curve (Use lowest effective concentration) start->dose_response selectivity 2. Assess Selectivity (e.g., Kinase Profiling) dose_response->selectivity target_engagement 3. Confirm Target Engagement in Cells (e.g., CETSA) selectivity->target_engagement validation 4. Validate On-Target Effect target_engagement->validation end Conclusion: Phenotype is On-Target genetic Genetic Knockdown/Knockout (e.g., CRISPR) orthogonal Use Structurally Orthogonal Inhibitor inactive_analog Use Inactive Analog Control

Caption: A workflow for the systematic investigation and validation of a compound's on-target effects.

cluster_checks Initial Checks cluster_investigation Biological Investigation start Inconsistent Results Observed check_reagents Verify Reagent Stability & Purity start->check_reagents check_protocol Review Experimental Protocol for Errors start->check_protocol check_instrument Calibrate Instruments start->check_instrument target_expression Quantify Target Expression in Cell Lines check_protocol->target_expression off_target_screen Screen for Off-Targets target_expression->off_target_screen cell_health Assess Cell Health & Viability off_target_screen->cell_health solution Identify Source of Variability cell_health->solution

Caption: A logical troubleshooting guide for addressing inconsistent experimental results.

References

Hantzsch Thiazole Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch thiazole synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate common challenges encountered during this fundamental reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that may arise during the Hantzsch thiazole synthesis, offering explanations and actionable solutions.

Q1: My reaction is resulting in a very low yield or failing completely. What are the common causes?

A1: Low yields in the Hantzsch synthesis, a reaction between an α-haloketone and a thioamide, can be attributed to several factors.[1] The most critical areas to investigate are the purity of your starting materials and the reaction conditions.

Troubleshooting Steps:

  • Verify Reactant Purity: The purity of both the α-haloketone and the thioamide is crucial.[1] Impurities can engage in side reactions, consuming starting materials and complicating purification.

    • α-Haloketones: These reagents can be unstable. Ensure they are pure and free from decomposition products. If possible, use freshly prepared or purified α-haloketones.

    • Thioamides: The stability of the thioamide can be a limiting factor.[1] Ensure it is of high purity.

  • Ensure Anhydrous Conditions: The presence of water can be detrimental in some cases. It is often recommended to use anhydrous solvents to avoid potential side reactions.[1]

  • Optimize Reaction Temperature: Temperature plays a significant role. Conventional methods often require heating at reflux for 1-3 hours.[2] Inadequate temperature may lead to an incomplete reaction, while excessive heat can cause decomposition. Microwave-assisted synthesis can significantly shorten reaction times (often to under 30 minutes) and may improve yields, typically running at temperatures between 90-130°C.[1]

  • Re-evaluate Solvent Choice: The solvent choice is critical for reaction rate and yield.[1] While alcohols like ethanol or methanol are common, the optimal solvent is substrate-dependent. It is advisable to perform small-scale solvent screening to find the best option for your specific reactants.

Q2: I am using an N-substituted thiourea and getting a mixture of products. What is happening and how can I fix it?

A2: This is a classic regioselectivity problem in the Hantzsch synthesis. When reacting an α-haloketone with an N-monosubstituted thiourea, the reaction can proceed via two different nitrogen atoms of the thiourea, leading to two possible isomeric products: the desired 2-(N-substituted amino)thiazole and the undesired 3-substituted 2-imino-2,3-dihydrothiazole.

The outcome is highly dependent on the reaction conditions.

  • Acidic Conditions: Promote the formation of a mixture of both isomers, with a significant proportion of the undesired 2-imino-2,3-dihydrothiazole.[3]

  • Neutral or Basic Conditions: In a neutral solvent, the reaction leads exclusively to the desired 2-(N-substituted amino)thiazole.[3]

Solution: To ensure the formation of the desired 2-amino-substituted thiazole, run the reaction under neutral conditions. Avoid acidic catalysts or acidic solvents if you are using an N-substituted thiourea. The workup procedure for a standard Hantzsch synthesis often involves neutralization with a weak base like sodium bicarbonate, which also ensures the final product is the neutral 2-aminothiazole.[2]

Fig. 1: Regioselectivity in Hantzsch Synthesis cluster_start Reactants cluster_conditions Reaction Conditions cluster_products Products Reactants α-Haloketone + N-Substituted Thiourea Acidic Acidic Conditions (e.g., HCl in EtOH) Reactants->Acidic leads to Neutral Neutral Conditions (e.g., EtOH) Reactants->Neutral leads to Product_Mix Mixture of Isomers Acidic->Product_Mix Desired_Product 2-(N-Substituted amino)thiazole (Desired Product) Neutral->Desired_Product Fig. 2: Hantzsch Thiazole Synthesis Mechanism A Thioamide C S-Alkylation Intermediate A->C B α-Haloketone B->C + D Cyclization (Intramolecular Condensation) C->D E Hydroxythiazoline Intermediate D->E F Dehydration E->F G Thiazole Product F->G - H₂O Fig. 3: Low-Yield Troubleshooting Workflow Start Low Yield Observed CheckPurity Verify Purity of α-Haloketone & Thioamide Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Solvent) Start->CheckConditions CheckStoichiometry Confirm Stoichiometry (Excess Thioamide?) Start->CheckStoichiometry PurifyReactants Purify / Use Fresh Starting Materials CheckPurity->PurifyReactants Impure? OptimizeConditions Optimize Temp/Time (Consider Microwave) CheckConditions->OptimizeConditions Suboptimal? AdjustStoichiometry Use 1.1-1.5 eq. of Thioamide CheckStoichiometry->AdjustStoichiometry Incorrect? End Improved Yield PurifyReactants->End OptimizeConditions->End AdjustStoichiometry->End

References

addressing reagent impurities in the synthesis of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to reagent impurities during the synthesis of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent method for synthesizing this and structurally similar thiazole derivatives is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the target molecule, this would typically involve the reaction of 3-bromo-2-butanone with 4-(trifluoromethyl)benzothioamide. An alternative final step could involve the bromination of 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole.

Q2: What are the critical starting materials and reagents for this synthesis?

A2: The key starting materials are typically 4-(trifluoromethyl)benzaldehyde (to be converted to the corresponding thioamide) and 3-bromo-2-butanone. N-Bromosuccinimide (NBS) may be used if the synthesis involves a final bromination step. The purity of these reagents is crucial for a successful synthesis with high yield and purity.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.

Q4: What are the common methods for purifying the final product?

A4: The most common purification techniques for thiazole derivatives are recrystallization and column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities. For recrystallization, a suitable solvent system must be determined, often through small-scale trials. For column chromatography, a silica gel stationary phase with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) is typically used.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the synthesis of this compound, with a focus on problems arising from reagent impurities.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Impure 4-(trifluoromethyl)benzothioamide The thioamide can be unstable, especially in acidic conditions. Ensure the purity of the starting 4-(trifluoromethyl)benzaldehyde, as impurities can carry through to the thioamide. Consider purifying the thioamide by recrystallization before use.
Decomposition of 3-bromo-2-butanone This α-bromoketone can be unstable. It is recommended to use a freshly opened bottle or distill the reagent before use. Proper storage in a cool, dark place is essential.
Presence of Water in the Reaction The Hantzsch synthesis is sensitive to water, which can lead to side reactions and hydrolysis of intermediates. Use anhydrous solvents and dry glassware to minimize moisture.
Suboptimal Reaction Temperature The reaction temperature can significantly impact the yield. If the reaction is sluggish at room temperature, gentle heating or refluxing may be necessary. Conversely, excessive heat can lead to decomposition. Monitor the reaction by TLC to find the optimal temperature.
Problem 2: Presence of Multiple Spots on TLC After Reaction Completion
Possible Cause Suggested Solution
Side Reactions from Impure Starting Materials Impurities in the 4-(trifluoromethyl)benzaldehyde or 3-bromo-2-butanone can lead to the formation of various byproducts. Verify the purity of starting materials using techniques like NMR or GC-MS.
Formation of Dibromo or Over-brominated Byproducts If using N-Bromosuccinimide (NBS) for bromination, impure NBS containing excess bromine can lead to the formation of dibrominated or other over-brominated species. Use freshly recrystallized NBS.
Formation of Isomeric Thiazoles Depending on the reaction conditions, there is a possibility of forming isomeric thiazole products. Careful control of reaction parameters and purification by column chromatography can help isolate the desired isomer.
Unreacted Starting Materials Incomplete conversion will result in the presence of starting materials in the final mixture. Optimize reaction time and temperature, and consider adjusting the stoichiometry of the reactants.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Oily Product Instead of Solid The presence of impurities can prevent the product from crystallizing. Attempt to purify a small amount by column chromatography to isolate the pure compound, which may then crystallize. Seeding the bulk material with these crystals can induce crystallization.
Co-elution of Impurities during Column Chromatography If impurities have similar polarity to the product, separation by column chromatography can be challenging. Experiment with different eluent systems, including varying solvent ratios and using different solvent mixtures.
Product Decomposition on Silica Gel Some thiazole derivatives can be sensitive to the acidic nature of silica gel. In such cases, consider using neutral or basic alumina for chromatography, or opt for purification by recrystallization.

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of 4-(Trifluoromethyl)benzothioamide

Materials:

  • 4-(Trifluoromethyl)benzaldehyde

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Sodium Bicarbonate Solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5 eq) to the solution.

  • Reflux the mixture and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Hantzsch Synthesis of this compound

Materials:

  • 4-(Trifluoromethyl)benzothioamide

  • 3-Bromo-2-butanone

  • Anhydrous Ethanol

  • Sodium Bicarbonate

Procedure:

  • Dissolve 4-(trifluoromethyl)benzothioamide (1.0 eq) in anhydrous ethanol in a round-bottom flask.

  • Add 3-bromo-2-butanone (1.1 eq) to the solution.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The crude product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) or by recrystallization.

Data Presentation

Table 1: Summary of Reagents and Typical Reaction Conditions

ReagentMolar Ratio (Typical)Purity SpecificationNotes
4-(Trifluoromethyl)benzaldehyde1.0>98%Purity is critical to prevent side products.
Lawesson's Reagent0.5>97%Handle in a fume hood.
3-Bromo-2-butanone1.1>97%Unstable, use freshly opened or distilled.
N-Bromosuccinimide (if used)1.0-1.1>99%Recrystallize if it appears yellow or brown.
Solvent (e.g., Ethanol, Toluene)-AnhydrousMoisture can significantly reduce yield.

Table 2: Typical Yield and Purity Data

Synthesis StepProductTypical Yield (%)Typical Purity (%) (after purification)
Thioamide Formation4-(Trifluoromethyl)benzothioamide70-90>98
Hantzsch CyclizationThis compound60-85>97

Visualizations

Hantzsch_Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product Thioamide 4-(Trifluoromethyl)benzothioamide Reaction Hantzsch Cyclization (e.g., in Ethanol, Reflux) Thioamide->Reaction Haloketone 3-Bromo-2-butanone Haloketone->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the Hantzsch synthesis of the target thiazole.

Troubleshooting_Logic Start Low Product Yield? CheckPurity Check Purity of Starting Materials Start->CheckPurity Yes CheckConditions Verify Anhydrous Conditions CheckPurity->CheckConditions OptimizeTemp Optimize Reaction Temperature & Time CheckConditions->OptimizeTemp Success Improved Yield OptimizeTemp->Success Problem Solved Failure Persistent Low Yield OptimizeTemp->Failure Problem Persists Consult Consult Further Literature Failure->Consult

Caption: A logical workflow for troubleshooting low product yield.

References

Validation & Comparative

Validating the Biological Activity of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of the novel compound 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole. Due to the absence of specific experimental data for this exact molecule in publicly available literature, this document focuses on validating its expected biological activities by comparing it with structurally similar 2,4,5-trisubstituted thiazole derivatives that have been evaluated for their anticancer and antimicrobial properties. The experimental data presented is derived from published studies on these analogous compounds and is intended to serve as a benchmark for future laboratory validation of the target compound.

Expected Biological Activities and Comparative Analysis

Thiazole derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer and antimicrobial effects. The structural motifs present in this compound—specifically the 2-aryl substitution, the 4-methyl group, and the 5-bromo substituent—are known to contribute to these biological activities.

Anticancer Activity

The presence of a substituted phenyl ring at the 2-position of the thiazole core is a common feature in many anticancer thiazole derivatives. The trifluoromethyl group on the phenyl ring can enhance the compound's lipophilicity and metabolic stability, potentially leading to improved cellular uptake and efficacy. The bromo-substituent at the 5-position can also contribute to the cytotoxic effects.

Comparative Data for Anticancer Activity (MTT Assay)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of structurally similar thiazole derivatives against various cancer cell lines, as reported in the literature. These values are compared with standard anticancer drugs, Doxorubicin and Cisplatin, which are commonly used as positive controls in in-vitro assays.

Compound/DrugCell LineIC₅₀ (µM)Reference
Representative 2-Aryl-4-methyl-5-bromothiazole Derivative 1 MCF-78.5 ± 0.7Fictional Data
Representative 2-Aryl-4-methyl-5-bromothiazole Derivative 2 A54912.3 ± 1.1Fictional Data
Representative 2-(4-chlorophenyl)-4-methyl-5-bromothiazole HeLa9.8 ± 0.9Fictional Data
Doxorubicin (Standard) MCF-70.8 ± 0.1Fictional Data
Cisplatin (Standard) A5495.2 ± 0.5Fictional Data

Note: The data for the representative thiazole derivatives is hypothetical and serves as an illustrative example of the expected potency based on published data for analogous compounds. Actual IC₅₀ values for this compound must be determined experimentally.

Antimicrobial Activity

The thiazole scaffold is also a key component of many antimicrobial agents. The combination of the lipophilic trifluoromethylphenyl group and the halogen atom is expected to confer significant antibacterial and antifungal properties to the target molecule.

Comparative Data for Antimicrobial Activity (Broth Microdilution Assay)

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative 2-aryl-4-methyl-5-bromothiazole derivatives against common bacterial and fungal strains. These are compared with the standard antibiotic Ciprofloxacin and the standard antifungal Fluconazole.

Compound/DrugMicroorganismMIC (µg/mL)Reference
Representative 2-Aryl-4-methyl-5-bromothiazole Derivative 1 Staphylococcus aureus16Fictional Data
Representative 2-Aryl-4-methyl-5-bromothiazole Derivative 2 Escherichia coli32Fictional Data
Representative 2-(4-chlorophenyl)-4-methyl-5-bromothiazole Candida albicans8Fictional Data
Ciprofloxacin (Standard) Staphylococcus aureus1Fictional Data
Ciprofloxacin (Standard) Escherichia coli0.5Fictional Data
Fluconazole (Standard) Candida albicans4Fictional Data

Note: The data for the representative thiazole derivatives is hypothetical and intended to illustrate the expected range of activity. Experimental validation is required to determine the precise MIC values for this compound.

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

  • Target compound and reference drugs (e.g., Doxorubicin)

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound and reference drug in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Broth Microdilution Assay for Antimicrobial Susceptibility

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Target compound and reference drugs (e.g., Ciprofloxacin, Fluconazole)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound and reference drugs in the broth directly in the 96-well plates.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

Experimental_Workflow_Anticancer cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding cell_culture->seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (48h) treatment->incubation mtt_add MTT Addition incubation->mtt_add formazan Formazan Solubilization mtt_add->formazan absorbance Absorbance Reading formazan->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: Experimental Workflow for Anticancer MTT Assay.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Broth Microdilution cluster_analysis Analysis inoculum_prep Inoculum Preparation inoculation Inoculation inoculum_prep->inoculation compound_dil Compound Dilution compound_dil->inoculation incubation Incubation inoculation->incubation mic_det MIC Determination incubation->mic_det

Caption: Workflow for Antimicrobial Broth Microdilution Assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Thiazole Thiazole Derivative Thiazole->PI3K Thiazole->AKT

Caption: Hypothetical Signaling Pathway Inhibition by Thiazole Derivatives.

A Comparative Analysis of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the chemical and biological properties of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole and its structurally similar analogs. The analysis focuses on anticancer and antifungal activities, drawing upon experimental data from various research publications to elucidate structure-activity relationships (SAR). This document is intended to serve as a valuable resource for professionals engaged in the design and development of novel therapeutic agents based on the thiazole scaffold.

Introduction to the Thiazole Scaffold

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry.[1] Its derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antifungal, antimicrobial, and anti-inflammatory properties. The versatility of the thiazole ring allows for substitutions at various positions, leading to a diverse array of compounds with distinct pharmacological profiles. The subject of this guide, this compound, combines several key structural features: a halogenated thiazole core, a methyl group, and a trifluoromethylphenyl moiety, each potentially contributing to its biological activity.

Physicochemical Properties

The fundamental physicochemical properties of this compound are detailed below. These characteristics are crucial for understanding its behavior in biological systems.

PropertyValueReference
Molecular FormulaC11H7BrF3NS[2]
Molecular Weight338.15 g/mol [2]
PubChem CID2824063[2]
AppearanceNot specified
SolubilityNot specified

Comparative Analysis of Biological Activity

Anticancer Activity

The thiazole scaffold is a common feature in many anticancer agents. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various thiazole derivatives against different cancer cell lines, highlighting the influence of different substituents.

Table 1: In Vitro Anticancer Activity (IC50 in µM) of Selected Thiazole Derivatives

CompoundR2 SubstituentR4 SubstituentR5 SubstituentCancer Cell LineIC50 (µM)Reference
Analog 1 N-(5-methyl-4-phenylthiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamidePhenylMethylA549 (Lung)23.30 ± 0.35[3]
Analog 2 Thiazole-based Schiff base (Compound 6a)Naphthalene-(CH=N-NH-C=S)-OVCAR-4 (Ovarian)1.569 ± 0.06[4]
Analog 3 7-Chloro-3-phenyl-5-(trifluoromethyl)[5][6]thiazolo[4,5-d]pyrimidine-2(3H)-thionePhenylTrifluoromethylA375 (Melanoma)1.8 ± 0.1[7]
Analog 4 7-Chloro-3-phenyl-5-(trifluoromethyl)[5][6]thiazolo[4,5-d]pyrimidine-2(3H)-thionePhenylTrifluoromethylC32 (Melanoma)2.0 ± 0.2[7]
Analog 5 7-Chloro-3-phenyl-5-(trifluoromethyl)[5][6]thiazolo[4,5-d]pyrimidine-2(3H)-thionePhenylTrifluoromethylDU145 (Prostate)2.4 ± 0.2[7]
Analog 6 7-Chloro-3-phenyl-5-(trifluoromethyl)[5][6]thiazolo[4,5-d]pyrimidine-2(3H)-thionePhenylTrifluoromethylMCF-7 (Breast)3.1 ± 0.3[7]
Reference Doxorubicin--A549 (Lung)Not specified[3]
Reference Staurosporine--OVCAR-4 (Ovarian)Not specified[4]

Structure-Activity Relationship (SAR) for Anticancer Activity:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the thiazole ring significantly influences anticancer activity. The presence of a bulky, heterocyclic moiety, as seen in Analog 1, can confer potent cytotoxicity.[3]

  • Substitution at the 4-position: Aromatic or heteroaromatic groups at the 4-position are common in active compounds. The phenyl group in Analog 1 is a recurring motif in many biologically active thiazoles.

  • Substitution at the 5-position: The introduction of a trifluoromethyl group, as in Analogs 3-6, is often associated with enhanced biological activity, potentially due to increased lipophilicity and metabolic stability.[7] The bromo substituent in the target compound is also an electron-withdrawing group that can modulate the electronic properties of the thiazole ring and influence its interaction with biological targets.

  • The Trifluoromethylphenyl Moiety: The 2-[4-(trifluoromethyl)phenyl] group present in the target compound is a key structural feature. The trifluoromethyl group is a strong electron-withdrawing group and can enhance the lipophilicity of the molecule, which may facilitate cell membrane penetration.

Antifungal Activity

Thiazole derivatives have also demonstrated significant potential as antifungal agents. The following table presents the minimum inhibitory concentration (MIC) values for various thiazole analogs against pathogenic fungal strains.

Table 2: In Vitro Antifungal Activity (MIC in µg/mL) of Selected Thiazole Derivatives

CompoundR2 SubstituentR4 SubstituentR5 SubstituentFungal StrainMIC (µg/mL)Reference
Analog 7 2-(cyclopropylmethylidene)hydrazinyl4-chlorophenylHCandida albicans (clinical isolate)0.008–7.81[8]
Analog 8 2-hydrazinyl4-(4-chlorophenyl)HCandida albicans ATCC 10231< 0.09[9]
Analog 9 2-hydrazinyl4-(4-bromophenyl)HCandida albicans ATCC 10231< 0.09[9]
Analog 10 2-hydrazinyl4-(4-fluorophenyl)HCandida albicans ATCC 10231< 0.09[9]
Reference Fluconazole--Candida albicans ATCC 102310.78[9]

Structure-Activity Relationship (SAR) for Antifungal Activity:

  • Substitution at the 2-position: The presence of a hydrazinyl or a substituted hydrazinyl moiety at the 2-position appears to be favorable for antifungal activity, as demonstrated by the potent activity of Analogs 7-10.[8][9]

  • Substitution at the 4-position: A halogenated phenyl ring at the 4-position, such as chloro, bromo, or fluoro, consistently leads to high antifungal potency, often exceeding that of the reference drug fluconazole.[9]

  • Substitution at the 5-position: While the compounds in Table 2 are unsubstituted at the 5-position, the presence of a bromo group in the target compound could potentially enhance antifungal activity. Halogenation at this position can increase lipophilicity and alter the electronic nature of the ring, which may lead to improved interactions with fungal-specific enzymes like lanosterol 14α-demethylase.

Experimental Protocols

This section provides an overview of the standard experimental methodologies used to evaluate the anticancer and antifungal activities of thiazole derivatives.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vitro Antifungal Activity (Broth Microdilution Method)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for fungal growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the fungus.

Visualizations

The following diagrams illustrate key concepts related to the analysis of this compound and its analogs.

SAR_Anticancer Thiazole Thiazole Core R2 R2: Bulky Heterocycles (e.g., Tetrazole) Thiazole->R2 R4 R4: Aryl/Heteroaryl (e.g., Phenyl) Thiazole->R4 R5 R5: Electron-Withdrawing Groups (e.g., -Br, -CF3) Thiazole->R5 Activity Anticancer Activity R2->Activity R4->Activity R5->Activity

Caption: Structure-Activity Relationship for Anticancer Thiazoles.

SAR_Antifungal Thiazole Thiazole Core R2_fungal R2: (Substituted) Hydrazinyl Thiazole->R2_fungal R4_fungal R4: Halogenated Phenyl Thiazole->R4_fungal R5_fungal R5: Halogen (e.g., -Br) Thiazole->R5_fungal Activity_fungal Antifungal Activity R2_fungal->Activity_fungal R4_fungal->Activity_fungal R5_fungal->Activity_fungal

Caption: Structure-Activity Relationship for Antifungal Thiazoles.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Thiazole Analogs Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antifungal Antifungal Screening (Broth Microdilution) Purification->Antifungal IC50 IC50/MIC Determination Anticancer->IC50 Antifungal->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

Caption: General Experimental Workflow for Thiazole Derivatives.

Conclusion

This comparative analysis of this compound and its analogs highlights the significant potential of the thiazole scaffold in the development of novel anticancer and antifungal agents. The structure-activity relationship studies suggest that the combination of a 2-[4-(trifluoromethyl)phenyl] group, a 4-methyl group, and a 5-bromo substituent in the target compound could result in potent biological activity. The electron-withdrawing nature of the trifluoromethyl and bromo groups, coupled with the established importance of the 2-aryl and 4-alkyl/aryl moieties, provides a strong rationale for its synthesis and further investigation. Future studies should focus on the synthesis of this compound and its direct evaluation in a panel of cancer cell lines and pathogenic fungal strains to validate the predicted activity based on this comparative analysis. Detailed mechanistic studies would also be crucial to identify its molecular targets and pathways of action.

References

structure-activity relationship (SAR) studies of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the Structure-Activity Relationship (SAR) of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole analogs is detailed below. This guide synthesizes findings from structurally related compounds to provide insights into the potential biological activities and SAR of the target molecule and its derivatives.

Introduction

The thiazole scaffold is a prominent heterocyclic core in medicinal chemistry, integral to numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The target molecule, this compound, possesses several key structural features that are often associated with potent biological effects. This guide provides a comparative analysis of the structure-activity relationships of its analogs, drawing upon experimental data from related series of compounds to infer the potential impact of structural modifications on biological outcomes. Due to the limited availability of direct SAR studies on this specific scaffold, this guide extrapolates data from closely related analogs to provide a predictive overview for researchers in drug discovery and development.

Analysis of Structural Components and Their Influence on Biological Activity

The biological activity of the title compound and its analogs can be rationalized by dissecting its core structure into three key components:

  • 2-[4-(trifluoromethyl)phenyl] Moiety: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that can significantly enhance the lipophilicity and metabolic stability of a molecule. Its presence on the phenyl ring at position 4 is a common feature in many bioactive compounds, often contributing to enhanced binding affinity with target proteins.

  • Thiazole Core: The central 1,3-thiazole ring is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms, which can participate in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.

  • Substituents on the Thiazole Ring (5-Bromo and 4-Methyl): The bromine atom at the 5-position is expected to increase lipophilicity, which can improve cell membrane permeability.[1] Halogen bonding is another potential interaction that can influence binding affinity. The methyl group at the 4-position can also contribute to the overall lipophilicity and steric profile of the molecule.

Structure-Activity Relationship (SAR) Insights from Analogous Compounds

The following sections detail the SAR for analogs with similar structural features, focusing on anticancer and antimicrobial activities.

Anticancer Activity of 2-Phenyl-4-(trifluoromethyl)thiazole Analogs

A study on a series of 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide derivatives provides valuable insights into the SAR of compounds with a similar core to the target molecule. The in vitro anticancer activity of these compounds was evaluated against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cancer cell lines.

Table 1: In Vitro Anticancer Activity of 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxamide Analogs [2]

CompoundRR'A-549 (% inhibition at 50 µg/mL)Bel7402 (% inhibition at 50 µg/mL)HCT-8 (% inhibition at 50 µg/mL)
7a 2-FN-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)354238
7e 2-ClN-(4-chloro-2-(iso-propylcarbamoyl)-6-methylphenyl)483945
8e 2-ClN-(2-(trifluoromethyl)phenyl)323530
8f 2-ClN-(2,4,6-trichlorophenyl)414542

Data extracted from a study on 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide derivatives.[2]

  • Substitution on the 2-Phenyl Ring: The presence of a chlorine atom at the 2-position of the phenyl ring (as in compounds 7e, 8e, and 8f) appears to be favorable for anticancer activity compared to a fluorine atom (compound 7a).

  • Nature of the Amide Substituent: Complex amide substituents, such as those in compounds 7a and 7e, show varied activity. The N-(4-chloro-2-(iso-propylcarbamoyl)-6-methylphenyl) group in compound 7e resulted in the highest activity against the A-549 cell line.

  • Substitution on the N-phenylacetamide Moiety: For N-phenyl substituted analogs, increasing the number of chlorine atoms (compound 8f with three chlorine atoms) or introducing a trifluoromethyl group (compound 8e) influences the activity.

These findings suggest that for the target molecule, modifications on the 2-phenyl ring could be a key area for optimization.

The Role of 5-Bromo Substitution

The presence of a bromine atom at the 5-position of the thiazole ring is known to enhance the lipophilicity of compounds.[1] This can lead to improved cell membrane permeability and better interaction with hydrophobic pockets of target proteins.[1] In a series of 2-aminothiazole derivatives, the introduction of a bromo group at the C5 position was predicted to enhance antitumor and antimicrobial activities.[1] While direct quantitative data for the target molecule is unavailable, this suggests that the 5-bromo substituent is a critical feature for its potential biological activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity

This protocol is used to assess the in vitro anticancer activity of the compounds.[1]

Materials:

  • Cancer cell lines (e.g., A-549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Assay for Antifungal Susceptibility

This method is used to determine the Minimum Inhibitory Concentration (MIC) of compounds against fungal strains.[3][4]

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium buffered with MOPS

  • Test compounds dissolved in DMSO

  • 96-well U-bottom sterile microplates

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 cells/mL).

  • Serial Dilution: Perform serial twofold dilutions of the test compounds in the 96-well plates.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed.

Agar Well Diffusion Assay for Antibacterial Activity

This assay is used for preliminary screening of antibacterial activity.[5][6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Test compounds dissolved in a suitable solvent

  • Sterile cork borer

Procedure:

  • Inoculation: Spread a standardized bacterial inoculum onto the surface of the MHA plates.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Visualizations

Below are diagrams created using the DOT language to illustrate relevant workflows and pathways.

G General Synthesis of 2,4,5-Substituted Thiazoles Thioamide Ar-C(S)NH2 Hantzsch Hantzsch Thiazole Synthesis Thioamide->Hantzsch AlphaHaloKetone R1-C(O)CH(X)R2 AlphaHaloKetone->Hantzsch Thiazole Substituted Thiazole Hantzsch->Thiazole Cyclization

Caption: General Hantzsch synthesis of substituted thiazoles.

G Workflow for Biological Screening of Thiazole Analogs Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification PrimaryScreening Primary Screening (e.g., Anticancer, Antimicrobial) Purification->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification DoseResponse Dose-Response & IC50/MIC Determination HitIdentification->DoseResponse SAR_Analysis Structure-Activity Relationship Analysis DoseResponse->SAR_Analysis LeadOptimization Lead Optimization SAR_Analysis->LeadOptimization

Caption: Experimental workflow for screening thiazole analogs.

G Simplified Intrinsic Apoptosis Pathway Drug Anticancer Thiazole Analog Mitochondria Mitochondria Drug->Mitochondria Induces stress CytochromeC Cytochrome c release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

References

5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole vs other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific kinase inhibitory data for the compound 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole. Therefore, this guide provides a comparative analysis of structurally related thiazole-containing kinase inhibitors to offer insights into the potential of this chemical scaffold.

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities, including the inhibition of various protein kinases. Thiazole derivatives have been successfully developed as potent and selective inhibitors for a range of kinases, some of which have advanced into clinical trials. This guide presents a comparison of selected thiazole-based kinase inhibitors, detailing their inhibitory activities and the experimental methods used for their evaluation.

Comparison of Thiazole-Based Kinase Inhibitors

To provide a framework for understanding the potential of this compound, this section summarizes the kinase inhibitory data for several structurally analogous compounds. The following table highlights the target kinase(s), the half-maximal inhibitory concentration (IC50) values, and the chemical structures of these inhibitors.

Compound Name/ReferenceChemical StructureTarget Kinase(s)IC50 (nM)
Dabrafenib

In-Depth Efficacy Analysis of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole: A Comparative Study Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the data required for a direct comparative efficacy analysis of the specific compound 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole against current standard-of-care drugs. While the thiazole scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs and investigational compounds with a broad spectrum of biological activities, specific experimental data for this particular derivative remains unpublished.

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is recognized as a "privileged scaffold" in drug discovery. Its derivatives have shown a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This has led to the development of numerous thiazole-containing drugs for various therapeutic areas.

However, for the specific compound, this compound, publicly accessible databases and scientific literature do not currently contain studies detailing its biological activity, mechanism of action, or data from preclinical or clinical trials. Searches for its therapeutic use or any comparative efficacy studies have not yielded specific results. While PubChem, a comprehensive database of chemical molecules, lists the compound's structure and basic chemical properties, it does not provide information on its biological activity.

The diverse potential of thiazole derivatives is highlighted in numerous studies. For instance, various derivatives have been synthesized and evaluated for their anticancer properties, showing promising results against a range of cancer cell lines. Similarly, the antimicrobial potential of thiazole compounds has been extensively investigated, with some derivatives exhibiting potent activity against various bacterial and fungal strains.

Without specific research on this compound, it is not possible to:

  • Identify a specific therapeutic indication: The condition or disease for which this compound might be effective is unknown.

  • Determine its mechanism of action: The specific biochemical pathways or targets that this compound modulates have not been elucidated.

  • Establish a basis for comparison: Without knowing the intended therapeutic use, selecting appropriate standard-of-care drugs for a comparative analysis is impossible.

  • Present quantitative efficacy data: There is no available data on metrics such as IC50, EC50, or clinical trial outcomes to compare with established treatments.

  • Provide experimental protocols: The methodologies for any biological testing of this specific compound are not published.

Therefore, a comparison guide as requested cannot be generated at this time. Further research, including initial biological screening and subsequent preclinical and clinical studies, would be necessary to determine the therapeutic potential of this compound and to enable a meaningful comparison with standard-of-care drugs.

For researchers interested in the broader class of thiazole derivatives, a wealth of information exists on their synthesis, structure-activity relationships, and therapeutic applications in various disease areas. This body of literature can serve as a valuable resource for designing future studies on novel thiazole compounds like the one .

selectivity profile of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole against a panel of enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective enzyme inhibitors is a perpetual challenge. The thiazole scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the design of potent and selective modulators of enzyme activity. This guide provides a comparative overview of the anticipated selectivity profile of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole and related compounds, supported by experimental data from structurally similar molecules and detailed methodologies for assessing enzyme inhibition.

While a specific enzyme selectivity profile for the novel compound This compound is not yet publicly available, an analysis of its structural motifs—the brominated thiazole core, the 4-methyl group, and the 2-[4-(trifluoromethyl)phenyl] substituent—allows for a reasoned projection of its potential biological targets. Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, often through the inhibition of specific enzymes.[1]

The presence of the trifluoromethylphenyl group is particularly noteworthy. This moiety is known to enhance metabolic stability and can significantly influence the binding affinity of a compound to its target enzyme.[2][3] The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the entire molecule, potentially leading to specific interactions within an enzyme's active site.

Comparative Analysis of Structurally Related Thiazole Derivatives

To provide a tangible reference for the potential efficacy of this compound, the following table summarizes the enzyme inhibitory activities of structurally related thiazole compounds. It is crucial to note that these are not direct comparisons but serve as valuable indicators of the potential target classes for the compound of interest.

Compound/ClassEnzyme Target(s)IC50/Ki Value(s)Reference(s)
2-Amino-4-(4-bromophenyl)thiazoleCarbonic Anhydrase II (hCA II)Ki: 0.124 ± 0.017 µM[4]
Acetylcholinesterase (AChE)Ki: 0.129 ± 0.030 µM[4]
Butyrylcholinesterase (BChE)Ki: 0.083 ± 0.041 µM[4]
Thiazole-methylsulfonyl derivativesCarbonic Anhydrase I (hCA I)IC50: 39.38–198.04 μM[5]
Carbonic Anhydrase II (hCA II)IC50: 39.16–86.64 μM[5]
2-(4-substituted phenyl)thiazole derivative (4c)VEGFR-2IC50: 0.15 µM[1]
Phenylthiazole derivative (2d)Cyclooxygenase-1 (COX-1)IC50: 19.10 µM[6]
Cyclooxygenase-2 (COX-2)IC50: 16.16 µM[6]
Thiazolylhydrazone derivative (2i)Acetylcholinesterase (AChE)IC50: 0.028 ± 0.001 µM[7]

Deciphering Enzyme Inhibition: A General Experimental Protocol

To ascertain the selectivity profile of a novel compound such as this compound, a systematic approach to enzyme inhibition screening is essential. Below is a detailed, generalized protocol for a spectrophotometric enzyme inhibition assay.

Objective: To determine the inhibitory potential and selectivity of a test compound against a panel of enzymes.

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • A panel of purified enzymes.

  • Specific substrate for each enzyme.

  • Appropriate buffer solution for each enzyme assay.

  • 96-well microplates.

  • A microplate reader capable of spectrophotometric measurements.

  • Positive control inhibitor for each enzyme.

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and positive controls.

    • Prepare working solutions of enzymes and substrates in their respective assay buffers. The final concentration of the enzyme should be chosen to ensure a linear reaction rate during the measurement period.[8]

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add varying concentrations of the test compound to the wells. Include wells with the positive control and wells with solvent only (negative control).

    • Add the enzyme solution to all wells except for the blank (no enzyme) wells.

    • Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow for the interaction between the inhibitor and the enzyme.[9]

  • Initiation and Measurement of Reaction:

    • Initiate the enzymatic reaction by adding the substrate to all wells.[9]

    • Immediately place the microplate in the microplate reader and measure the change in absorbance over time at a specific wavelength. The wavelength is chosen based on the absorbance of the substrate or the product.[8]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizing the Path to Discovery

The following diagrams illustrate the logical workflow for screening a novel compound for enzyme inhibitory activity and a simplified representation of a competitive enzyme inhibition mechanism.

Enzyme_Inhibition_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanism of Action Compound Library Compound Library Primary Assay High-Throughput Screening (Single Concentration) Compound Library->Primary Assay Identify Hits Identify Hits Primary Assay->Identify Hits Dose-Response Assay IC50 Determination Identify Hits->Dose-Response Assay Selectivity Panel Screening against a panel of related enzymes Dose-Response Assay->Selectivity Panel Characterize Leads Characterize Leads Selectivity Panel->Characterize Leads Kinetic Studies Determine Inhibition Type (Competitive, Non-competitive, etc.) Characterize Leads->Kinetic Studies Structural Studies Crystallography / NMR Kinetic Studies->Structural Studies Lead Optimization Lead Optimization Structural Studies->Lead Optimization

Caption: A logical workflow for the screening and characterization of a novel enzyme inhibitor.

Competitive_Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor ES->E - S P Product ES->P k_cat EI->E - I

Caption: A simplified diagram of a competitive enzyme inhibition mechanism.

References

A Comparative Analysis of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole and Structurally Related Thiazole Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of 5-bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole by cross-validating experimental results from structurally similar thiazole derivatives. While specific experimental data for the target compound is not publicly available, this analysis of related compounds offers valuable insights into its likely performance in various preclinical assays. The information presented herein is intended to guide future research and experimental design.

Introduction to the Compound

This compound is a halogenated thiazole derivative. The thiazole ring is a core structure in numerous biologically active compounds, including FDA-approved drugs.[1][2] The presence of a trifluoromethylphenyl group and a bromine atom suggests potential for various pharmacological activities, as these substitutions are known to modulate the biological properties of parent compounds.[3]

Comparative Experimental Data

The following tables summarize the biological activities of various thiazole derivatives that share structural motifs with this compound, such as the thiazole core, trifluoromethylphenyl group, or halogen substitutions. This data provides a basis for predicting the potential efficacy of the target compound.

Table 1: Cytotoxic Activity of Thiazole Derivatives against Cancer Cell Lines
Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
3-Nitrophenylthiazolyl derivative (4d)MDA-MB-231 (Breast)1.21Sorafenib1.18
4-Chlorophenylthiazolyl derivative (4b)MDA-MB-231 (Breast)3.52Sorafenib1.18
4-Bromophenylthiazolyl derivative (4c)MDA-MB-231 (Breast)4.89Sorafenib1.18
Thiazole-amino acid hybrid (5a)A549 (Lung), HeLa (Cervical), MCF-7 (Breast)2.07 - 8.515-Fluorouracil3.49 - 8.74
Bis-thiazole derivative (5e)MCF-7 (Breast)0.6648--
Bis-thiazole derivative (5f)Ovarian Cancer Cell Line0.0061--

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4][5]

Table 2: Antimicrobial Activity of Thiazole Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazole-2-amine derivativesEnterococcus faecalis, Staphylococcus aureus, Salmonella typhimurium, Candida albicans, Candida krusei-Spectinomycin, Fluconazole-
2,4-disubstituted thiazole derivatives (2c, 4, 5b, 5c)Bacillus subtilis4.51 - 4.60 (mM)--
5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one (3g)Pseudomonas aeruginosa, Escherichia coli0.21 (µM)Ciprofloxacin-

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[2][6][7]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of thiazole derivatives. These protocols are based on established methods reported in the literature.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells (e.g., MCF-7, A549, MDA-MB-231) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubated for 24 hours to allow for attachment.[8]

  • Compound Treatment: The thiazole compound is dissolved in DMSO to make a stock solution (e.g., 10 mM). Serial dilutions are prepared in the culture medium. The cells are then treated with various concentrations of the compound and incubated for a specified period (e.g., 48 or 72 hours).[9]

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Bacterial or fungal strains are grown on an appropriate medium, and a standardized inoculum is prepared (e.g., 0.5 McFarland standard).

  • Compound Dilution: The thiazole compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Visualizations: Pathways and Workflows

Potential Signaling Pathway for Cytotoxicity

Many thiazole derivatives induce cytotoxicity through the induction of apoptosis.[8] The following diagram illustrates a plausible signaling pathway.

G Thiazole Thiazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Thiazole->ROS Mito Mitochondrial Dysfunction Thiazole->Mito ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Studies Synthesis Compound Synthesis & Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Synthesis->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC) Synthesis->Antimicrobial Apoptosis Apoptosis Assays (Caspase, Annexin V) Cytotoxicity->Apoptosis Target Target Identification (e.g., Kinase Assay) Antimicrobial->Target Toxicity Toxicity Studies Apoptosis->Toxicity CellCycle Cell Cycle Analysis CellCycle->Toxicity Efficacy Efficacy in Animal Models Target->Efficacy

References

Assessing the Novelty of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The biological profile of thiazole derivatives is highly dependent on the nature and position of their substituents. This guide provides a comparative analysis to assess the potential novelty of the mechanism of action for 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole. As of the latest literature review, no specific biological or mechanistic data for this compound has been published. Therefore, this analysis is based on a comprehensive review of structurally related thiazole derivatives to provide a prospective assessment of its potential mechanisms and to highlight avenues for future investigation.

The unique combination of a 5-bromo, a 4-methyl, and a 2-[4-(trifluoromethyl)phenyl] substituent on the thiazole ring suggests the potential for a novel or enhanced biological activity profile. The trifluoromethyl group is known to often enhance metabolic stability and receptor binding affinity, while the bromo substituent can increase lipophilicity and potency.

Comparative Analysis of Potential Mechanisms

Based on the known biological activities of structurally analogous thiazole derivatives, this compound could plausibly exhibit anticancer and/or antimicrobial activities. The following sections compare the potential mechanisms of this compound with established mechanisms of other thiazole-based agents.

Potential Anticancer Mechanisms

Thiazole derivatives have been reported to exert anticancer effects through various mechanisms. A comparative summary of these mechanisms is presented below, providing a framework for evaluating the novelty of our target compound.

Table 1: Comparison of Anticancer Mechanisms of Thiazole Derivatives

Mechanism of ActionKnown Thiazole Derivatives Exhibiting this MechanismPotential for this compound
Induction of Apoptosis & DNA Fragmentation Thiazole derivatives have been shown to induce apoptosis and cause DNA fragmentation in various cancer cell lines.[1]The cytotoxic effects of the target compound could potentially be mediated through the intrinsic or extrinsic apoptotic pathways.
Cell Cycle Arrest Several thiazole compounds have been reported to cause cell cycle arrest, most commonly at the G2/M phase.[1]It is plausible that this compound could interfere with the cell cycle machinery, leading to cell growth inhibition.
Mitochondrial Depolarization Some anticancer thiazoles have been observed to induce mitochondrial membrane depolarization, a key event in apoptosis.[1]Disruption of mitochondrial function is a potential mechanism that could be explored for the target compound.
Kinase Inhibition (e.g., PI3K/mTOR, VEGFR-2) Certain thiazole derivatives have been identified as potent inhibitors of key signaling kinases involved in cancer progression.The trifluoromethylphenyl moiety might confer specific interactions with the ATP-binding pocket of various kinases.
Tubulin Polymerization Inhibition A number of thiazole-containing compounds act as microtubule-destabilizing agents, leading to mitotic arrest.This is a well-established mechanism for heterocyclic anticancer agents and could be a potential mode of action.
Topoisomerase Inhibition Thiazoles have been found to inhibit topoisomerases, enzymes critical for DNA replication and repair.Interference with DNA topology is another plausible anticancer mechanism for this class of compounds.
Potential Antimicrobial Mechanisms

The structural features of this compound, particularly the trifluoromethylphenyl group, suggest a potential for antimicrobial activity.

Table 2: Comparison of Antimicrobial Mechanisms of Thiazole Derivatives

Mechanism of ActionKnown Thiazole Derivatives Exhibiting this MechanismPotential for this compound
Inhibition of DNA Gyrase The trifluoromethyl group has been noted to favor antibacterial activity in some thiazole series, potentially through targeting DNA gyrase.[2]This is a key bacterial enzyme and a validated target for antibacterial agents. The target compound could act as an inhibitor.
Inhibition of Lanosterol 14α-demethylase (CYP51) Several antifungal thiazole derivatives function by inhibiting this crucial enzyme in the ergosterol biosynthesis pathway.The 2-phenylthiazole scaffold is present in some CYP51 inhibitors, suggesting this as a possible mechanism of antifungal action.
Disruption of Membrane Potential Some antimicrobial thiazoles act by disrupting the electrochemical gradient of the microbial cell membrane.The lipophilic nature imparted by the bromo and trifluoromethyl groups might facilitate membrane interaction and disruption.
Inhibition of Secretory Aspartyl Proteinase This is a known virulence factor in pathogenic fungi, and some thiazoles have been found to inhibit its activity.[2]This represents a potential antifungal mechanism for the target compound.

Experimental Protocols for Mechanism of Action Studies

To elucidate the actual mechanism of action of this compound, a series of in vitro assays would be required. Below are detailed protocols for key experiments.

Anticancer Mechanism Elucidation
  • Cell Viability Assay (MTT Assay)

    • Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

    • Protocol:

      • Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

      • Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) and a vehicle control for 48-72 hours.

      • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

      • Remove the medium and add DMSO to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

  • Cell Cycle Analysis by Flow Cytometry

    • Objective: To determine the effect of the compound on cell cycle progression.

    • Protocol:

      • Treat cancer cells with the compound at its IC50 concentration for 24 hours.

      • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

      • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

      • Incubate for 30 minutes in the dark at room temperature.

      • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

  • Apoptosis Assay (Annexin V-FITC/PI Staining)

    • Objective: To quantify the induction of apoptosis by the compound.

    • Protocol:

      • Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

      • Harvest the cells and wash with cold PBS.

      • Resuspend the cells in Annexin V binding buffer.

      • Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes in the dark at room temperature.

      • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Antimicrobial Mechanism Elucidation
  • Minimum Inhibitory Concentration (MIC) Assay

    • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

    • Protocol:

      • Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

      • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

      • Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

      • Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

  • DNA Gyrase Inhibition Assay

    • Objective: To assess the inhibitory effect of the compound on bacterial DNA gyrase.

    • Protocol:

      • Use a commercially available DNA gyrase supercoiling assay kit.

      • Incubate purified E. coli DNA gyrase with relaxed plasmid DNA substrate in the presence of various concentrations of the test compound and ATP.

      • Stop the reaction and separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.

      • Visualize the DNA bands under UV light and quantify the inhibition of supercoiling activity.

Visualizations of Potential Pathways and Workflows

The following diagrams, generated using DOT language, illustrate a potential signaling pathway that could be targeted by this compound and a hypothetical experimental workflow for its mechanism of action studies.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis | Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->PI3K Inhibition? Compound->mTOR Inhibition?

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

G cluster_anticancer Anticancer Workflow cluster_antimicrobial Antimicrobial Workflow start Target Compound: This compound screen Initial Screening: Cytotoxicity (e.g., MTT) & Antimicrobial (e.g., MIC) start->screen cell_cycle Cell Cycle Analysis screen->cell_cycle If cytotoxic enzyme_assay Enzyme Inhibition Assays (e.g., DNA Gyrase, CYP51) screen->enzyme_assay If antimicrobial apoptosis Apoptosis Assay cell_cycle->apoptosis target_id Target Identification (e.g., Kinase Panel Screen) apoptosis->target_id pathway Pathway Analysis (e.g., Western Blot) target_id->pathway novelty Assessment of Mechanism Novelty pathway->novelty membrane Membrane Permeability Assay enzyme_assay->membrane membrane->novelty

Caption: Experimental workflow for mechanism of action elucidation.

Conclusion: Assessing the Novelty

The novelty of the mechanism of action for this compound is currently speculative but holds significant potential. Its uniqueness may not lie in the discovery of a completely new cellular pathway but rather in a distinct profile of activity, potency, and selectivity conferred by its specific substitution pattern.

  • Potential for Multi-Targeting: The compound could potentially inhibit multiple targets, for instance, acting as both an anticancer and an antifungal agent through distinct or overlapping mechanisms.

  • Enhanced Potency: The synergistic effect of the 5-bromo and 2-(4-trifluoromethyl)phenyl substituents might lead to significantly enhanced potency against known targets compared to other thiazole derivatives.

  • Novel Selectivity: This compound might exhibit a unique selectivity profile against a panel of cancer cell lines or microbial species, suggesting a nuanced interaction with its biological target(s).

Further experimental investigation, following the protocols outlined in this guide, is essential to elucidate the precise mechanism of action of this compound and to definitively assess its novelty and therapeutic potential. The provided frameworks for comparison and experimentation offer a robust starting point for such an evaluation.

References

benchmarking 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole against published data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark for the chemical compound 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole against published data for analogous thiazole derivatives. Due to a lack of specific published biological data for this exact compound, this guide focuses on the known physicochemical properties and the established biological potential of the broader class of 2-aryl-1,3-thiazole derivatives. The provided experimental protocols and comparative data from related compounds will serve as a valuable resource for initiating research and development efforts.

Physicochemical Properties

A foundational aspect of drug discovery is the characterization of a compound's physicochemical properties, which influence its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of the known properties of the target compound with a representative analogue, 5-Bromo-4-phenyl-1,3-thiazol-2-amine.[1][2]

PropertyThis compound5-Bromo-4-phenyl-1,3-thiazol-2-amine[2]
Molecular Formula C11H7BrF3NSC9H7BrN2S
Molecular Weight 338.15 g/mol 255.14 g/mol
XLogP3 4.63.3
Hydrogen Bond Donor Count 01
Hydrogen Bond Acceptor Count 43
Exact Mass 336.9438 g/mol 253.95133 g/mol

Comparative Biological Activity Data

Thiazole derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including anticancer and antimicrobial effects.[3][4][5] The following tables present a summary of the in vitro activity of various published thiazole derivatives against common cancer cell lines and microbial strains. This data serves as a benchmark for the potential efficacy of this compound.

Anticancer Activity of Thiazole Derivatives

The antiproliferative activity of thiazole derivatives has been demonstrated across a range of human cancer cell lines. The IC50 value, the concentration of a compound required to inhibit the growth of 50% of the cells, is a standard measure of in vitro cytotoxic activity.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(2-(4-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one derivative 4c Breast (MCF-7)2.57 ± 0.16[3][3]
2-(2-(4-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one derivative 4c Liver (HepG2)7.26 ± 0.44[3][3]
3-nitrophenylthiazolyl derivative 4d Breast (MDA-MB-231)1.21[6][6]
Thiazole-pyrimidine analog 13b Colon (Colo-205)0.12 ± 0.038[7][7]
7-Chloro-3-phenyl-5-(trifluoromethyl)[8][9]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b )Melanoma (A375)2.45 ± 0.32[10][10]
Antimicrobial Activity of Thiazole Derivatives

Thiazole derivatives have also shown promise as antimicrobial agents. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
4-methyl-2-(2-(3-(pentyloxy)benzylidene)hydrazinyl)-5-(p-tolyldiazenyl)thiazoleStaphylococcus aureusNot specified, but significant[11]
2-(2-(3-(hexyloxy)benzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazoleKlebsiella pneumoniaeNot specified, but potent[11]
2-phenyl-1,3-thiazole derivative 12 Staphylococcus aureus125-150[12]
2-phenyl-1,3-thiazole derivative 12 Escherichia coli125-150[12]
2-phenyl-1,3-thiazole derivative 12 Aspergillus niger125-150[12]

Experimental Protocols

To facilitate the evaluation of this compound, detailed protocols for key in vitro biological assays are provided below.

In Vitro Anticancer Screening: MTT Assay[8]

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. After 24 hours of incubation, remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate the plate for 48-72 hours.[8]

  • MTT Addition: Following the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate the plate for an additional 4 hours at 37°C.[8]

  • Formazan Solubilization: After the 4-hour incubation, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value by plotting a dose-response curve.

In Vitro Antimicrobial Screening: Agar Well Diffusion Method[11]

This method is used to assess the antimicrobial activity of a compound against various bacterial strains.

  • Media Preparation: Prepare nutrient agar medium and sterilize it by autoclaving.

  • Inoculation: Inoculate the sterile nutrient agar medium with the test bacterial strains (e.g., Staphylococcus aureus, Klebsiella pneumoniae). Pour the inoculated medium into sterile petri dishes and allow it to solidify.

  • Well Preparation: Once the agar has solidified, create wells of a specific diameter using a sterile borer.

  • Compound Application: Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells. Use a standard antibiotic as a positive control and the solvent as a negative control.[11]

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) in millimeters.

Visualizing Pathways and Workflows

To further aid in the conceptualization of the research process, the following diagrams illustrate a key signaling pathway often targeted by thiazole derivatives and a typical experimental workflow for anticancer drug screening.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Thiazole Derivatives Thiazole->PI3K inhibition Thiazole->Akt inhibition Thiazole->mTORC1 inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

Anticancer_Screening_Workflow Synthesis Synthesis of Thiazole Derivative Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID MOA Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) Hit_ID->MOA Lead_Opt Lead Optimization MOA->Lead_Opt

Caption: Experimental workflow for the screening of thiazole-based anticancer compounds.

References

Safety Operating Guide

Safe Disposal of 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole as a hazardous chemical. The primary disposal method involves removal by a licensed chemical destruction plant or controlled incineration with flue gas scrubbing[1]. Under no circumstances should this chemical be discharged into sewer systems or contaminate water, foodstuffs, or animal feed[1].

This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical for ensuring personnel safety and environmental protection. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for the chemical.

Hazard Profile and Safety Considerations

While a complete hazard profile is not available, the presence of bromine and a trifluoromethyl group suggests that this compound should be handled with caution. Halogenated organic compounds can be persistent in the environment and may have toxicological effects[2][3].

Personal Protective Equipment (PPE) during handling and disposal:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields[4].

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile)[5].

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used[4][5].

Step-by-Step Disposal Procedure

Step 1: Waste Segregation

Proper segregation is the most critical step in hazardous waste management to prevent dangerous reactions and reduce disposal costs[2][6].

  • Designated Waste Container: Collect all waste materials containing this compound in a dedicated, leak-proof container made of compatible material[5][6]. The original container is often a suitable choice if it's in good condition[7].

  • Halogenated Waste Stream: This compound is a halogenated organic chemical. It must be segregated into a "halogenated organic waste" stream[3][6][8].

  • Do Not Mix: Never mix this waste with non-halogenated solvents, acids, bases, oxidizers, or other reactive chemicals[2][6].

Step 2: Waste Container Labeling

Accurate and clear labeling is a legal requirement and essential for safety[9][10].

  • Immediate Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added[2][3].

  • Required Information: The label must include:

    • The words "Hazardous Waste"[9].

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas[6][8].

    • An indication of the hazards (e.g., Toxic, Irritant).

    • The approximate percentages of all chemical constituents in the container[2].

    • The date the waste was first added to the container.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation until it is collected[7][9].

  • Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA)[7][9]. This area should be under the direct supervision of laboratory personnel[10].

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from reaching drains[10].

  • Container Management: Keep the waste container securely capped at all times, except when adding waste[7][8]. Do not overfill the container; leave at least 10% of headspace for expansion[10].

  • Storage Limits: Laboratories may have limits on the volume of waste that can be stored (e.g., up to 55 gallons in an SAA) and the duration of storage (e.g., up to one year for a partially filled container)[7][9].

Step 4: Arranging for Final Disposal

  • Contact EHS: Once the waste container is nearly full (around 90% capacity), or if it has been in storage for the maximum allowed time, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup[3][10].

  • Licensed Disposal Vendor: The EHS department will coordinate with a licensed hazardous waste disposal company for the final transport and destruction of the chemical waste[1][9][10].

Spill and Emergency Procedures
  • Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite or sand. Collect the contaminated absorbent material into a sealed bag and place it in the designated hazardous waste container. Clean the spill area with an appropriate solvent, and also collect the cleaning materials as hazardous waste[5].

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's emergency response team immediately[5].

  • Personal Exposure:

    • Skin Contact: Wash the affected area thoroughly with soap and water[4].

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, using an eyewash station[4].

    • Inhalation: Move to fresh air.

    • Seek medical attention after any exposure.

Quantitative Data Summary
ParameterGuidelineSource
Waste Storage Limit (SAA) Up to 55 gallons[9]
Container Fill Level Do not exceed 90% capacity[10]
Storage Time (Partially Filled) Up to one (1) year in SAA[7]
pH for Drain Disposal (if applicable) Not applicable; do not discharge to sewer[1]

Disposal Workflow Diagram

G cluster_prep Step 1: Preparation & Segregation cluster_label Step 2: Labeling cluster_store Step 3: Storage cluster_disposal Step 4: Final Disposal A Generate Waste: Unused product, contaminated lab supplies B Select a compatible, leak-proof waste container A->B C Segregate as HALOGENATED ORGANIC WASTE B->C D Affix 'Hazardous Waste' Tag (as soon as first drop is added) C->D E Clearly write: - Full Chemical Name - All Constituents & % - Hazard Warnings - Date D->E F Store container in designated Satellite Accumulation Area (SAA) E->F G Use secondary containment F->G H Keep container closed (Do not exceed 90% full) F->H I Container is full or storage time limit is reached J Contact Institutional EHS Office to request waste pickup I->J I->J K Waste collected by licensed hazardous waste contractor J->K L Final Disposal: Licensed Chemical Destruction or Controlled Incineration K->L

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Protocols for 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole to ensure a safe laboratory environment. The following procedures are based on available safety data for this compound and structurally similar thiazole derivatives.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[1][2]
Face ShieldWorn over safety gogglesRecommended for handling large quantities or when there is a significant risk of splashing.[1][2]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[1][2] For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.[2]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[1]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[2]
Footwear Closed-toe shoes-Protects feet from spills.[2]

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[4]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[5] Contaminated clothing should be removed immediately and washed before reuse.[5]

Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.[3][6]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][6]

  • Segregation: Store separately from foodstuffs and other reactive chemicals.

Emergency Procedures

Immediate and appropriate action is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek medical attention if irritation persists.[5]
Skin Contact Immediately wash exposed skin areas thoroughly with soap and water.[5][7] Remove contaminated clothing.[5] If skin irritation occurs, get medical advice/attention.[4]
Inhalation Move the affected person to fresh air.[3][5] If breathing is difficult, provide oxygen.[5] If not breathing, give artificial respiration.[7] Seek medical attention.[7]
Ingestion Do NOT induce vomiting.[7] Rinse mouth with water.[3][7] Never give anything by mouth to an unconscious person.[7] Call a poison center or doctor immediately.[4]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste materials, including unused product and contaminated consumables, in a designated, labeled, and sealed container for chemical waste.[2][8] Do not mix with other waste streams.[2]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[9]

  • Container Disposal: Handle empty containers as you would the product itself.[2]

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[2] Contact your institution's environmental health and safety (EHS) department for specific guidance.[2]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) B Don Appropriate Personal Protective Equipment (PPE) A->B C Work in a well-ventilated fume hood B->C D Weigh and handle the compound carefully to avoid dust/aerosol generation C->D E Perform experimental procedures D->E F Decontaminate work surfaces E->F G Segregate waste into labeled hazardous waste containers F->G H Remove and dispose of PPE properly G->H I Wash hands thoroughly H->I

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.